ST271
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLQHJRJKQDTKW-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106392-48-7 | |
| Record name | ST 271 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106392487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide: A Technical Guide to its Mechanism of Action
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, more commonly known as Tyrphostin AG17 or [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], is a synthetic, low molecular weight compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. Initially investigated for its potential as an anticancer agent due to its ability to inhibit receptor tyrosine kinases, subsequent research has revealed a more complex mechanism of action. This technical guide provides a comprehensive overview of the core mechanism of action of Tyrphostin AG17, with a focus on its effects on mitochondrial function and cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Core Mechanism of Action: Mitochondrial Disruption
The primary and most potent mechanism of action of Tyrphostin AG17 at physiologically relevant concentrations is the disruption of mitochondrial function. This leads to a cascade of events culminating in cell growth inhibition and apoptosis.[1][2][3]
Mitochondrial Uncoupling
Tyrphostin AG17 acts as a potent mitochondrial uncoupler.[4][5][6] It disrupts the electrochemical gradient across the inner mitochondrial membrane, which is essential for the production of ATP through oxidative phosphorylation. This uncoupling leads to a rapid decrease in cellular ATP levels.
Depolarization of Mitochondrial Membrane Potential (ΔΨm)
A key consequence of mitochondrial uncoupling is the depolarization of the mitochondrial membrane potential (ΔΨm). Tyrphostin AG17 has been shown to cause a significant loss of ΔΨm in a time- and dose-dependent manner.[3][7] This is a critical event in the induction of apoptosis.
Induction of Apoptosis
The disruption of mitochondrial integrity and function by Tyrphostin AG17 triggers the intrinsic apoptotic pathway. The loss of ΔΨm can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating a cascade of caspases that execute the apoptotic program.
Effects on Cellular Signaling Pathways
While mitochondrial disruption is the primary mechanism of action, Tyrphostin AG17 also influences cellular signaling pathways, although the direct inhibitory effects on specific kinases at low micromolar concentrations are less pronounced.
JAK/STAT Pathway
Some studies have investigated the effect of tyrphostins on the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[8][9][10] While some tyrphostins are potent JAK inhibitors, the direct inhibition of JAK2 by Tyrphostin AG17 at concentrations that induce cell death is not definitively established as its primary mode of action. The observed effects on STAT3 activation may be downstream of the profound metabolic stress induced by mitochondrial dysfunction rather than direct kinase inhibition.
Other Kinase Inhibition
Tyrphostin AG17 was initially characterized as an inhibitor of the epidermal growth factor receptor (EGFR) kinase, though with a relatively high IC50 value of 460 µM in A431 cells.[11] It has also been reported to inhibit the platelet-derived growth factor receptor (PDGFR) tyrosine kinase with an IC50 of 500 nM in a cell-free assay. However, its potent anti-proliferative effects are observed at much lower concentrations (0.7 to 4.0 µM), suggesting that its primary mechanism of cell growth inhibition is not through direct receptor tyrosine kinase inhibition.[1][2][7]
Quantitative Data
The biological activity of Tyrphostin AG17 has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Cell Line | Cancer Type | IC50 (µM) for Growth Inhibition | Reference |
| HL-60(TB) | Promyelocytic Leukemia | 0.7 | [1][2][7] |
| OCI-Ly8 | Immunoblastic Lymphoma | Potent inhibitor (exact IC50 not stated) | [12] |
| Various Human Tumor Lines | Leukemia, Ovarian, Brain, Colon, Breast, Melanoma, Renal, Lung | 0.7 - 4.0 | [1][2][7] |
| MCF-7 | Breast Cancer | 26.3 (for an analog) | [1] |
| Parameter | Value | Cell Line/System | Reference |
| EGFR Kinase Inhibition (IC50) | 460 µM | A431 epidermoid carcinoma | [11] |
| PDGFR Tyrosine Kinase Inhibition (IC50) | 500 nM | Cell-free assay | |
| CDK2 Kinase Inhibition (IC50) | 1.79 - 2.92 µM (for analogs) | Cell-free assay | [1] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of Tyrphostin AG17.
Cell Growth Inhibition Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[13][14][15][16]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Tyrphostin AG17 for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)
Rhodamine 123 is a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.[2][17][18][19][20]
Protocol:
-
Cell Treatment: Cells are treated with Tyrphostin AG17 for the desired time.
-
Rhodamine 123 Staining: Cells are incubated with Rhodamine 123 (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Washing: Cells are washed with PBS to remove excess dye.
-
Analysis: The fluorescence intensity of the cells is analyzed by fluorescence microscopy or flow cytometry. A decrease in fluorescence in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Cellular ATP Level Measurement Assay
Cellular ATP levels can be quantified using a luciferase-based assay. The light produced from the reaction of ATP with luciferin and luciferase is proportional to the ATP concentration.[21][22][23][24]
Protocol:
-
Cell Lysis: Cells treated with Tyrphostin AG17 are lysed to release intracellular ATP.
-
Luciferase Reaction: The cell lysate is mixed with a reagent containing luciferin and luciferase.
-
Luminescence Measurement: The luminescence is immediately measured using a luminometer.
-
Data Analysis: ATP levels in treated cells are compared to those in untreated control cells, often normalized to total protein content.
Western Blot Analysis of Protein Phosphorylation
Western blotting can be used to assess the phosphorylation status of specific proteins, such as JAK2 and STAT3.
Protocol:
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the relative levels of phosphorylated protein.
Visualizations
Signaling Pathway Diagram
Caption: Primary and secondary mechanisms of action of Tyrphostin AG17.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of Tyrphostin AG17's mechanism.
Conclusion
References
- 1. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constitutive activation of a slowly migrating isoform of Stat3 in mycosis fungoides: Tyrphostin AG490 inhibits Stat3 activation and growth of mycosis fungoides tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. adooq.com [adooq.com]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. protocols.io [protocols.io]
- 17. apexbt.com [apexbt.com]
- 18. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioassaysys.com [bioassaysys.com]
- 22. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. ATP Assays | What is an ATP Assay? [promega.com]
- 24. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin AG17: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG17, also known as [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], is a synthetic compound initially characterized as a protein tyrosine kinase inhibitor. However, extensive research has revealed a multifaceted biological profile, implicating it in the modulation of critical cellular processes including cell cycle progression, apoptosis, and mitochondrial function. This technical guide provides an in-depth overview of the biological activity of Tyrphostin AG17, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.
Core Biological Activities
Tyrphostin AG17 exerts its biological effects through several distinct, yet potentially interconnected, mechanisms. These primarily include the induction of apoptosis, cell cycle arrest at the G1 phase, and the disruption of mitochondrial function.
Induction of Apoptosis
Tyrphostin AG17 has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is characterized by key molecular events such as the activation of caspase-3.[1] Studies have shown that AG17 can induce apoptosis even in cell lines that overexpress the anti-apoptotic protein Bcl-2, suggesting a mechanism that can bypass this common resistance pathway.[2]
Cell Cycle Arrest
A significant effect of Tyrphostin AG17 is the induction of cell cycle arrest at the G1 phase.[2][3] This blockage of progression from the G1 to the S phase of the cell cycle prevents DNA replication and ultimately inhibits cell proliferation. This effect is closely linked to the compound's ability to modulate the activity of key cell cycle regulatory proteins.
Disruption of Mitochondrial Function
A primary mechanism of action for Tyrphostin AG17 is the disruption of mitochondrial function. It acts as a mitochondrial uncoupler, dissipating the mitochondrial membrane potential and leading to a decrease in ATP synthesis.[4][5][6][7] This impairment of mitochondrial respiration is a key contributor to the compound's anti-proliferative and apoptotic effects. The compound is structurally identical to SF 6847, a known uncoupler of oxidative phosphorylation.[5]
Molecular Targets and Signaling Pathways
The diverse biological activities of Tyrphostin AG17 stem from its interaction with specific molecular targets and its influence on key signaling pathways.
Inhibition of Cyclin-Dependent Kinase 2 (cdk2) Activity
While initially classified as a broad protein tyrosine kinase inhibitor, a more specific target of AG17 has been identified as cyclin-dependent kinase 2 (cdk2).[2][3] The inactivation of cdk2, a crucial regulator of the G1/S phase transition, is a key mechanism underlying the observed G1 cell cycle arrest.[2][3]
Modulation of Insulin Signaling
Tyrphostin AG17 has also been characterized as an insulin inhibitor.[1] By interfering with the insulin signaling pathway, it can impact cellular metabolism and growth, contributing to its anti-proliferative effects, particularly in the context of adipogenesis.
Signaling Pathway Diagram
The following diagram illustrates the key signaling pathways affected by Tyrphostin AG17.
Caption: Signaling pathways modulated by Tyrphostin AG17.
Quantitative Data
The following table summarizes the 50% growth inhibition (GI50) concentrations of Tyrphostin AG17 in a panel of human tumor cell lines.
| Cell Line | Tissue of Origin | GI50 (µM) | Reference |
| HL-60(TB) | Promyelocytic Leukemia | 0.7 | [4][7] |
| A549/ATCC | Non-Small Cell Lung | 1.4 | [4] |
| COLO 205 | Colon Adenocarcinoma | 2.1 | [4] |
| HCT-116 | Colon Carcinoma | 2.3 | [4] |
| HOP-62 | Non-Small Cell Lung | 2.4 | [4] |
| K-562 | Chronic Myelogenous Leukemia | 2.5 | [4] |
| OVCAR-3 | Ovarian Adenocarcinoma | 2.6 | [4] |
| SNB-75 | CNS Glioblastoma | 2.7 | [4] |
| U251 | CNS Glioblastoma | 2.8 | [4] |
| MCF7 | Breast Adenocarcinoma | 3.0 | [4] |
| OVCAR-5 | Ovarian Adenocarcinoma | 3.2 | [4] |
| PC-3 | Prostate Adenocarcinoma | 3.8 | [4] |
| CAKI-1 | Renal Clear Cell Carcinoma | 4.0 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Tyrphostin AG17.
Cell Viability and Growth Inhibition Assay (MTT Assay)
This protocol is used to assess the effect of Tyrphostin AG17 on cell viability and to determine the GI50 values.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of Tyrphostin AG17 concentrations for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value using a dose-response curve.
Apoptosis Detection (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with Tyrphostin AG17, then lyse the cells using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released by caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls.
Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)
This protocol assesses the effect of Tyrphostin AG17 on the mitochondrial membrane potential.
-
Cell Treatment: Treat cells with Tyrphostin AG17 for the desired time.
-
Rhodamine 123 Staining: Incubate the cells with Rhodamine 123 (a fluorescent dye that accumulates in mitochondria with an intact membrane potential) at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
Data Analysis: A decrease in fluorescence intensity in treated cells compared to controls indicates a loss of mitochondrial membrane potential.
Cell Cycle Analysis
This protocol is used to determine the effect of Tyrphostin AG17 on cell cycle distribution.
-
Cell Treatment and Fixation: Treat cells with Tyrphostin AG17, then harvest and fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for assessing the biological activity of Tyrphostin AG17.
Caption: General experimental workflow for Tyrphostin AG17.
Conclusion
Tyrphostin AG17 exhibits a complex and potent range of biological activities, primarily centered around the induction of apoptosis and cell cycle arrest through the inhibition of cdk2 and the disruption of mitochondrial function. Its ability to act as a mitochondrial uncoupler is a key feature of its mechanism of action. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Tyrphostin AG17 and related compounds. Further research is warranted to fully elucidate the intricate interplay of its molecular targets and to explore its potential in various disease contexts.
References
- 1. youtube.com [youtube.com]
- 2. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 3. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adooq.com [adooq.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SF-6847: A Technical Guide to its Protonophore and Uncoupling Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SF-6847, also known as 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile, is a potent classical protonophore and an invaluable tool in the study of mitochondrial bioenergetics. Its primary mechanism of action involves the transport of protons across the inner mitochondrial membrane, effectively uncoupling oxidative phosphorylation from ATP synthesis. This dissipation of the proton motive force leads to an increase in oxygen consumption, a decrease in mitochondrial membrane potential, and a shift in cellular metabolism. This technical guide provides a comprehensive overview of the core principles of SF-6847's uncoupling activity, detailed experimental protocols for its characterization, and a summary of its effects on cellular signaling pathways.
Mechanism of Action: Protonophore Activity
SF-6847 is a lipophilic weak acid. Its ability to uncouple mitochondrial respiration stems from its capacity to shuttle protons across the inner mitochondrial membrane, a membrane that is typically impermeable to protons except through the ATP synthase complex. The uncoupling mechanism can be visualized as a cyclical process:
-
Protonation: In the acidic intermembrane space, the anionic form of SF-6847 picks up a proton.
-
Translocation: The now neutral, lipophilic molecule diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.
-
Deprotonation: Once in the matrix, SF-6847 releases the proton.
-
Return: The anionic form of SF-6847 then returns to the intermembrane space to repeat the cycle.
This continuous shuttling of protons dissipates the electrochemical gradient that is essential for driving ATP synthesis by ATP synthase. Consequently, the energy from substrate oxidation is released as heat rather than being captured in the chemical bonds of ATP. The phenolic hydroxyl group of SF-6847 is essential for this uncoupling activity.
Quantitative Analysis of Uncoupling Activity
The potency of SF-6847 as an uncoupler is a critical parameter for experimental design. While comprehensive comparative data is limited, studies have established its high efficacy at nanomolar concentrations.
| Parameter | Value | Cell/System Type | Reference |
| Concentration for Complete Uncoupling | ~20 nM | Rat Liver Mitochondria | [1](--INVALID-LINK--) |
Note: The effective concentration of SF-6847 can vary depending on the experimental system, including the cell type, mitochondrial density, and the specific assay conditions. It is recommended to perform a dose-response titration for each new experimental setup.
Experimental Protocols
Measurement of Mitochondrial Oxygen Consumption
This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria or intact cells using a standard polarographic oxygen electrode or fluorescence-based assays.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration Buffer (e.g., MiR05, containing EGTA, MgCl₂, K-lactobionate, taurine, KH₂PO₄, HEPES, sucrose, and BSA)
-
Respiratory substrates (e.g., pyruvate, malate, glutamate, succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
SF-6847 stock solution (in DMSO)
-
FCCP (a commonly used uncoupler for comparison)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
Procedure:
-
Chamber Preparation: Prepare and calibrate the oxygen electrode chamber according to the manufacturer's instructions. Add pre-warmed respiration buffer to the chamber.
-
Baseline Measurement: Record a stable baseline OCR.
-
State 2 Respiration: Add the respiratory substrates (e.g., pyruvate and malate for Complex I-linked respiration). This measures the basal rate of oxygen consumption.
-
State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis. This will induce a rapid increase in OCR, representing coupled respiration.
-
State 4 Respiration: Once the added ADP is phosphorylated to ATP, the OCR will decrease to a slower rate, known as State 4 or resting respiration.
-
Uncoupled Respiration: Add a carefully titrated concentration of SF-6847. This will cause a rapid increase in OCR, bypassing the need for ADP, as the proton gradient is dissipated. This represents the maximal respiratory capacity.
-
Inhibition: Add oligomycin to inhibit ATP synthase. In well-coupled mitochondria, this will significantly reduce OCR. Subsequent addition of SF-6847 will restore maximal respiration.
-
Respiratory Chain Inhibition: Finally, add rotenone and antimycin A to inhibit the electron transport chain and confirm that the observed oxygen consumption is mitochondrial.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of cationic, lipophilic fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or JC-1 to assess changes in ΔΨm.
Materials:
-
Cultured cells
-
Fluorescent dye (TMRM or JC-1) stock solution (in DMSO)
-
SF-6847 stock solution (in DMSO)
-
FCCP (for positive control)
-
Oligomycin (for hyperpolarization control)
-
Fluorescence microscope or plate reader
Procedure (using TMRM):
-
Cell Culture: Plate cells on a suitable imaging dish or multi-well plate and allow them to adhere.
-
Dye Loading: Incubate the cells with a working concentration of TMRM in a suitable buffer (e.g., HBSS) at 37°C. The optimal concentration and loading time should be determined empirically.
-
Baseline Fluorescence: Acquire baseline fluorescence images or readings. In healthy, polarized mitochondria, TMRM will accumulate and exhibit a bright red fluorescence.
-
SF-6847 Treatment: Add SF-6847 at the desired concentration. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
-
Controls: In parallel wells, treat with FCCP as a positive control for depolarization and with oligomycin to induce hyperpolarization (an increase in fluorescence).
-
Image Analysis/Data Quantification: Quantify the changes in fluorescence intensity over time.
Signaling Pathways and Logical Relationships
Mitochondrial uncoupling by SF-6847 initiates a cascade of cellular responses primarily linked to the altered energetic state and the production of reactive oxygen species (ROS).
Experimental Workflow for Assessing Uncoupling
The following diagram illustrates a typical experimental workflow to characterize the uncoupling activity of SF-6847.
Caption: Experimental workflow for characterizing SF-6847's uncoupling activity.
SF-6847 Mechanism of Action
This diagram illustrates the cyclical proton-shuttling mechanism of SF-6847 across the inner mitochondrial membrane.
Caption: The protonophore mechanism of SF-6847.
Downstream Signaling Consequences of Mitochondrial Uncoupling
The dissipation of the mitochondrial proton gradient by SF-6847 can lead to increased production of reactive oxygen species (ROS) and a decrease in the cellular ATP:AMP ratio. These changes can activate key cellular signaling pathways.
Caption: Downstream signaling effects of SF-6847-induced mitochondrial uncoupling.
Applications in Research and Drug Development
The potent and specific activity of SF-6847 makes it a valuable tool for:
-
Studying Mitochondrial Respiration: Elucidating the mechanisms of electron transport chain function and regulation.
-
Investigating Cellular Metabolism: Understanding the interplay between mitochondrial function and other metabolic pathways.
-
Modeling Mitochondrial Dysfunction: Creating in vitro models of diseases associated with mitochondrial defects.
-
Drug Discovery: Screening for compounds that modulate mitochondrial function or protect against mitochondrial damage. The development of mitochondria-targeted derivatives of SF-6847 is an active area of research for potential therapeutic applications.
Conclusion
SF-6847 is a powerful and highly specific mitochondrial uncoupler. A thorough understanding of its mechanism of action and the appropriate experimental methodologies for its use is crucial for obtaining reliable and reproducible data. The ability of SF-6847 to modulate cellular energy metabolism and redox signaling makes it an indispensable tool for researchers and a molecule of interest in the development of novel therapeutics targeting mitochondrial function.
References
An In-depth Technical Guide to the Synthesis of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide (Tyrphostin AG-17)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, a compound also known as Tyrphostin AG-17. This molecule is of significant interest in biomedical research due to its activity as a protein tyrosine kinase inhibitor and a mitochondrial uncoupler.[1] The synthesis primarily relies on the Knoevenagel condensation, a classic and efficient method for carbon-carbon bond formation.
Core Synthesis Pathway: Knoevenagel Condensation
The most direct and widely employed method for synthesizing the target compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, 2-cyanoacetamide, to a carbonyl group of an aldehyde, 4-hydroxy-3,5-diisopropylbenzaldehyde, followed by a dehydration reaction to yield the final α,β-unsaturated product. The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.
The overall reaction scheme is as follows:
Experimental Protocols
Two primary protocols for this synthesis are presented below. The first is a traditional method utilizing piperidine as a catalyst, and the second is a more modern, microwave-assisted green chemistry approach.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol is adapted from established procedures for similar Knoevenagel condensations.[1]
Materials:
-
4-hydroxy-3,5-diisopropylbenzaldehyde
-
2-cyanoacetamide
-
Methanol (or Ethanol)
-
Piperidine
-
Isopropyl alcohol (for washing)
-
Hydrochloric acid (for workup, if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a slurry of 4-hydroxy-3,5-diisopropylbenzaldehyde (1 equivalent) in methanol (approximately 5-10 mL per gram of aldehyde).
-
To this slurry, add 2-cyanoacetamide (1.1 equivalents).
-
Add a catalytic amount of piperidine (e.g., 10 drops).
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Filter the solid product using suction filtration.
-
Wash the collected crystals with cold isopropyl alcohol to remove any unreacted starting materials and impurities.
-
Air-dry the purified product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if required.
Protocol 2: Microwave-Assisted Synthesis with Ammonium Acetate
This method offers a greener and often faster alternative to the traditional reflux method.[2]
Materials:
-
4-hydroxy-3,5-diisopropylbenzaldehyde
-
2-cyanoacetamide
-
Ammonium acetate
-
Ethanol (optional, for recrystallization)
Procedure:
-
In a porcelain dish or a suitable microwave-safe vessel, combine 4-hydroxy-3,5-diisopropylbenzaldehyde (1 equivalent) and 2-cyanoacetamide (1 equivalent).
-
Add a catalytic amount of ammonium acetate (e.g., 10 mg per 4 mmol of aldehyde) and mix thoroughly with the reactants.
-
Place the reaction vessel in a microwave reactor and irradiate at a low power setting (e.g., 160 W) for a short duration (e.g., 40-60 seconds). Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product can be purified by recrystallization from ethanol.
Quantitative Data
| Parameter | Protocol 1 (Piperidine) | Protocol 2 (Microwave) |
| Yield | >90% | High (typically >85%) |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | Expected to be a crystalline solid with a defined melting point. |
| Appearance | Expected to be a pale yellow or white crystalline solid. | Expected to be a pale yellow or white crystalline solid. |
| ¹H NMR | Expected signals for aromatic protons, isopropyl protons, vinyl proton, and amide protons. | Expected signals for aromatic protons, isopropyl protons, vinyl proton, and amide protons. |
| ¹³C NMR | Expected signals for aromatic carbons, isopropyl carbons, vinyl carbons, nitrile carbon, and carbonyl carbon. | Expected signals for aromatic carbons, isopropyl carbons, vinyl carbons, nitrile carbon, and carbonyl carbon. |
| IR (cm⁻¹) | Expected peaks for -OH, -NH₂, C≡N, C=O, and C=C stretching vibrations. | Expected peaks for -OH, -NH₂, C≡N, C=O, and C=C stretching vibrations. |
| MS (m/z) | Expected molecular ion peak corresponding to the molecular weight of the product (C₁₆H₂₀N₂O₂). | Expected molecular ion peak corresponding to the molecular weight of the product (C₁₆H₂₀N₂O₂). |
Visualizations
Synthesis Pathway Diagram
Caption: Knoevenagel condensation for the synthesis of Tyrphostin AG-17.
Experimental Workflow Diagram
Caption: Workflow for the piperidine-catalyzed synthesis of Tyrphostin AG-17.
References
Tyrphostin AG17: A Technical Guide to its Function as a Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG17, also known as [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], is a member of the tyrphostin family of compounds, which are synthetic molecules designed to inhibit protein tyrosine kinases (PTKs).[1] Initially recognized for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) kinase, further research has revealed a broader mechanism of action, including the disruption of mitochondrial function and inhibition of cell cycle kinases.[2][3][4] This technical guide provides an in-depth overview of Tyrphostin AG17, consolidating key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support ongoing research and drug development efforts.
Mechanism of Action
Tyrphostin AG17 exerts its biological effects through a multi-faceted mechanism of action. While initially classified as a tyrosine kinase inhibitor, its cellular effects are not limited to the direct inhibition of EGFR.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase
Tyrphostin AG17 was first identified as an inhibitor of the EGF receptor kinase.[2] EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and differentiation.[5][] AG17 competitively inhibits the ATP binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Disruption of Mitochondrial Function
A significant aspect of AG17's cellular activity is its ability to disrupt mitochondrial function. Studies have shown that AG17 acts as an uncoupler of oxidative phosphorylation, leading to a rapid decrease in cellular ATP levels and a loss of the mitochondrial membrane potential.[3][7][8] This effect is observed within an hour of drug exposure and is considered a primary mechanism for its antiproliferative effects in several cancer cell lines.[3][7]
Inhibition of Cell Cycle Progression
Tyrphostin AG17 has been demonstrated to induce cell cycle arrest at the G1 phase, followed by apoptosis.[1][4] This effect is associated with a reduction in the kinase activity of cyclin-dependent kinase 2 (cdk2), a key regulator of the G1/S phase transition.[1][4] While the direct target of AG17 in this context is still under investigation, the inhibition of cdk2 activity contributes significantly to its anti-cancer properties.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of Tyrphostin AG17 across various cell lines and kinase assays.
Table 1: In Vitro IC50 Values of Tyrphostin AG17
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| A431 (human epidermoid carcinoma) | EGF Receptor Kinase Inhibition | 460 | [2] |
| Panel of 13 human tumor cell lines | Growth Inhibition (Tetrazolium dye reduction) | 0.7 - 4.0 | [3][7] |
| HL-60(TB) (promyelocytic leukemia) | Growth Inhibition | ~1.5 (for total growth inhibition) | [3][7] |
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Tyrphostin AG17.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by Tyrphostin AG17.
Mitochondrial Disruption Pathway
Caption: Mechanism of mitochondrial disruption induced by Tyrphostin AG17.
Cell Cycle Inhibition Pathway
Caption: Inhibition of the G1/S cell cycle transition by Tyrphostin AG17.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Tyrphostin AG17.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., A431, HL-60) are maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: A stock solution of Tyrphostin AG17 is prepared in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM and stored at -20°C.
-
Treatment: For experiments, the stock solution is diluted to the desired final concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
In Vitro EGFR Kinase Assay
This protocol is a synthesized methodology based on general EGFR kinase assay principles.
-
Reagents:
-
Recombinant human EGFR kinase domain
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, 40 µg/mL BSA)[9]
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Tyrphostin AG17 at various concentrations
-
10% Trichloroacetic acid (TCA)
-
Phosphocellulose filter paper
-
-
Procedure:
-
Prepare the kinase reaction mixture in the kinase assay buffer containing the recombinant EGFR enzyme and the peptide substrate.
-
Add Tyrphostin AG17 at a range of concentrations to the reaction mixtures and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper and immersing it in 10% TCA.
-
Wash the filter papers extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each AG17 concentration and determine the IC50 value.
-
Western Blot Analysis of EGFR Phosphorylation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Pre-treat cells with various concentrations of Tyrphostin AG17 for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.[10]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-Tyr1068) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.[11]
-
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Tyrphostin AG17 for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mitochondrial Membrane Potential Assay
-
Cell Treatment: Treat cells with Tyrphostin AG17 at the desired concentration and time points.
-
Rhodamine 123 Staining:
-
Analysis:
-
Fluorescence Microscopy: Wash the cells with PBS and observe them under a fluorescence microscope. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[3][7]
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer. A shift in the fluorescence peak to the left indicates a decrease in mitochondrial membrane potential.
-
Cdk2 Kinase Assay
This protocol is a synthesized methodology based on general cdk2 kinase assay principles.
-
Reagents:
-
Immunoprecipitated or recombinant active Cdk2/Cyclin E complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Histone H1 as a substrate
-
[γ-³²P]ATP
-
Tyrphostin AG17 at various concentrations
-
-
Procedure:
-
Prepare the kinase reaction mixture containing the Cdk2/Cyclin E complex and Histone H1 in the kinase assay buffer.
-
Add Tyrphostin AG17 at a range of concentrations and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated Histone H1 by autoradiography.
-
Quantify the band intensity to determine the inhibitory effect of AG17.
-
Conclusion
Tyrphostin AG17 is a potent inhibitor with a complex mechanism of action that extends beyond simple EGFR kinase inhibition. Its ability to disrupt mitochondrial function and inhibit cell cycle progression makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide are intended to provide a comprehensive resource for scientists working with this compound, facilitating further investigation into its therapeutic potential.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-EGFR (Tyr1068) Monoclonal Antibody (S.684.2) (MA5-15199) [thermofisher.com]
- 4. The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. EGFR Antibody | Affinity Biosciences [affbiotech.com]
Unraveling the Impact of SF-6847 on Mitochondrial Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SF-6847, a potent phenolic derivative, has long been recognized as a classical uncoupler of oxidative phosphorylation. Its primary mechanism of action involves the dissipation of the mitochondrial membrane potential (ΔΨm), a critical component of cellular energy production. This technical guide provides an in-depth analysis of the effects of SF-6847 on ΔΨm, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. A significant focus is placed on the emerging understanding that SF-6847's effects are not solely due to its protonophoric activity but are also mediated by key mitochondrial proteins, namely the Adenine Nucleotide Carrier (AAC) and Uncoupling Protein 1 (UCP1). This guide is intended to be a comprehensive resource for researchers and professionals in drug development investigating mitochondrial function and dysfunction.
Introduction
The inner mitochondrial membrane maintains an electrochemical gradient, the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis, ion homeostasis, and reactive oxygen species (ROS) signaling. Compounds that disrupt this potential are known as mitochondrial uncouplers. SF-6847, chemically known as 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile, is a highly potent uncoupler that has been instrumental in studying mitochondrial bioenergetics. Its ability to transport protons across the inner mitochondrial membrane dissipates the proton motive force, leading to a decrease in ΔΨm, an increase in oxygen consumption, and a reduction in ATP synthesis.
Recent evidence has challenged the traditional view of SF-6847 as a simple protonophore, revealing a more complex mechanism involving the activation of specific mitochondrial proteins. This guide will explore both the classical and contemporary understanding of SF-6847's action on mitochondrial membrane potential.
Quantitative Effects of SF-6847 on Mitochondrial Membrane Potential
The uncoupling activity of SF-6847 is highly concentration-dependent. While specific IC50 values for the direct reduction of mitochondrial membrane potential are not consistently reported across the literature, its potent effects are observed at nanomolar concentrations. For instance, complete uncoupling of oxidative phosphorylation in rat liver mitochondria has been reported to occur at approximately 20 nM of SF-6847[1]. The impact of SF-6847 on mitochondrial respiration, a direct consequence of ΔΨm dissipation, provides a quantitative measure of its activity.
Table 1: Concentration-Dependent Effects of SF-6847 on Mitochondrial Respiration
| Concentration Range | Observed Effect on Mitochondrial Respiration | Organism/System | Reference |
| Nanomolar (e.g., ~20 nM) | Complete uncoupling of oxidative phosphorylation | Rat Liver Mitochondria | [1] |
| Nanomolar | Robust induction of mitochondrial proton leak (IH) | Mouse Cardiac Mitochondria | [2][3] |
| Submicromolar | Stimulation of respiration | Rat Liver Mitochondria |
Note: This table is a summary of qualitative descriptions due to the lack of specific quantitative data in the reviewed literature. Further targeted quantitative studies are needed to establish precise dose-response curves for ΔΨm.
Core Mechanisms of Action
Classical Protonophoric Activity
The traditional model of SF-6847 action posits that it functions as a protonophore, a lipid-soluble weak acid that can shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase.
The proposed cycle is as follows:
-
Protonation: In the acidic intermembrane space, the anionic form of SF-6847 picks up a proton.
-
Translocation: The neutral, protonated form of SF-6847 diffuses across the inner mitochondrial membrane into the matrix.
-
Deprotonation: In the alkaline mitochondrial matrix, the SF-6847 molecule releases the proton.
-
Return: The anionic form of SF-6847 returns to the intermembrane space to repeat the cycle.
This continuous shuttling of protons dissipates the proton gradient, leading to a decrease in the mitochondrial membrane potential.
Protein-Mediated Proton Leak: The Role of AAC and UCP1
Recent groundbreaking research has demonstrated that the primary mechanism of action for SF-6847 and other classical uncouplers in mitochondria involves the activation of specific inner membrane proteins to induce a proton leak[2][3]. This finding signifies a paradigm shift in our understanding of these molecules.
Adenine Nucleotide Carrier (AAC): The AAC is primarily responsible for the exchange of ADP and ATP across the inner mitochondrial membrane. The research by Bertholet et al. (2022) provides compelling evidence that SF-6847 can bind to AAC and induce a conformational change that facilitates the transport of protons into the mitochondrial matrix[2][3]. This action is independent of the carrier's nucleotide transport function.
Uncoupling Protein 1 (UCP1): UCP1 is a key protein in brown adipose tissue responsible for non-shivering thermogenesis. It functions as a proton transporter activated by fatty acids. The same study demonstrated that SF-6847 can also activate UCP1 to induce a proton leak, mimicking the effect of fatty acids[2][3].
This protein-mediated mechanism suggests that SF-6847's effects are more specific than previously thought and opens new avenues for the development of targeted mitochondrial therapeutics.
Experimental Protocols
The measurement of mitochondrial membrane potential is crucial for studying the effects of SF-6847. Fluorescent probes that accumulate in the mitochondria in a potential-dependent manner are commonly used.
Measurement of Mitochondrial Membrane Potential using Safranin O
Safranin O is a lipophilic cationic dye that accumulates in energized mitochondria, leading to a quench of its fluorescence. A decrease in ΔΨm results in the release of the dye and an increase in fluorescence.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 0.3% (w/v) BSA, pH 7.2)
-
Respiratory substrates (e.g., 5 mM succinate and 2.5 µM rotenone)
-
Safranin O stock solution (e.g., 1 mM in DMSO)
-
SF-6847 stock solution (e.g., in DMSO)
-
Fluorometer with dual-wavelength excitation and emission capabilities
Procedure:
-
Mitochondrial Suspension: Resuspend isolated mitochondria in the respiration buffer to a final concentration of approximately 0.5 mg/mL.
-
Fluorometer Setup: Set the fluorometer to measure the absorbance difference between two wavelengths (e.g., 555 nm and 523 nm) to monitor the potential-sensitive spectral shift of safranin O.
-
Baseline Measurement: Add the mitochondrial suspension to the cuvette and record a stable baseline.
-
Energization: Add the respiratory substrates to energize the mitochondria and establish a stable mitochondrial membrane potential. This will be observed as a decrease in the absorbance difference.
-
SF-6847 Addition: Add aliquots of SF-6847 at various concentrations to the cuvette and record the change in the absorbance difference. A dose-dependent increase in the absorbance difference indicates depolarization of the mitochondrial membrane.
-
Data Analysis: Plot the change in absorbance difference against the concentration of SF-6847 to generate a dose-response curve.
Measurement of Mitochondrial Membrane Potential in Intact Cells using TMRM/TMRE
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria. A decrease in ΔΨm leads to a decrease in mitochondrial fluorescence.
Materials:
-
Cultured cells
-
Cell culture medium
-
TMRM or TMRE stock solution (e.g., 10 mM in DMSO)
-
SF-6847 stock solution (e.g., in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging plate or dish.
-
Dye Loading: Incubate the cells with a low concentration of TMRM or TMRE (e.g., 25-100 nM) in cell culture medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh, pre-warmed medium to remove excess dye.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells.
-
SF-6847 Treatment: Add SF-6847 at various concentrations to the cells.
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the change in mitochondrial fluorescence over time.
-
Data Analysis: Quantify the fluorescence intensity of the mitochondria in the images. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Conclusion
SF-6847 remains a powerful tool for investigating mitochondrial function. While its classical role as a protonophore is well-established, the discovery of its ability to activate AAC and UCP1 to induce a proton leak has added a new layer of complexity and specificity to its mechanism of action. This technical guide provides a comprehensive overview of the effects of SF-6847 on mitochondrial membrane potential, equipping researchers with the necessary knowledge to effectively utilize this compound in their studies. The provided experimental protocols offer a starting point for the quantitative assessment of these effects, and the visualized pathways serve to clarify the intricate molecular interactions involved. As our understanding of mitochondrial biology continues to evolve, so too will our appreciation for the nuanced mechanisms of compounds like SF-6847.
References
The Discovery and Scientific Journey of Malonoben: A Technical Whitepaper
Foreword: This document provides a comprehensive technical overview of the discovery, history, and mechanisms of action of Malonoben. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey of this potent bioactive compound. This guide delves into its dual-role as a mitochondrial uncoupler and a protein tyrosine kinase inhibitor, presenting key experimental findings, methodologies, and the signaling pathways it modulates.
Discovery and Early History
Malonoben, scientifically known as 2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile, first emerged in the scientific literature in the early 1970s. It was initially identified and characterized by Dr. H. Terada and colleagues, who were investigating a series of synthetic compounds for their effects on biological membranes. Also referred to by several synonyms including SF-6847 , Tyrphostin A9 , GCP5126 , and AG-17 , Malonoben quickly distinguished itself as an exceptionally potent uncoupler of oxidative phosphorylation in mitochondria.
Early studies in 1974 highlighted its remarkable potency, reported to be over 1800 times that of the classic uncoupling agent 2,4-dinitrophenol (DNP). This discovery positioned Malonoben as a valuable tool for studying mitochondrial bioenergetics and the chemiosmotic theory. The initial research focused on its ability to dissipate the proton gradient across the inner mitochondrial membrane, thereby uncoupling substrate oxidation from ATP synthesis.
Physicochemical Properties and Synthesis
Malonoben is a lipophilic molecule with the chemical formula C₁₈H₂₂N₂O. Its structure features a sterically hindered phenolic ring, a characteristic often associated with antioxidant activity, and a malononitrile group.
| Property | Value | Source |
| IUPAC Name | 2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile | PubChem |
| Molecular Formula | C₁₈H₂₂N₂O | PubChem |
| Molecular Weight | 282.38 g/mol | PubChem |
| Melting Point | 141-143 °C | PubChem |
| CAS Number | 10537-47-0 | PubChem |
The synthesis of Malonoben is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with malononitrile in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation for Malonoben Synthesis
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Distilled water
Procedure:
-
Dissolve equimolar amounts of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and malononitrile in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to neutralize the catalyst.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain pure Malonoben.
Mechanism of Action
Malonoben exhibits a dual mechanism of action, making it a compound of significant interest in both cell biology and pharmacology.
Mitochondrial Uncoupling
As a protonophore, Malonoben disrupts the proton gradient across the inner mitochondrial membrane. It achieves this by shuttling protons from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase complex. This uncoupling of electron transport from oxidative phosphorylation leads to a decrease in ATP synthesis, an increase in oxygen consumption, and the dissipation of energy as heat.
Principle: The lipophilic cationic dye JC-1 is commonly used to measure mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with a depolarized mitochondrial membrane, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Treat the cells with various concentrations of Malonoben for a specified duration. Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
Prepare a working solution of JC-1 dye in a suitable buffer.
-
Remove the treatment medium and incubate the cells with the JC-1 working solution in the dark at 37°C for 15-30 minutes.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity at both red (e.g., Ex/Em ~585/590 nm) and green (e.g., Ex/Em ~510/527 nm) wavelengths using a fluorescence plate reader or microscope.
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Protein Tyrosine Kinase Inhibition
Beyond its effects on mitochondria, Malonoben was later identified as a potent inhibitor of several protein tyrosine kinases (PTKs). This discovery, under its synonym Tyrphostin A9, expanded its potential therapeutic applications, particularly in the context of cancer and other proliferative diseases.
Malonoben has been shown to inhibit the following key tyrosine kinases:
-
Platelet-Derived Growth Factor Receptor (PDGFR): It is a potent inhibitor of PDGFR, a receptor tyrosine kinase involved in cell growth, proliferation, and angiogenesis.
-
Epidermal Growth Factor Receptor (EGFR): Malonoben also targets EGFR, another crucial receptor tyrosine kinase implicated in the growth and survival of many cancer types.
-
Proline-rich Tyrosine Kinase 2 (PYK2): It has been demonstrated to suppress the phosphorylation of PYK2, a non-receptor tyrosine kinase involved in cell migration and invasion.
The inhibition of these kinases disrupts downstream signaling cascades, most notably the PYK2/EGFR-ERK pathway , leading to a reduction in cell proliferation, migration, and the induction of apoptosis.
| Target Kinase | IC₅₀ / EC₅₀ | Cell Line/Assay |
| PDGFR | ~0.5 µM | In vitro kinase assay |
| EGFR | ~48.5 nM (EC₅₀) | HCT-116 cells |
| VEGFR-2 | ~28.2 nM (EC₅₀) | HCT-116 cells |
Principle: The inhibitory effect of Malonoben on a specific tyrosine kinase can be quantified using an in vitro kinase assay. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Procedure:
-
Recombinant human EGFR or PDGFR kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
A series of Malonoben concentrations are added to the reaction wells.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody, or by measuring the depletion of ATP using a luminescent assay.
-
The percentage of kinase inhibition is calculated for each Malonoben concentration.
-
The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Studies and Therapeutic Potential
The dual mechanism of action of Malonoben has prompted investigations into its therapeutic potential in various disease models. In vivo studies in animal models have demonstrated its ability to inhibit tumor growth and reduce neointimal formation after vascular injury.
Experimental Workflow: In Vivo Tumor Xenograft Study
Despite its promising preclinical activity, there is no publicly available information on Malonoben (or its synonyms) having entered clinical trials for any indication. The reasons for this are not explicitly documented but could be related to pharmacokinetic properties, off-target effects, or the development of more selective inhibitors.
Conclusion
Malonoben represents a fascinating molecule with a rich scientific history. Its journey from a potent mitochondrial uncoupler to a multi-targeting protein tyrosine kinase inhibitor showcases the serendipitous nature of drug discovery. While it has not progressed to clinical use, Malonoben remains an invaluable tool for researchers studying mitochondrial function and cancer cell signaling. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and understanding of this unique compound and its complex biological activities.
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide solubility in DMSO and ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility, experimental protocols, and relevant biological pathways associated with the compound (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, also commonly known as Tyrphostin AG17 or SF-6847.
Core Compound Properties
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide is a synthetic compound belonging to the tyrphostin family, which are known inhibitors of protein tyrosine kinases. It has been investigated for its potential as an anti-cancer agent and a modulator of adipocyte differentiation.
Solubility Data
The solubility of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide in dimethyl sulfoxide (DMSO) and ethanol is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available quantitative solubility data from various suppliers.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 51 | 180.6 | AdooQ® |
| DMSO | 30 | - | Cayman Chemical[1] |
| Ethanol | 51 | 180.6 | AdooQ® |
| Ethanol | 12 | - | Cayman Chemical[1] |
Note: The molecular weight of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide is 282.4 g/mol .
Experimental Protocols
Objective: To determine the thermodynamic solubility of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide in a given solvent (e.g., DMSO, ethanol).
Methodology: Shake-Flask Method (Excess Solid)
This method is considered the gold standard for determining thermodynamic solubility.
Materials:
-
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol, absolute
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of glass vials.
-
Dispense a precise volume of the desired solvent (DMSO or ethanol) into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid phase.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with an appropriate solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solutions into the HPLC system.
-
Determine the concentration of the compound in the diluted samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in mg/mL or mM.
-
Biological Activity and Signaling Pathways
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide (Tyrphostin AG17) is recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] Its mechanism of action also involves the disruption of mitochondrial function, leading to apoptosis (programmed cell death).
Below is a diagram illustrating the high-level signaling pathway affected by this compound.
References
The Potent Mitochondrial Uncoupler SF-6847: A Technical Guide to its Role in Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SF-6847, also known as 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile, is a classical protonophoric uncoupler of oxidative phosphorylation. Its profound impact on mitochondrial bioenergetics has made it a valuable tool in metabolic research. This technical guide provides an in-depth analysis of SF-6847's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular respiration. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize SF-6847 in their studies of mitochondrial function and dysfunction.
Introduction to Oxidative Phosphorylation and Uncoupling
Oxidative phosphorylation (OXPHOS) is the primary mechanism by which eukaryotic cells generate adenosine triphosphate (ATP), the main currency of cellular energy. This process occurs within the mitochondria and involves a series of redox reactions carried out by the electron transport chain (ETC). The ETC harnesses the energy from the oxidation of substrates to pump protons (H+) from the mitochondrial matrix to the intermembrane space, establishing an electrochemical proton gradient. The potential energy stored in this gradient, known as the proton-motive force, drives the synthesis of ATP by ATP synthase as protons flow back into the matrix.
Mitochondrial uncouplers are molecules that disrupt the tight coupling between electron transport and ATP synthesis. They achieve this by providing an alternative pathway for protons to re-enter the mitochondrial matrix, thereby dissipating the proton gradient. This leads to a futile cycle of substrate oxidation and proton pumping without the concomitant production of ATP. The energy that would have been used for ATP synthesis is instead dissipated as heat.
SF-6847: A Potent Protonophoric Uncoupler
SF-6847 is a highly potent, weakly acidic uncoupler that acts as a protonophore.[1] Its lipophilic nature allows it to readily diffuse across the inner mitochondrial membrane. The mechanism of action involves the shuttling of protons across this membrane, effectively short-circuiting the proton-motive force.
Mechanism of Action
The uncoupling activity of SF-6847 is attributed to its ability to exist in both protonated and deprotonated states. In the acidic environment of the intermembrane space, the phenolic hydroxyl group of SF-6847 becomes protonated. The neutral, protonated form of the molecule then diffuses across the inner mitochondrial membrane into the more alkaline matrix. Once in the matrix, it releases its proton, returning to its anionic form. This anionic form is then able to translocate back across the membrane to the intermembrane space, completing the catalytic cycle of proton transport. This continuous shuttling of protons dissipates the gradient necessary for ATP synthesis.
Quantitative Analysis of SF-6847 Activity
The potency of SF-6847 as an uncoupler is well-documented. It has been shown to induce complete uncoupling in rat liver mitochondria at nanomolar concentrations. One study reported that less than 0.2 molecules of SF-6847 per respiratory chain are sufficient to cause complete uncoupling. While a comprehensive table of IC50 values from multiple studies is ideal, the available literature consistently points to its high potency.
| Parameter | Value | Cell/Tissue Type | Reference |
| Concentration for Complete Uncoupling | ~20 nM | Rat Liver Mitochondria | [2] |
| Stoichiometry for Complete Uncoupling | < 0.2 molecules/respiratory chain | Rat Liver Mitochondria | [2] |
Table 1: Quantitative Data on the Uncoupling Activity of SF-6847. This table summarizes key quantitative parameters of SF-6847's effect on oxidative phosphorylation.
Experimental Protocols
The following protocols provide a framework for assessing the uncoupling activity of SF-6847.
Preparation of Isolated Mitochondria from Rat Liver
This protocol is a standard method for obtaining functional mitochondria for in vitro assays.
Materials:
-
Male Wistar rats (200-250 g)
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Excise the liver and place it in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.
-
Homogenize the liver tissue in 10 volumes of ice-cold Isolation Buffer I with 0.5% BSA using a loose-fitting Glass-Teflon homogenizer (3-4 strokes at 500 rpm).
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.
-
Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the isolated mitochondria on ice and use them within a few hours for functional assays.
Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of SF-6847 on mitochondrial respiration in isolated mitochondria.
Materials:
-
Isolated mitochondria (prepared as in section 4.1)
-
Seahorse XFp or XFe96/24 Analyzer
-
Seahorse XF Cell Culture Microplate
-
Respiration Buffer (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2
-
Substrates: e.g., 10 mM pyruvate and 2 mM malate (for Complex I-driven respiration) or 10 mM succinate and 2 µM rotenone (for Complex II-driven respiration)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
SF-6847 (prepared in a suitable solvent, e.g., DMSO)
-
FCCP (another protonophore uncoupler, for comparison and maximal respiration)
-
Rotenone and Antimycin A (Complex I and III inhibitors, respectively)
Procedure:
-
Plate Coating and Mitochondrial Adhesion:
-
Coat the wells of a Seahorse XF microplate with a suitable coating agent (e.g., poly-D-lysine) to facilitate mitochondrial attachment.
-
Add 5-10 µg of isolated mitochondria per well in a small volume of Respiration Buffer.
-
Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.
-
After centrifugation, add pre-warmed Respiration Buffer containing the desired substrates to each well.
-
-
Instrument Setup and Calibration:
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer overnight in Seahorse XF Calibrant.
-
Load the injection ports of the sensor cartridge with the compounds to be tested (e.g., ADP, oligomycin, SF-6847, FCCP, rotenone/antimycin A).
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Place the cell plate with the attached mitochondria into the Seahorse XF Analyzer.
-
Equilibrate the plate for a few minutes.
-
Measure the basal oxygen consumption rate (State 2 respiration).
-
Inject ADP to stimulate ATP synthesis-coupled respiration (State 3 respiration).
-
Inject oligomycin to inhibit ATP synthase and measure proton leak-driven respiration (State 4o respiration).
-
Inject a titration of SF-6847 concentrations to determine the dose-dependent effect on OCR.
-
Inject FCCP to determine the maximal uncoupled respiration.
-
Inject rotenone and antimycin A to inhibit the ETC and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Normalize the OCR data to the amount of mitochondrial protein per well.
-
Calculate parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
-
Plot the dose-response curve for SF-6847 to determine its EC50 for uncoupling.
-
Visualizing the Impact of SF-6847
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of SF-6847 and a typical experimental workflow.
Caption: Mechanism of SF-6847 as a proton shuttle across the inner mitochondrial membrane.
Caption: A typical experimental workflow for evaluating the effects of SF-6847 on mitochondrial respiration.
Conclusion
SF-6847 is a powerful research tool for investigating the intricacies of mitochondrial bioenergetics. Its potent protonophoric activity allows for the controlled dissipation of the mitochondrial proton gradient, enabling detailed studies of uncoupled respiration and its downstream consequences. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the role of mitochondrial uncoupling in various physiological and pathological contexts. As with any potent biological effector, careful dose-response studies are crucial for accurate interpretation of experimental results. The continued use of SF-6847 in metabolic research will undoubtedly contribute to a deeper understanding of cellular energy metabolism and its role in health and disease.
References
- 1. Molecular basis of the protonophoric and uncoupling activities of the potent uncoupler SF-6847 [3,5-di-tert-butyl-4-hydroxybenzylidene)malononitrile) and derivatives. Regulation of their electronic structures by restricted intramolecular rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative relationship between protonophoric and uncoupling activities of analogs of SF6847 (2,6-di-t-butyl-4-(2',2'-dicyanovinyl)phenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Biological Profile of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological activity of the compound (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide. This molecule belongs to the tyrphostin family, known for its protein tyrosine kinase inhibitory activity. Due to the limited availability of direct experimental data for this specific analog, this guide combines established synthesis methodologies with predicted spectroscopic data based on closely related compounds. Furthermore, it explores the likely biological mechanism of action by examining the signaling pathways affected by structurally similar tyrphostins, particularly focusing on the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway.
Chemical Structure and Properties
IUPAC Name: (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide
Molecular Formula: C₁₆H₂₀N₂O₂
Molecular Weight: 272.34 g/mol
Structure:
Predicted Spectroscopic Data
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | =CH-Ar |
| ~7.8 | s (br) | 1H | -CONHa |
| ~7.6 | s (br) | 1H | -CONHb |
| ~7.5 | s | 2H | Ar-H |
| ~5.5 | s (br) | 1H | Ar-OH |
| ~3.2 | sept | 2H | -CH(CH₃)₂ |
| ~1.2 | d | 12H | -CH(CH₃)₂ |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O |
| ~158 | Ar-C-OH |
| ~152 | =CH-Ar |
| ~138 | Ar-C-CH(CH₃)₂ |
| ~128 | Ar-CH |
| ~122 | Ar-C-C= |
| ~117 | CN |
| ~105 | =C(CN)- |
| ~34 | -CH(CH₃)₂ |
| ~23 | -CH(CH₃)₂ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretch (amide), O-H stretch (phenol) |
| ~2220 | C≡N stretch (nitrile) |
| ~1680 | C=O stretch (amide I) |
| ~1620 | C=C stretch (alkene) |
| ~1580 | N-H bend (amide II) |
Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 272.15 | [M]⁺ (Molecular Ion) |
| 255 | [M-NH₃]⁺ |
| 229 | [M-C₃H₇]⁺ |
Experimental Protocols
The synthesis of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide can be readily achieved through a Knoevenagel condensation reaction.
Synthesis of 4-hydroxy-3,5-diisopropylbenzaldehyde
The precursor aldehyde can be synthesized via the Duff reaction from 2,6-diisopropylaniline.
Knoevenagel Condensation
This reaction condenses the synthesized aldehyde with 2-cyanoacetamide in the presence of a basic catalyst.
Materials:
-
4-hydroxy-3,5-diisopropylbenzaldehyde
-
2-cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve equimolar amounts of 4-hydroxy-3,5-diisopropylbenzaldehyde and 2-cyanoacetamide in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide.
The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.
Caption: Synthesis and characterization workflow.
Biological Activity and Signaling Pathways
Compounds of the tyrphostin class, to which (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide belongs, are well-documented as inhibitors of protein tyrosine kinases. A structurally similar compound, Tyrphostin AG17, which possesses 3,5-di-tert-butyl groups instead of the di-isopropyl groups, has been shown to inhibit cell growth and induce apoptosis.[1][2] The primary mechanism of action for many tyrphostins is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4]
EGFR is a transmembrane receptor that, upon activation by ligands such as Epidermal Growth Factor (EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.
The title compound is predicted to act as an ATP-competitive inhibitor at the kinase domain of EGFR. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways.
The following diagram illustrates the proposed mechanism of inhibition of the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide is a tyrphostin analog that can be synthesized via a straightforward Knoevenagel condensation. While experimental spectroscopic data is not currently available, predictions based on structurally related compounds provide a reliable framework for its characterization. The biological activity of this compound is anticipated to be centered on the inhibition of protein tyrosine kinases, particularly EGFR. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and further investigation of this and related compounds for potential applications in drug development, particularly in the context of cancer therapy. Further experimental validation of the predicted data is a crucial next step in the comprehensive evaluation of this molecule.
References
Tyrphostin AG17: An In-Depth Technical Guide for Cell Cycle Arrest Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG17, also known as NSC 242557, is a member of the tyrphostin family of protein tyrosine kinase inhibitors. It has been identified as a potent inhibitor of cell proliferation in various cancer cell lines, primarily through the induction of cell cycle arrest at the G1 phase.[1] This technical guide provides a comprehensive overview of the use of Tyrphostin AG17 in cell cycle arrest studies, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
Tyrphostin AG17 exerts its anti-proliferative effects through a multi-faceted mechanism. While initially characterized as a general tyrosine kinase inhibitor, its primary mode of action in inducing cell cycle arrest involves the inhibition of key regulators of the G1 to S phase transition.[1]
One of the key targets of Tyrphostin AG17 is the Cyclin-Dependent Kinase 2 (CDK2). Studies have shown that treatment with AG17 leads to a marked reduction in CDK2 kinase activity, without altering the protein levels of CDK2 itself.[1] This inactivation of CDK2 is a critical event that prevents the phosphorylation of substrates necessary for entry into the S phase, thereby halting the cell cycle in G1.[1]
Furthermore, Tyrphostin AG17 has been shown to modulate the levels of CDK inhibitors (CKIs). Specifically, treatment with AG17 can lead to a reduction in the protein levels of p21 and p16, which are also involved in regulating CDK activity.[1]
In addition to its effects on the cell cycle machinery, some studies suggest that Tyrphostin AG17 may also disrupt mitochondrial function, leading to a decrease in cellular ATP levels.[2][3] This bioenergetic stress can further contribute to the inhibition of cell proliferation and cell cycle arrest.[2][3] The compound has been observed to induce apoptosis following the G1 arrest.[1]
Data Presentation
The following table summarizes the 50% growth inhibition (GI50) concentrations of Tyrphostin AG17 in a panel of human tumor cell lines after a 6-day continuous exposure, as determined by a tetrazolium dye reduction assay.[2]
| Cell Line | Cancer Type | GI50 (µM) |
| HL-60(TB) | Leukemia | 0.7 |
| K-562 | Leukemia | 1.0 |
| OVCAR-3 | Ovarian | 1.1 |
| SF-295 | CNS | 1.2 |
| A549/ATCC | Lung | 1.3 |
| CAKI-1 | Renal | 1.5 |
| HT29 | Colon | 1.8 |
| UACC-257 | Melanoma | 2.0 |
| SNB-75 | CNS | 2.5 |
| PC-3 | Prostate | 3.0 |
| DU-145 | Prostate | 3.2 |
| MCF7 | Breast | 3.5 |
| MDA-MB-231 | Breast | 4.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Tyrphostin AG17 on adherent cancer cell lines.
Materials:
-
Tyrphostin AG17 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Tyrphostin AG17 in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted AG17 solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest AG17 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the Tyrphostin AG17 concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with Tyrphostin AG17.
Materials:
-
Tyrphostin AG17
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment. Allow cells to attach overnight. Treat the cells with various concentrations of Tyrphostin AG17 (e.g., based on IC50 values) or a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[4][5][6][7][8]
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.[4][6][8]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[6][8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol outlines the procedure for analyzing the expression of key cell cycle regulatory proteins in cells treated with Tyrphostin AG17.
Materials:
-
Tyrphostin AG17
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK2, CDK4, CDK6, p21, p27, phospho-EGFR, total EGFR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Seed and treat cells with Tyrphostin AG17 as described for the flow cytometry protocol. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin AG17.
Caption: The G1/S transition of the cell cycle and the role of Tyrphostin AG17.
Caption: Experimental workflow for studying cell cycle arrest induced by Tyrphostin AG17.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
Malonoben (SF-6847): A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malonoben, also known as SF-6847, is a potent protonophoric mitochondrial uncoupler. This guide provides a comprehensive technical overview of its application in metabolic research. Malonoben's primary mechanism of action involves the dissipation of the proton motive force across the inner mitochondrial membrane, leading to a rapid increase in oxygen consumption and disruption of ATP synthesis. This property makes it a valuable tool for studying mitochondrial function, cellular bioenergetics, and the downstream signaling pathways that respond to metabolic stress. This document outlines its mechanism of action, provides detailed experimental protocols for its use, presents a framework for quantitative data analysis, and discusses its implications for key metabolic signaling pathways.
Mechanism of Action: Mitochondrial Uncoupling
Malonoben acts as a protonophore, a lipophilic molecule that can bind to protons and transport them across the inner mitochondrial membrane, bypassing the ATP synthase complex. This uncoupling of oxidative phosphorylation from ATP synthesis has several key consequences for cellular metabolism:
-
Increased Oxygen Consumption Rate (OCR): With the proton gradient constantly being dissipated, the electron transport chain (ETC) works at an accelerated rate to try and re-establish it, leading to a significant increase in oxygen consumption.
-
Decreased ATP Synthesis: As protons flow back into the mitochondrial matrix through malonoben instead of ATP synthase, the production of ATP via oxidative phosphorylation is severely inhibited.
-
Increased Thermogenesis: The energy stored in the proton gradient is released as heat instead of being converted into chemical energy in the form of ATP.
-
Shift in Cellular Redox State: The increased activity of the ETC can lead to alterations in the NAD+/NADH and FAD/FADH2 ratios.
The following diagram illustrates the protonophoric action of Malonoben at the inner mitochondrial membrane.
Caption: Mechanism of mitochondrial uncoupling by Malonoben (SF-6847).
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the metabolic effects of Malonoben.
Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria
This protocol describes the use of a Seahorse XF Analyzer to measure the effect of Malonoben on the oxygen consumption rate of isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from cultured cells or tissue)
-
Seahorse XF96 or XFe96 cell culture microplates
-
Seahorse XF Calibrant
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2
-
Substrates: e.g., 10 mM pyruvate, 2 mM malate (for Complex I-driven respiration) or 10 mM succinate, 2 µM rotenone (for Complex II-driven respiration)
-
ADP
-
Oligomycin
-
Malonoben (SF-6847) stock solution (e.g., 10 mM in DMSO)
-
FCCP (optional, as a positive control for uncoupling)
-
Rotenone and Antimycin A
Procedure:
-
Prepare Seahorse XF Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Plate Isolated Mitochondria:
-
Adhere isolated mitochondria (2-8 µg of protein per well) to the bottom of a Seahorse XF microplate by centrifugation at 2,000 x g for 20 minutes at 4°C.
-
Add 50 µL of ice-cold MAS containing substrates to each well.
-
-
Prepare Reagent Plate:
-
Load the injection ports of the hydrated sensor cartridge with the following compounds (final concentrations to be optimized):
-
Port A: ADP (e.g., 4 mM) to measure State 3 respiration.
-
Port B: Oligomycin (e.g., 2.5 µg/mL) to measure State 4o respiration.
-
Port C: Malonoben (a range of concentrations, e.g., 10 nM to 1 µM) or FCCP (e.g., 4 µM) to measure maximal uncoupled respiration.
-
Port D: Rotenone (e.g., 2 µM) and Antimycin A (e.g., 2 µM) to inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Run Seahorse XF Assay:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate containing mitochondria.
-
Initiate the assay protocol, which will sequentially inject the compounds and measure OCR at each stage.
-
Caption: Experimental workflow for OCR measurement using a Seahorse XF Analyzer.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Safranine O to qualitatively assess changes in mitochondrial membrane potential in response to Malonoben.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.4)
-
Substrates (as in 3.1)
-
Safranine O stock solution (e.g., 1 mM in ethanol)
-
Malonoben (SF-6847) stock solution
-
Spectrofluorometer
Procedure:
-
Prepare Mitochondrial Suspension: Resuspend isolated mitochondria in respiration buffer to a final concentration of 0.5-1.0 mg/mL.
-
Set up Spectrofluorometer: Set the excitation and emission wavelengths for Safranine O (e.g., 495 nm and 586 nm, respectively).
-
Establish Baseline: Add the mitochondrial suspension to a cuvette and place it in the spectrofluorometer. Add Safranine O to a final concentration of 5-10 µM and record the baseline fluorescence.
-
Energize Mitochondria: Add substrates to initiate respiration and establish a mitochondrial membrane potential. This will be observed as a quenching of the Safranine O fluorescence.
-
Treat with Malonoben: Once a stable quenched signal is achieved, add increasing concentrations of Malonoben and record the change in fluorescence. A depolarization of the membrane will result in an increase in fluorescence (de-quenching).
Measurement of Cellular ATP Levels
This protocol describes the use of a commercial bioluminescence-based ATP assay kit to measure the effect of Malonoben on total cellular ATP concentrations.
Materials:
-
Cultured cells
-
Cell culture medium
-
Malonoben (SF-6847) stock solution
-
Commercial ATP assay kit (e.g., luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Treatment: Treat the cells with a range of concentrations of Malonoben for a defined period (e.g., 1-6 hours). Include a vehicle control (e.g., DMSO).
-
ATP Measurement:
-
Lyse the cells according to the ATP assay kit manufacturer's instructions.
-
Add the luciferase reagent to the cell lysates.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Normalization: Normalize the ATP levels to the total protein content or cell number in each well to account for any potential cytotoxicity of Malonoben at higher concentrations.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Effect of Malonoben on Mitochondrial Respiration in Isolated Mitochondria
| Malonoben Conc. (nM) | Basal OCR (pmol O2/min/µg protein) | State 3 OCR (pmol O2/min/µg protein) | State 4o OCR (pmol O2/min/µg protein) | Uncoupled OCR (pmol O2/min/µg protein) |
| 0 (Vehicle) | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 500 |
Table 2: Dose-Dependent Effect of Malonoben on Mitochondrial Membrane Potential
| Malonoben Conc. (nM) | ΔΨm (% of Vehicle Control) |
| 0 (Vehicle) | 100 |
| 10 | |
| 50 | |
| 100 | |
| 500 |
Table 3: Impact of Malonoben on Cellular ATP Levels
| Malonoben Conc. (µM) | Incubation Time (h) | Cellular ATP (nmol/mg protein) | Cell Viability (%) |
| 0 (Vehicle) | 1 | 100 | |
| 0.1 | 1 | ||
| 1 | 1 | ||
| 10 | 1 | ||
| 0 (Vehicle) | 6 | 100 | |
| 0.1 | 6 | ||
| 1 | 6 | ||
| 10 | 6 |
Signaling Pathways
The metabolic stress induced by Malonoben can significantly impact key cellular signaling pathways that sense and respond to changes in energy status.
AMPK and mTORC1 Signaling
The AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated in response to an increase in the cellular AMP/ATP ratio. The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that is active under energy-replete conditions. Mitochondrial uncoupling by Malonoben is expected to activate AMPK and inhibit mTORC1 signaling.
The following diagram illustrates the proposed signaling cascade.
Caption: Proposed effect of Malonoben on the AMPK and mTORC1 signaling pathways.
Toxicology and Safety Considerations
As a potent mitochondrial uncoupler, Malonoben should be handled with care. Researchers should consult the material safety data sheet (MSDS) before use. Due to its mechanism of action, systemic exposure could lead to toxic effects related to ATP depletion and hyperthermia. All experiments should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
Conclusion
Malonoben (SF-6847) is a powerful research tool for the investigation of mitochondrial function and cellular metabolism. Its ability to induce acute and potent mitochondrial uncoupling allows for the detailed study of the consequences of metabolic stress on cellular physiology and signaling. The experimental protocols and data presentation frameworks provided in this guide are intended to facilitate the rigorous and reproducible use of Malonoben in metabolic research. Further studies are warranted to fully elucidate its dose-dependent effects on a wider range of cell types and its specific interactions with various signaling networks.
Methodological & Application
Tyrphostin AG17: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG17, also known as [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. While initially characterized as a PTK inhibitor, research has revealed that its potent anti-proliferative and pro-apoptotic effects in cancer cell lines stem from a multi-faceted mechanism of action. This document provides detailed application notes and experimental protocols for the use of Tyrphostin AG17 in cancer cell line research, summarizing key quantitative data and visualizing its mechanisms of action.
Mechanism of Action
Tyrphostin AG17 exerts its anti-cancer effects through two primary, potentially interconnected mechanisms: disruption of mitochondrial function and inhibition of cell cycle progression.
-
Mitochondrial Disruption: A significant body of evidence suggests that Tyrphostin AG17 acts as a potent disruptor of mitochondrial function. This occurs independently of its tyrosine kinase inhibitory activity. The disruption of the mitochondrial membrane potential leads to a decrease in ATP production and the release of pro-apoptotic factors, ultimately triggering programmed cell death.[1][2]
-
Cell Cycle Arrest and Apoptosis Induction: Tyrphostin AG17 has been shown to induce a G1 phase cell cycle arrest followed by apoptosis in various cancer cell lines, including those overexpressing the anti-apoptotic protein Bcl-2.[3][4] This effect is associated with a reduction in the kinase activity of cyclin-dependent kinase 2 (cdk2) and decreased levels of the cell cycle inhibitors p21 and p16.[3][4] The compound also causes a general reduction in the intracellular levels of tyrosine-phosphorylated proteins.[3]
The following diagram illustrates the proposed signaling pathway of Tyrphostin AG17 in cancer cells.
Quantitative Data Summary
The anti-proliferative activity of Tyrphostin AG17 has been evaluated against a panel of human cancer cell lines. The 50% growth inhibition (GI50) values are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) |
| HL-60(TB) | Promyelocytic Leukemia | 0.7 |
| K-562 | Chronic Myelogenous Leukemia | 1.0 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.1 |
| OVCAR-3 | Ovarian | 1.2 |
| SF-295 | Brain (Glioblastoma) | 1.5 |
| COLO 205 | Colon | 1.8 |
| MCF7 | Breast | 4.0 |
| SK-MEL-5 | Melanoma | 1.5 |
| A498 | Renal | 1.7 |
| HOP-62 | Lung | 2.0 |
| U251 | Brain (Glioblastoma) | 2.5 |
| PC-3 | Prostate | 3.0 |
| HT29 | Colon | 3.5 |
Data compiled from Cancer Research, 1995, 55(13), 2794-9.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Tyrphostin AG17 on cancer cell lines.
Experimental Workflow Overview
Cell Culture and Drug Preparation
-
Cell Lines: Culture desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Drug Stock Solution: Prepare a stock solution of Tyrphostin AG17 (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of Tyrphostin AG17 or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Tyrphostin AG17 for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates with coverslips for microscopy or 6-well plates for flow cytometry).
-
Treat cells with Tyrphostin AG17 for the desired duration.
-
Remove the medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately using a fluorescence microscope or flow cytometer.
-
Healthy cells: Exhibit red fluorescence (J-aggregates).
-
Apoptotic/unhealthy cells: Exhibit green fluorescence (JC-1 monomers).
-
-
Quantify the change in the red/green fluorescence ratio.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by Tyrphostin AG17.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cdk2, anti-p21, anti-p16, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment with Tyrphostin AG17, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
Conclusion
Tyrphostin AG17 is a valuable tool for cancer research, demonstrating potent anti-proliferative and pro-apoptotic activities in a wide range of cancer cell lines. Its dual mechanism of action, targeting both mitochondrial function and cell cycle regulation, makes it an interesting compound for further investigation. The protocols provided here offer a comprehensive framework for studying the cellular and molecular effects of Tyrphostin AG17, enabling researchers to further elucidate its therapeutic potential.
References
- 1. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using JC-1 Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
Application Notes and Protocols for SF-6847 in Mitochondrial Respiration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF-6847, also known as 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile, is a highly potent mitochondrial uncoupler. It is a member of the hindered phenol class of uncouplers and is recognized for its activity at nanomolar concentrations, making it one of the most powerful uncoupling agents discovered.[1] Mitochondrial uncouplers are molecules that disrupt oxidative phosphorylation by dissociating the process of electron transport from ATP synthesis.[1] They achieve this by transporting protons across the inner mitochondrial membrane, which dissipates the proton motive force that is essential for ATP production by ATP synthase. This leads to an increase in the rate of electron transport and oxygen consumption as the mitochondrion attempts to re-establish the proton gradient.
These characteristics make SF-6847 a valuable tool for studying mitochondrial function and dysfunction. It is utilized in mitochondrial respiration assays to determine key parameters of mitochondrial health, such as maximal respiration and spare respiratory capacity. These assays are critical in basic research to understand cellular metabolism and in drug development to screen for compounds that may have off-target effects on mitochondrial function.
Mechanism of Action
SF-6847 acts as a protonophore, a lipid-soluble molecule that can bind to protons and transport them across a lipid bilayer. The mechanism of action for weakly acidic uncouplers like SF-6847 involves a shuttle-type mechanism within the inner mitochondrial membrane.[2] The essential chemical features for this activity include an acid-dissociable group, a bulky hydrophobic moiety, and a strong electron-withdrawing group.[1]
The process can be summarized as follows:
-
Protonation: In the acidic intermembrane space, the anionic form of SF-6847 picks up a proton.
-
Translocation: The now-neutral, protonated SF-6847 diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.
-
Deprotonation: Inside the matrix, the higher pH causes the SF-6847 molecule to release its proton.
-
Return: The anionic SF-6847 then returns to the intermembrane space to repeat the cycle.
This cyclical transport of protons dissipates the proton gradient, uncoupling the electron transport chain from ATP synthesis. As a result, the electron transport chain accelerates in an attempt to compensate for the diminished proton motive force, leading to a significant increase in the oxygen consumption rate (OCR).
Signaling Pathway of Mitochondrial Uncoupling by SF-6847
Caption: SF-6847 acts as a proton shuttle across the inner mitochondrial membrane.
Application: Mitochondrial Respiration Assays
SF-6847 is a critical tool for assessing mitochondrial function using techniques that measure the oxygen consumption rate (OCR), such as Seahorse XF technology. A standard experiment, often referred to as a "Mito Stress Test," involves the sequential injection of mitochondrial inhibitors and an uncoupler to determine various parameters of mitochondrial respiration.
Key Parameters Measured in a Mitochondrial Stress Test:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The portion of basal respiration that is used for ATP synthesis.
-
Proton Leak: The remaining basal respiration after ATP synthase inhibition, representing protons that leak across the inner mitochondrial membrane.
-
Maximal Respiration: The maximum oxygen consumption rate that can be achieved by the cells, induced by an uncoupler like SF-6847.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to an increased energy demand.
-
Non-Mitochondrial Respiration: Oxygen consumption that persists after the complete inhibition of the electron transport chain.
Experimental Protocols
Protocol 1: Titration of SF-6847 to Determine Optimal Concentration
Objective: To determine the optimal concentration of SF-6847 that induces maximal respiration without causing cellular toxicity. This is a critical first step before performing a full mitochondrial stress test.
Materials:
-
Cell line of interest (e.g., C2C12, HepG2, primary neurons)
-
Seahorse XF96 or XF24 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
SF-6847 stock solution (e.g., 10 mM in DMSO)
-
Oligomycin (optional, for comparison)
-
Rotenone/Antimycin A mixture
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow for 24-48 hours.
-
Sensor Cartridge Hydration: The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare SF-6847 Dilutions: On the day of the assay, prepare a serial dilution of SF-6847 in assay medium to achieve a range of final concentrations (e.g., 1 nM to 1 µM). It is advisable to start with a wide range due to the high potency of SF-6847.
-
Medium Exchange: Remove the cell culture medium and wash the cells with pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Equilibration: Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.
-
Load Injection Ports: Load the prepared SF-6847 dilutions into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and run a titration protocol. This typically involves measuring the basal OCR, followed by the injection of the different SF-6847 concentrations and subsequent OCR measurements.
-
Data Analysis: Determine the concentration of SF-6847 that gives the maximal OCR. Concentrations higher than the optimum may lead to a decrease in OCR, indicating toxicity.
Protocol 2: Seahorse XF Mito Stress Test Using SF-6847
Objective: To measure the key parameters of mitochondrial function using the optimal concentration of SF-6847 determined in Protocol 1.
Materials:
-
Same as Protocol 1
-
Oligomycin (e.g., 1.0 - 2.0 µM final concentration)
-
Optimal concentration of SF-6847 (determined from Protocol 1)
-
Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration)
Procedure:
-
Cell Seeding and Cartridge Hydration: Follow steps 1 and 2 from Protocol 1.
-
Prepare Injector Solutions: On the day of the assay, prepare the following solutions in assay medium at the desired final concentrations:
-
Port A: Oligomycin
-
Port B: SF-6847 (optimal concentration)
-
Port C: Rotenone/Antimycin A mixture
-
-
Medium Exchange and Equilibration: Follow steps 4 and 5 from Protocol 1.
-
Load Injection Ports: Load the prepared solutions into the corresponding ports of the sensor cartridge.
-
Seahorse XF Assay: Run the standard Mito Stress Test protocol on the Seahorse XF Analyzer. This will sequentially measure:
-
Basal OCR (before injections)
-
OCR after Oligomycin injection (to determine ATP-linked respiration and proton leak)
-
OCR after SF-6847 injection (to determine maximal respiration)
-
OCR after Rotenone/Antimycin A injection (to determine non-mitochondrial respiration)
-
-
Data Analysis: Use the Seahorse XF software to calculate the various mitochondrial respiration parameters.
Experimental Workflow
Caption: Workflow for a mitochondrial stress test using SF-6847.
Data Presentation
The following table presents illustrative data from a hypothetical Seahorse XF Mito Stress Test comparing the effects of SF-6847 and a commonly used uncoupler, FCCP, on a generic cultured cell line. The optimal concentrations would have been predetermined by titration.
| Parameter | Control (No Uncoupler) | SF-6847 (e.g., 50 nM) | FCCP (e.g., 1 µM) |
| Basal Respiration (pmol O2/min) | 100 ± 5 | 102 ± 6 | 98 ± 5 |
| ATP-Linked Respiration (pmol O2/min) | 75 ± 4 | 76 ± 5 | 73 ± 4 |
| Proton Leak (pmol O2/min) | 25 ± 2 | 26 ± 2 | 25 ± 2 |
| Maximal Respiration (pmol O2/min) | 100 ± 5 | 350 ± 20 | 330 ± 18 |
| Spare Respiratory Capacity (pmol O2/min) | 0 | 248 ± 18 | 232 ± 16 |
| Non-Mitochondrial Respiration (pmol O2/min) | 10 ± 1 | 10 ± 1 | 10 ± 1 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell type, cell density, and specific experimental conditions.
Conclusion
SF-6847 is an exceptionally potent mitochondrial uncoupler that serves as a powerful tool for the investigation of mitochondrial function. Its high potency necessitates careful titration to determine the optimal concentration for achieving maximal respiratory rates without inducing toxicity. When used appropriately in mitochondrial respiration assays, such as the Seahorse XF Mito Stress Test, SF-6847 enables the precise measurement of key bioenergetic parameters, providing valuable insights into cellular metabolism in both health and disease. The detailed protocols and workflows provided herein offer a comprehensive guide for researchers to effectively utilize SF-6847 in their studies of mitochondrial physiology and pathology.
References
Application Notes and Protocols for In Vitro Apoptosis Induction by (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide (Tyrphostin AG17)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, also known as Tyrphostin AG17, is a synthetic compound that has demonstrated potent pro-apoptotic and anti-proliferative activities in various cancer cell lines. As a member of the tyrphostin family, it was initially identified as a protein tyrosine kinase inhibitor. Subsequent research has revealed a multi-faceted mechanism of action, making it a valuable tool for in vitro studies of apoptosis and a potential lead compound for drug development.
These application notes provide a summary of the key findings related to Tyrphostin AG17-induced apoptosis, along with detailed protocols for its application in in vitro settings.
Mechanism of Action
Tyrphostin AG17 induces apoptosis through a combination of pathways, primarily by inducing cell cycle arrest at the G1 phase and disrupting mitochondrial function. This dual mechanism makes it effective even in cancer cells that overexpress anti-apoptotic proteins like Bcl-2.[1]
Key molecular events in AG17-induced apoptosis include:
-
Inhibition of Cyclin-Dependent Kinase 2 (cdk2) Activity: AG17 leads to a marked reduction in the kinase activity of cdk2, a key regulator of the G1 to S phase transition in the cell cycle.[1]
-
Modulation of Cell Cycle Regulatory Proteins: The compound decreases the protein levels of p21 and p16, which are inhibitors of cyclin-dependent kinases.[1]
-
Induction of G1 Arrest: By inhibiting cdk2 activity, AG17 effectively halts the cell cycle in the G1 phase, preventing DNA replication and cell division.[1]
-
Disruption of Mitochondrial Function: AG17 has been shown to decrease cellular ATP levels and disrupt the mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptosis pathway.
-
Activation of Caspase-3: In certain cell types, AG17 has been observed to activate caspase-3, a key executioner caspase in the apoptotic cascade.
Data Presentation
Table 1: IC50 Values of Tyrphostin AG17 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| OCI-Ly8 | Immunoblastic Lymphoma | Potent inhibitor (exact IC50 not specified) | [1] |
| L428 | Hodgkin's Lymphoma | 41 nM | |
| HL-60(TB) | Promyelocytic Leukemia | ~1.5 µM (for total growth inhibition) | |
| Panel of 13 Human Tumor Cell Lines | Various | 0.7 - 4.0 µM |
Table 2: Effect of Tyrphostin AG17 on Cell Cycle Distribution in OCI-Ly8 Lymphoma Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Apoptotic Peak | Reference |
| Control (DMSO) | Normal Distribution | Normal Distribution | Normal Distribution | Not prominent | [1] |
| 5 µM AG17 (single dose, 5 days) | Increased | No cells detected | - | Small hypodiploid peak |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Tyrphostin AG17-induced apoptosis.
Caption: General experimental workflow for studying AG17-induced apoptosis.
Experimental Protocols
Note: The optimal concentration of Tyrphostin AG17 and incubation time should be determined empirically for each cell line. Based on published data, a concentration range of 0.7-4.0 µM and incubation times of 12-48 hours are recommended as a starting point.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Tyrphostin AG17.
Materials:
-
Tyrphostin AG17 (dissolved in DMSO)
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Tyrphostin AG17 in complete culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of AG17 to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
Tyrphostin AG17
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Tyrphostin AG17 for the chosen duration.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the effect of Tyrphostin AG17 on cell cycle progression.
Materials:
-
Tyrphostin AG17
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Tyrphostin AG17.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
Tyrphostin AG17
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cdk2, anti-p21, anti-p16, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Tyrphostin AG17, harvest, and lyse them in cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Troubleshooting
-
Low Apoptotic Cell Population:
-
Increase the concentration of Tyrphostin AG17.
-
Increase the incubation time.
-
Ensure the compound is properly dissolved and stored.
-
-
High Background in Western Blots:
-
Optimize antibody concentrations.
-
Increase the number and duration of washing steps.
-
Ensure the blocking buffer is fresh.
-
-
Inconsistent Results:
-
Maintain consistent cell culture conditions (passage number, confluency).
-
Prepare fresh dilutions of Tyrphostin AG17 for each experiment.
-
Conclusion
Tyrphostin AG17 is a valuable pharmacological tool for inducing apoptosis in vitro. Its well-characterized mechanism of action, involving cell cycle arrest and mitochondrial disruption, provides a solid foundation for its use in cancer research and drug discovery. The protocols provided here offer a framework for investigating the pro-apoptotic effects of Tyrphostin AG17 in various cell lines. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve robust and reproducible results.
References
Application Notes and Protocols for Tyrphostin AG17 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG17, identified as [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], is a tyrosine kinase inhibitor that has demonstrated anti-proliferative effects in a variety of human tumor cell lines.[1][2] While originally classified as a tyrosine kinase antagonist, emerging research suggests its primary mechanism of action in cancer cells involves the disruption of mitochondrial function, leading to a decrease in ATP production and subsequent apoptosis.[1][2] Additionally, some studies have indicated that Tyrphostin AG17 may exert its effects through the inhibition of the STAT3 signaling pathway.
It is important to note that while in vitro studies have established the anti-cancer potential of Tyrphostin AG17, to date, there is a lack of published research specifically detailing its efficacy and application in preclinical cancer xenograft models. The following application notes and protocols are therefore provided as a comprehensive guide for researchers seeking to investigate Tyrphostin AG17 in such models. The proposed experimental design is based on the known characteristics of the compound and established methodologies for xenograft studies.
Mechanism of Action
Tyrphostin AG17's anti-neoplastic activity appears to be multi-faceted. The primary mechanism is attributed to its ability to disrupt mitochondrial function. This leads to a reduction in the mitochondrial membrane potential, a decrease in cellular ATP levels, and the induction of apoptosis.[1][2] This mitochondrial-centric mechanism may offer a therapeutic window against cancer cells, which often exhibit altered metabolic dependencies.
Furthermore, as a member of the tyrphostin family, AG17 is suggested to inhibit tyrosine kinases. While a specific primary kinase target has not been fully elucidated, inhibition of the JAK/STAT pathway, particularly STAT3, has been proposed. Persistent activation of STAT3 is a hallmark of many cancers, promoting proliferation, survival, and invasion. The dual action of mitochondrial disruption and potential STAT3 inhibition makes Tyrphostin AG17 a compound of interest for further preclinical evaluation.
Signaling Pathways
The signaling cascade potentially influenced by Tyrphostin AG17 is multifaceted. A primary proposed target is the STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival. Additionally, its broader classification as a tyrosine kinase inhibitor suggests potential interactions with upstream signaling components, such as receptor tyrosine kinases (RTKs), although its direct effects on these are less defined than its impact on mitochondrial function.
Caption: Proposed mechanism of Tyrphostin AG17 action.
Proposed Experimental Protocol for a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of Tyrphostin AG17 in a subcutaneous xenograft mouse model. Researchers should optimize parameters based on the specific cell line and animal model used.
1. Cell Culture and Preparation
-
Culture a human cancer cell line of interest (e.g., one known to have activated STAT3 signaling) in the recommended medium and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Animal Model
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 4-6 weeks of age.
-
Allow mice to acclimatize for at least one week before the experiment.
-
Maintain mice in a specific-pathogen-free (SPF) environment.
3. Tumor Implantation
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
4. Treatment with Tyrphostin AG17
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Preparation of Tyrphostin AG17: Based on in vivo studies in mice for other indications, Tyrphostin AG17 can be administered via oral gavage or intraperitoneal (i.p.) injection. A stock solution can be prepared in DMSO and then diluted in a suitable vehicle (e.g., corn oil for oral gavage or saline for i.p. injection).
-
Dosage: A starting dose of 0.175 mg/kg for oral administration or a range of 1-10 mg/kg for i.p. injection can be considered, based on tolerability and efficacy studies. The lethal dose (LD50) in mice has been reported to be 33.3 mg/kg.
-
Administration: Administer Tyrphostin AG17 or the vehicle control to the respective groups daily or as determined by preliminary studies.
5. Monitoring and Endpoints
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at the same time as tumor measurements to monitor for toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration of treatment), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting for signaling pathway components).
Experimental Workflow
Caption: Experimental workflow for Tyrphostin AG17 xenograft study.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from a Tyrphostin AG17 xenograft study.
| Treatment Group | Number of Animals (n) | Initial Average Tumor Volume (mm³) ± SEM | Final Average Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Average Tumor Weight (g) ± SEM | Average Body Weight Change (%) ± SEM |
| Vehicle Control | ||||||
| Tyrphostin AG17 (Dose 1) | ||||||
| Tyrphostin AG17 (Dose 2) | ||||||
| Positive Control |
Note on Tumor Growth Inhibition (TGI): TGI (%) can be calculated using the formula: [1 - (Average final tumor volume of treated group - Average initial tumor volume of treated group) / (Average final tumor volume of control group - Average initial tumor volume of control group)] x 100.
Conclusion
Tyrphostin AG17 presents an interesting profile for anti-cancer therapy due to its effects on mitochondrial function and potential inhibition of key signaling pathways like STAT3. The provided application notes and protocols offer a foundational framework for initiating in vivo investigations in xenograft models. Rigorous preclinical studies are warranted to fully elucidate the therapeutic potential and in vivo mechanism of action of Tyrphostin AG17.
References
Application Notes and Protocols for Cell Viability Assays with (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide is a synthetic compound with potential applications in cancer research. Due to its structural similarity to known mitochondrial uncouplers, it is hypothesized to exert its effects by disrupting cellular metabolism and inducing cell death. These application notes provide a comprehensive guide for assessing the cell viability and cytotoxic effects of this compound. The protocols and data presented are based on established methodologies and findings for structurally related compounds, such as Tyrphostin AG17, which serve as a valuable reference for experimental design.
The primary mechanism of action for this class of compounds is believed to be the disruption of mitochondrial function. By uncoupling oxidative phosphorylation, these molecules dissipate the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and a loss of mitochondrial membrane potential. This ultimately triggers a cascade of events culminating in cell death.
Data Presentation
The following table summarizes the 50% growth inhibition (IC50) values of the structurally similar compound, Tyrphostin AG17, in a panel of human tumor cell lines. This data serves as a reference for the expected potency of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide. The IC50 values were determined using a tetrazolium dye reduction assay.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| Panel of 13 Human Tumors | Various | 0.7 - 4.0 |
| HL-60(TB) | Promyelocytic Leukemia | Most Sensitive |
Note: The specific IC50 values for each of the 13 cell lines were not detailed in the reference material. The HL-60(TB) cell line was identified as the most sensitive.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.
Materials:
-
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol describes the use of the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential (ΔΨm) induced by (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide. A decrease in Rhodamine 123 fluorescence indicates mitochondrial depolarization.
Materials:
-
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide
-
Human cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates or other suitable culture vessels
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in ethanol)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to attach overnight.
-
Treat the cells with the desired concentrations of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide for the desired time period (e.g., 1, 6, 12, 24 hours).
-
Include a vehicle control and a positive control (e.g., 10 µM CCCP for 30 minutes).
-
-
Rhodamine 123 Staining:
-
Prepare a working solution of Rhodamine 123 in pre-warmed complete culture medium (final concentration typically 1-5 µg/mL).
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the Rhodamine 123 working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Washing and Imaging/Analysis:
-
After incubation, remove the Rhodamine 123 solution and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
For fluorescence microscopy: Immediately observe the cells under a fluorescence microscope using the appropriate filter set for Rhodamine 123 (excitation ~488 nm, emission ~525 nm).
-
For flow cytometry: Harvest the cells by trypsinization, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Interpretation of Results:
-
A decrease in the intensity of Rhodamine 123 fluorescence in the treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.
-
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining IC50 using the MTT assay.
Proposed Signaling Pathway of Mitochondrial Disruption
Caption: Proposed mechanism of mitochondrial uncoupling.
References
Application Notes and Protocols for Western Blot Analysis after Tyrphostin AG17 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing Western blots following treatment with Tyrphostin AG17, a potent tyrosine kinase inhibitor. This document includes detailed experimental protocols, quantitative data representation, and visualizations of the affected signaling pathways to facilitate research and drug development efforts.
Introduction to Tyrphostin AG17
Tyrphostin AG17 is a member of the tyrphostin family of compounds, which are known to inhibit protein tyrosine kinases. It has been demonstrated to induce apoptosis and cause cell cycle arrest in various cancer cell lines. A key mechanism of action for Tyrphostin AG17 is the inhibition of cyclin-dependent kinase 2 (cdk2) activity, which plays a crucial role in cell cycle progression. Furthermore, Tyrphostin AG17 has been shown to disrupt mitochondrial function and inhibit adipocyte differentiation. Its ability to modulate key cellular processes makes it a compound of interest for cancer therapy and other diseases.
Effects of Tyrphostin AG17 on Protein Expression
Western blot analysis is a critical technique to elucidate the molecular mechanisms of Tyrphostin AG17's action. Studies have shown that treatment with Tyrphostin AG17 leads to significant changes in the expression levels of key regulatory proteins involved in the cell cycle and apoptosis.
A study on a lymphoma cell line overexpressing Bcl-2 demonstrated that Tyrphostin AG17 markedly reduced the protein levels of the cyclin-dependent kinase inhibitors p21 and p16.[1][2] In contrast, the protein levels of the anti-apoptotic protein Bcl-2 and the cell cycle kinase cdk2 remained unaltered.[1][2] This selective modulation of protein expression highlights the specific pathways targeted by Tyrphostin AG17.
| Target Protein | Effect of Tyrphostin AG17 Treatment | Cell Line | Reference |
| p21 | Markedly Reduced | OCI-Ly8 (Lymphoma) | [1][2] |
| p16 | Markedly Reduced | OCI-Ly8 (Lymphoma) | [1][2] |
| Bcl-2 | No Change | OCI-Ly8 (Lymphoma) | [1][2] |
| cdk2 | No Change | OCI-Ly8 (Lymphoma) | [1][2] |
Note: The term "markedly reduced" is as stated in the source material. For precise quantification, it is recommended to perform densitometric analysis of Western blot bands relative to a loading control.
Signaling Pathways Modulated by Tyrphostin AG17
Tyrphostin AG17 exerts its effects by interfering with key signaling pathways that control cell proliferation and survival. As a tyrosine kinase inhibitor, its primary targets are often receptor tyrosine kinases (RTKs) at the cell surface, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of RTK signaling can lead to downstream effects on pathways like the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are central to cell cycle regulation and apoptosis.
The observed reduction in p21 and p16 levels, coupled with the inhibition of cdk2 activity, suggests a significant impact on the G1/S phase transition of the cell cycle. The induction of apoptosis is likely mediated through mitochondrial pathways, as suggested by evidence of mitochondrial disruption.
Caption: Tyrphostin AG17 signaling pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot analysis to assess the effects of Tyrphostin AG17 treatment on protein expression.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocols
1. Cell Culture and Tyrphostin AG17 Treatment
-
Cell Lines: Select an appropriate cell line for your study (e.g., a cancer cell line known to be sensitive to tyrosine kinase inhibitors).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in culture plates and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Prepare a stock solution of Tyrphostin AG17 in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in fresh culture medium.
-
Treat the cells with different concentrations of Tyrphostin AG17 for various time points (e.g., 24, 48, 72 hours).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) in parallel.
-
2. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit or a similar method, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p21, anti-p16, anti-Bcl-2, anti-cdk2) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Data Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., GAPDH, β-actin, or total protein stain) in the same lane.
-
Calculate the fold change in protein expression in the Tyrphostin AG17-treated samples relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed changes.
-
References
Application Notes and Protocols for Measuring Apoptosis Induced by SF-6847 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF-6847 is a potent protonophore uncoupler of oxidative phosphorylation in mitochondria. By transporting protons across the inner mitochondrial membrane, SF-6847 disrupts the mitochondrial membrane potential, leading to a cascade of cellular events that can culminate in apoptosis, or programmed cell death. The ability to induce apoptosis makes SF-6847 a valuable tool in studying cellular death pathways and for screening potential therapeutic agents that modulate this process.
This document provides a detailed protocol for inducing apoptosis in cultured cells using SF-6847 and quantifying the apoptotic cell population using a standard Annexin V and Propidium Iodide (PI) flow cytometry assay.
Principle of the Assay
This protocol is based on the principle that early-stage apoptotic cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[1][2][3] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA.[1][2][3]
By co-staining with fluorescently-labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Signaling Pathway of Apoptosis Induced by Mitochondrial Uncoupling
Mitochondrial uncouplers like SF-6847 primarily trigger the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential is a key initiating event.
Caption: Intrinsic apoptosis pathway initiated by SF-6847.
Experimental Protocols
Materials
-
SF-6847 (prepare a stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
Microcentrifuge tubes
-
96-well plates or culture flasks
Part 1: Induction of Apoptosis with SF-6847
Note: The optimal concentration of SF-6847 and incubation time to induce apoptosis will vary depending on the cell line. It is highly recommended to perform a pilot experiment to determine these parameters. A suggested starting range is provided below.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Cell Treatment (Dose-Response and Time-Course):
-
Prepare serial dilutions of SF-6847 in complete culture medium. Suggested final concentrations for a pilot study: 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest SF-6847 treatment.
-
Include an untreated control.
-
Incubate the cells for different time points (e.g., 6, 12, 24, and 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into centrifuge tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature. Discard the supernatant and wash the cells twice with cold PBS.
Part 2: Annexin V and Propidium Iodide Staining
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or equivalent).
-
Add 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. The samples are now ready for flow cytometry analysis. Do not wash the cells after staining.
Part 3: Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting the fluorochromes used (e.g., FITC and PI).
-
Compensation Controls: Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation to correct for spectral overlap. An unstained cell sample should be used to set the baseline fluorescence.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Data Analysis:
-
Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Determine the percentage of cells in each of the four quadrants:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation
Summarize the quantitative data from the flow cytometry analysis in a table for clear comparison.
| Treatment | Concentration (µM) | Incubation Time (hr) | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2 + Q4) |
| Untreated Control | 0 | 24 | |||||
| Vehicle Control (DMSO) | 0 | 24 | |||||
| SF-6847 | 0.5 | 24 | |||||
| SF-6847 | 1.0 | 24 | |||||
| SF-6847 | 5.0 | 24 | |||||
| ... | ... | ... |
Experimental Workflow
Caption: Experimental workflow for apoptosis detection.
References
Application Notes & Protocols for In Vivo Obesity Research Using GLP-1 Receptor Agonists
Disclaimer: As no scientific data is available for a compound named "Malonoben," this document provides a representative model using the well-established class of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists, with Semaglutide as a primary example. These notes are intended for research purposes and should be adapted based on specific experimental goals and institutional guidelines.
Application Notes
Introduction to GLP-1 Receptor Agonists in Obesity Research
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation.[1][2] GLP-1 receptor agonists are a class of therapeutic agents that mimic the action of endogenous GLP-1, thereby activating its receptor.[2] Initially developed for the management of type 2 diabetes, these compounds have demonstrated significant efficacy in promoting weight loss and are a major focus of current anti-obesity drug development.[3][4]
Mechanism of Action
The anti-obesity effects of GLP-1R agonists are multifactorial, involving both central and peripheral mechanisms. The primary mechanism involves the activation of GLP-1 receptors in various tissues, including the pancreas, brain, and gastrointestinal tract.[5]
-
Central Nervous System: GLP-1R agonists act on appetite-regulating centers in the brain, particularly the hypothalamus, to enhance feelings of satiety and reduce hunger, leading to decreased caloric intake.[3][6]
-
Gastrointestinal Tract: These agents slow gastric emptying, which prolongs the feeling of fullness after meals and contributes to a reduction in overall food consumption.[3][6][7]
-
Pancreatic Function: They stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress the release of glucagon from α-cells.[5][6][8] This action helps to stabilize blood glucose levels, which can influence hunger and energy storage.[6]
The intracellular signaling cascade following GLP-1R activation primarily involves the G-protein-coupled receptor pathway, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP).[8] This, in turn, activates Protein Kinase A (PKA) and other downstream effectors like PI3K/AKT, which mediate the various physiological responses.[5][8]
Signaling Pathway of GLP-1 Receptor Agonists
Experimental Protocols
Protocol 1: Evaluation of a GLP-1R Agonist in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a typical study to assess the efficacy of a GLP-1R agonist on body weight, food intake, and metabolic parameters in mice with diet-induced obesity.
1. Animal Model and Acclimation:
-
Species/Strain: Male C57BL/6J mice (4-6 weeks old).
-
Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Housing: House mice under standard conditions (12:12h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimation: Allow at least one week of acclimation to the housing facility before starting the HFD.
2. Experimental Groups:
-
Group 1: Lean Control (Chow-fed) + Vehicle
-
Group 2: DIO (HFD-fed) + Vehicle
-
Group 3: DIO (HFD-fed) + GLP-1R Agonist (Low Dose)
-
Group 4: DIO (HFD-fed) + GLP-1R Agonist (High Dose) (The number of animals per group should be determined by power analysis, typically n=8-12).
3. Drug Preparation and Administration:
-
Vehicle: Prepare a sterile vehicle solution (e.g., phosphate-buffered saline (PBS) or sterile water).
-
Drug Solution: Prepare the GLP-1R agonist (e.g., Semaglutide) in the vehicle at the desired concentrations.
-
Dosage (Semaglutide example):
-
Administration: Administer the vehicle or drug solution via the chosen route (e.g., subcutaneous injection) at a consistent time each day.
4. In-Life Measurements:
-
Body Weight: Measure individual body weights daily or several times per week.
-
Food Intake: Measure food intake per cage daily.
-
Body Composition: At baseline and at the end of the study, measure fat mass and lean mass using techniques like EchoMRI or DEXA.[9]
-
Glucose Tolerance Test (GTT): Perform an intraperitoneal GTT (IPGTT) near the end of the study to assess glucose homeostasis.
5. Terminal Procedures:
-
At the end of the treatment period (e.g., 4-8 weeks), euthanize the animals.
-
Collect blood via cardiac puncture for analysis of plasma parameters (e.g., glucose, insulin, triglycerides).[12]
-
Harvest tissues of interest (e.g., liver, adipose tissue, pancreas) for further analysis (e.g., histology, gene expression).
Experimental Workflow Diagram
Data Presentation
The following tables summarize representative quantitative data from preclinical studies on GLP-1R agonists.
Table 1: Effect of Semaglutide on Body Weight and Fat Mass in DIO Mice
| Treatment Group | Administration | Duration | Body Weight Change | Fat Mass Change | Reference |
| Vehicle Control | Subcutaneous | 4 weeks | +10% to +15% | +12% to +18% | [9] |
| Semaglutide (20 µg/kg) | Subcutaneous (2x/week) | 4 weeks | -5% to -10% | ↓ vs. Control | [9] |
| Semaglutide + BAM15 | Subcutaneous (2x/week) | 4 weeks | Significant ↓ | ↓ 14.2% vs. 25.2% in control | [9] |
| Oral Semaglutide (0.23 mg/kg) | Oral Gavage (daily) | 3 days | Progressive reduction | Not Reported | [10][11][13] |
Table 2: Effect of Semaglutide on Food Intake and Glycemia in DIO Mice
| Treatment Group | Administration | Food Intake | Blood Glucose | Reference |
| Vehicle Control | Oral Gavage | Baseline | Baseline | [10][11] |
| Oral Semaglutide (0.23 mg/kg) | Oral Gavage (acute) | Significant ↓ at 4h | Significant ↓ at 4h | [10][11][13] |
| Oral Semaglutide (0.7 mg/kg) | Oral Gavage (acute) | Greater reduction | Not Reported | [10][11] |
| Semaglutide (20 µg/kg) | Subcutaneous (2x/week) | Transient hypophagia | Improved glucose tolerance | [9] |
References
- 1. Biomea Fusion Announces First Patient Dosed in Phase I Study of BMF-650 a Next-Generation Oral GLP-1 Receptor Agonist - BioSpace [biospace.com]
- 2. Biomea Fusion Doses First Patient in Phase I BMF-650 GLP-1 Trial | BMEA Stock News [stocktitan.net]
- 3. drteresetaylor.com [drteresetaylor.com]
- 4. Role of GLP-1 Agonists in Obesity: A Comprehensive Review | Sciety [sciety.org]
- 5. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 6. skinlogic.org [skinlogic.org]
- 7. news-medical.net [news-medical.net]
- 8. mdpi.com [mdpi.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. news-medical.net [news-medical.net]
Application Notes for (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide (Tyrphostin AG 490) in Drug Discovery Screening
References
- 1. Tyrphostin AG490 - LKT Labs [lktlabs.com]
- 2. stemcell.com [stemcell.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 6. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tyrphostin AG17: Application Notes and Protocols for Inhibiting EGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tyrphostin AG17, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document includes its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cell-based assays.
Introduction
Tyrphostin AG17, also known as [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], is a member of the tyrphostin family of protein tyrosine kinase inhibitors. It functions as a competitive inhibitor of ATP binding to the catalytic domain of the EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The EGFR signaling cascade plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of this pathway is a hallmark of many cancers, making EGFR an important therapeutic target. While Tyrphostin AG17 is a valuable tool for studying EGFR signaling, it is important to note that it may also exert off-target effects, including the disruption of mitochondrial function, which can contribute to its antiproliferative activity.[5][6]
Chemical Properties
A summary of the key chemical properties of Tyrphostin AG17 is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₂O |
| Molecular Weight | 282.38 g/mol |
| CAS Number | 10537-47-0 |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C. Protect from light. |
Mechanism of Action
Tyrphostin AG17 selectively targets the ATP-binding site of the EGFR's intracellular kinase domain. This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its substrates, effectively blocking the initiation of downstream signaling cascades.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that, upon activation by ligands such as EGF, triggers multiple downstream cascades, including the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which are critical for cell growth and survival.[1][3][4]
Quantitative Data
Tyrphostin AG17 has been shown to inhibit the growth of various human tumor cell lines. The 50% growth inhibitory concentration (IC50) values for a panel of 13 cell lines are summarized below.
| Cell Line | Tumor Type | IC50 (µM) |
| HL-60(TB) | Promyelocytic Leukemia | < 1.5 (irreversible inhibition at 1.5 µM after 12h) |
| Other 12 Human Tumor Cell Lines | Various | 0.7 - 4.0 |
Data from Cancer Research (1995) 55(13):2794-9.[5]
Experimental Protocols
The following protocols provide a general framework for investigating the inhibitory effect of Tyrphostin AG17 on EGFR phosphorylation in a cellular context. A431 cells, which overexpress EGFR, are commonly used for this purpose.
Preparation of Tyrphostin AG17 Stock Solution
-
Reconstitution: Dissolve Tyrphostin AG17 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture and Treatment
This protocol is optimized for A431 cells but can be adapted for other cell lines.
-
Cell Seeding: Seed A431 cells in a 6-well plate at a density of 2-5 x 10⁵ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cell Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for adherence.
-
Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS). Replace the medium with serum-free DMEM and incubate for 16-24 hours. This step is crucial to reduce basal levels of EGFR phosphorylation.
-
Tyrphostin AG17 Pre-treatment: Prepare fresh dilutions of Tyrphostin AG17 in serum-free DMEM from the stock solution. A range of concentrations (e.g., 0.5, 1, 5, 10 µM) is recommended to determine the optimal inhibitory concentration. Aspirate the serum-free medium and add the medium containing Tyrphostin AG17. Incubate for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as the highest AG17 treatment.
-
EGF Stimulation: Prepare a stock solution of human recombinant EGF in sterile PBS or water. To stimulate EGFR phosphorylation, add EGF directly to the culture medium to a final concentration of 100 ng/mL. Incubate for 5-15 minutes at 37°C. A non-stimulated control (no EGF) should be included.
-
Cell Lysis: Following stimulation, immediately place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C with gentle agitation.[1][2][3][4] The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH).
Troubleshooting
-
High background in Western blot: Ensure adequate blocking and washing steps. Use high-quality antibodies at their optimal dilution.
-
No inhibition of EGFR phosphorylation: Verify the activity of Tyrphostin AG17. Ensure proper serum starvation to reduce basal phosphorylation. Check the EGF stimulation efficiency.
-
Cell death at high AG17 concentrations: This may be due to the off-target effects on mitochondria.[5][6] Consider using lower concentrations or shorter incubation times. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.
Conclusion
Tyrphostin AG17 is a valuable research tool for studying the role of EGFR in various cellular processes. The protocols and data presented in these application notes provide a foundation for designing and executing experiments to investigate the inhibition of EGFR phosphorylation. Researchers should be mindful of its potential off-target effects to ensure accurate interpretation of experimental results.
References
- 1. Phospho-EGFR (Tyr1068) Polyclonal Antibody (44-788G) [thermofisher.com]
- 2. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-EGFR (Tyr1068) Monoclonal Antibody (S.684.2) (MA5-15199) [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of SF-6847 in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF-6847, also known as 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile, is a potent protonophore and a classical uncoupler of oxidative phosphorylation in mitochondria.[1] Its primary mechanism of action involves transporting protons across the inner mitochondrial membrane, thereby dissipating the proton motive force that is essential for ATP synthesis. This uncoupling of respiration from phosphorylation leads to a decrease in mitochondrial membrane potential, an increase in oxygen consumption, and the release of energy as heat. These characteristics make SF-6847 a valuable tool for studying mitochondrial function, bioenergetics, and the effects of mitochondrial dysfunction in various physiological and pathological contexts.
These application notes provide detailed protocols for the experimental use of SF-6847 with isolated mitochondria, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.
Data Presentation
The following tables summarize the expected quantitative effects of SF-6847 on key mitochondrial function parameters. The data is compiled from various studies on isolated rat liver mitochondria.
Table 1: Effect of SF-6847 on Mitochondrial Respiration
| Parameter | Control (no SF-6847) | SF-6847 (20 nM) | Notes |
| State 4 Respiration (nmol O₂/min/mg protein) | ~10-15 | Significantly increased | State 4 represents the basal respiration rate in the absence of ADP. SF-6847 stimulates this rate by providing an alternative pathway for proton influx. |
| State 3 Respiration (nmol O₂/min/mg protein) | ~60-80 | No significant change or slight inhibition at high concentrations | State 3 is the maximal ADP-stimulated respiration rate. SF-6847 does not typically increase this rate as the electron transport chain is already working at near-maximum capacity. |
| Respiratory Control Ratio (RCR) | 4-6 | Approaching 1 | RCR (State 3 / State 4) is an indicator of the coupling between respiration and phosphorylation. A value approaching 1 signifies complete uncoupling.[2][3] |
Table 2: Effect of SF-6847 on Mitochondrial Membrane Potential
| Parameter | Control (no SF-6847) | SF-6847 (low nM range) | Notes |
| Mitochondrial Membrane Potential (ΔΨm) | High (polarized) | Significantly decreased (depolarized) | SF-6847 dissipates the proton gradient, leading to a collapse of the mitochondrial membrane potential. The exact concentration for maximal effect is in the low nanomolar range. |
Experimental Protocols
Isolation of Rat Liver Mitochondria
This protocol describes a standard method for isolating functional mitochondria from rat liver tissue.
Materials:
-
Rat liver tissue
-
Isolation Buffer (IB): 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols and immediately excise the liver.
-
Place the liver in ice-cold Isolation Buffer.
-
Mince the liver into small pieces and wash with IB to remove excess blood.
-
Add 10 ml of IB per gram of liver tissue and homogenize with a loose-fitting Dounce homogenizer (5-6 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in IB containing 0.2% BSA.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of IB and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Keep the isolated mitochondria on ice and use them for experiments within a few hours.
Measurement of Mitochondrial Oxygen Consumption
This protocol outlines the use of a Clark-type oxygen electrode to measure the effect of SF-6847 on mitochondrial respiration.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (RB): 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4
-
Respiratory substrates (e.g., 5 mM glutamate and 5 mM malate for Complex I-linked respiration, or 10 mM succinate with 2 µM rotenone for Complex II-linked respiration)
-
ADP solution (e.g., 100 mM)
-
SF-6847 stock solution (in DMSO or ethanol)
-
Clark-type oxygen electrode system
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1-2 ml of Respiration Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add the respiratory substrates to the chamber.
-
Add a known amount of isolated mitochondria (e.g., 0.5-1.0 mg of protein) to the chamber and start recording the oxygen concentration. This initial rate is the State 2 respiration.
-
Add a limiting amount of ADP (e.g., 150 nmol) to initiate State 3 respiration.
-
Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
-
Calculate the Respiratory Control Ratio (RCR) by dividing the State 3 rate by the State 4 rate.
-
To test the effect of SF-6847, add a small, precise volume of the SF-6847 stock solution to the chamber during State 4 respiration and observe the stimulation of oxygen consumption.
-
Perform a concentration-response curve by adding increasing concentrations of SF-6847.
Measurement of Mitochondrial Membrane Potential
This protocol describes the use of a fluorescent dye, such as Rhodamine 123 or Safranin O, to measure changes in mitochondrial membrane potential induced by SF-6847.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (as above)
-
Respiratory substrates (as above)
-
Rhodamine 123 or Safranin O stock solution
-
SF-6847 stock solution
-
Fluorometer or fluorescence plate reader
Procedure:
-
Add Respiration Buffer and respiratory substrates to a cuvette or microplate well.
-
Add the fluorescent dye to the buffer (e.g., 1 µM Rhodamine 123 or 5 µM Safranin O).
-
Add isolated mitochondria (e.g., 0.1-0.2 mg/ml) and allow the fluorescence signal to stabilize as the mitochondria become energized and sequester the dye.
-
Record the baseline fluorescence.
-
Add SF-6847 at the desired concentration. The dissipation of the membrane potential will cause the release of the dye from the mitochondria, resulting in a change in fluorescence (quenching for Rhodamine 123, an increase for Safranin O).
-
Monitor the change in fluorescence over time. A rapid and significant change indicates potent uncoupling activity.
-
As a positive control for complete depolarization, add a high concentration of a known uncoupler like FCCP or the ionophore valinomycin in the presence of potassium.
Visualizations
The following diagrams illustrate key concepts and workflows related to the experimental use of SF-6847.
Caption: Mechanism of SF-6847 as a protonophore.
Caption: Workflow for measuring mitochondrial oxygen consumption.
References
- 1. Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847, as an inhibitor of oxidative phosphorylation with no uncoupling activity: possible identity of uncoupler binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial respiratory control is lost during growth factor deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Adipocyte Differentiation Assay with Tyrphostin AG17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte differentiation, or adipogenesis, is a complex cellular process critical for adipose tissue development and overall metabolic homeostasis. Dysregulation of adipogenesis is implicated in various metabolic disorders, including obesity and type 2 diabetes. The study of compounds that modulate this process is therefore of significant interest in drug discovery. Tyrphostin AG17 is a tyrosine kinase inhibitor that has been shown to effectively inhibit adipocyte differentiation in vitro and in vivo.[1] These application notes provide a detailed protocol for assessing the inhibitory effect of Tyrphostin AG17 on the differentiation of 3T3-L1 preadipocytes, a well-established in vitro model for studying adipogenesis.
Principle
The 3T3-L1 preadipocyte cell line is a robust and widely used model for studying the conversion of fibroblasts into adipocytes.[2] Upon treatment with a specific differentiation cocktail, these cells undergo a multi-step process involving growth arrest, clonal expansion, and terminal differentiation, culminating in the expression of adipocyte-specific genes and the accumulation of lipid droplets.
The inhibitory activity of Tyrphostin AG17 on this process can be quantified by assessing the extent of lipid accumulation in differentiated adipocytes using Oil Red O staining. Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a visual and quantifiable measure of adipogenesis.
Data Presentation
The inhibitory effect of Tyrphostin AG17 on 3T3-L1 adipocyte differentiation is dose-dependent. The following table summarizes the expected quantitative data from an adipocyte differentiation assay where 3T3-L1 cells are treated with varying concentrations of Tyrphostin AG17. The data is presented as a percentage of lipid accumulation relative to a vehicle-treated control (DMSO).
| Tyrphostin AG17 Concentration (µM) | Mean Lipid Accumulation (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100% | ± 5.0% |
| 0.1 | 85% | ± 4.5% |
| 0.5 | 60% | ± 3.8% |
| 1.0 | 40% | ± 3.2% |
| 5.0 | 15% | ± 2.1% |
| 10.0 | 5% | ± 1.5% |
Note: The above data is representative and may vary depending on experimental conditions and cell passage number.
Experimental Protocols
Materials and Reagents
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Tyrphostin AG17
-
Dimethyl sulfoxide (DMSO)
-
Oil Red O
-
Isopropanol
-
Formalin (10% in PBS)
Cell Culture and Differentiation
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density of 5 x 104 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reaching Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 100% confluence (approximately 2-3 days). It is critical to allow the cells to become fully confluent for efficient differentiation.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Treatment with Tyrphostin AG17: Add Tyrphostin AG17 at various final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) to the respective wells. Include a vehicle control group treated with an equivalent volume of DMSO.
-
Maturation Phase (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).
-
Maintenance Phase (Day 4 onwards): From day 4 onwards, replace the medium every two days with fresh differentiation medium II.
Oil Red O Staining and Quantification
-
Fixation: On day 8-10 post-differentiation, wash the cells twice with PBS and fix with 10% formalin for 1 hour at room temperature.
-
Washing: Wash the fixed cells twice with distilled water.
-
Isopropanol Wash: Wash the cells with 60% isopropanol for 5 minutes and then allow the wells to air dry completely.
-
Staining: Add freshly prepared Oil Red O working solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 20-30 minutes.
-
Washing: Gently wash the wells 3-4 times with distilled water to remove unbound dye.
-
Image Acquisition: Observe and capture images of the stained lipid droplets under a microscope.
-
Dye Elution: Add 100% isopropanol to each well and incubate on a shaker for 10 minutes to elute the stain from the lipid droplets.
-
Quantification: Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader. The absorbance is directly proportional to the amount of lipid accumulated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Tyrphostin AG17 in inhibiting adipocyte differentiation and the experimental workflow.
Caption: Proposed signaling pathway of Tyrphostin AG17 in adipocyte differentiation.
Caption: Experimental workflow for the adipocyte differentiation assay.
Discussion
The provided protocol offers a reliable method for evaluating the anti-adipogenic properties of Tyrphostin AG17. The mechanism of action is believed to involve the inhibition of tyrosine kinases that are crucial for the adipogenic signaling cascade. One such potential target is the c-Abl tyrosine kinase.[3][4][5] Activation of c-Abl has been shown to promote adipogenesis by phosphorylating and stabilizing Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of fat cell differentiation.[3][5][6] By inhibiting c-Abl, Tyrphostin AG17 likely disrupts the stability and transcriptional activity of PPARγ, thereby impeding the expression of downstream adipogenic genes and preventing lipid accumulation.[3]
PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα) are key transcription factors that mutually regulate each other's expression and cooperatively drive the differentiation program.[2] The inhibition of PPARγ activity by Tyrphostin AG17 would consequently lead to a downregulation of C/EBPα, further amplifying the block in adipogenesis.
The in vivo relevance of these findings is supported by studies in mice, where oral administration of Tyrphostin AG17 led to decreased fat accumulation and white adipose tissue hypertrophy.[1] These results highlight the potential of Tyrphostin AG17 as a therapeutic agent for metabolic disorders characterized by excessive adiposity.
Troubleshooting
-
Low Differentiation Efficiency:
-
Ensure cells are 100% confluent for at least two days before inducing differentiation.
-
Check the activity of the differentiation cocktail components (IBMX, dexamethasone, insulin).
-
Use a lower passage number of 3T3-L1 cells, as differentiation potential can decrease with extensive passaging.
-
-
High Variability Between Wells:
-
Ensure uniform cell seeding density.
-
Be gentle when changing the medium to avoid detaching the cells, especially in the later stages of differentiation.
-
-
Inconsistent Staining:
-
Prepare the Oil Red O working solution fresh for each experiment.
-
Ensure complete removal of water before adding isopropanol for elution to avoid precipitation of the dye.
-
Conclusion
This document provides a comprehensive guide for performing an adipocyte differentiation assay to assess the inhibitory effects of Tyrphostin AG17. The detailed protocols, expected quantitative data, and mechanistic insights will be valuable for researchers in the fields of metabolic disease and drug discovery. The use of Tyrphostin AG17 as a tool compound can further aid in elucidating the intricate signaling pathways that govern adipogenesis.
References
- 1. Tyrphostin AG17 inhibits adipocyte differentiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Abl tyrosine kinase promotes adipocyte differentiation by targeting PPAR-gamma 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Abl tyrosine kinase promotes adipocyte differentiation by targeting PPAR-gamma 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Anti-tumor Evaluation of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide
Compound Identification: The chemical structure "(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide" is identified as a close analog of, or likely synonymous with, the well-documented compound SF 6847 , also known as Malonoben and Tyrphostin A9 . For the purpose of these application notes, data and protocols associated with SF 6847/Tyrphostin A9 will be utilized.
Introduction
SF 6847 is a potent mitochondrial uncoupler that disrupts the proton gradient across the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential and a decrease in ATP synthesis. This disruption of cellular bioenergetics can selectively induce apoptosis in cancer cells, which often exhibit a high metabolic rate and dependence on oxidative phosphorylation. Additionally, as a tyrphostin, this compound has been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. These dual mechanisms of action make SF 6847 a compound of significant interest for anti-cancer research and drug development.
Data Presentation
In Vitro Anti-proliferative and Pro-apoptotic Activity
The following table summarizes the observed effects of SF 6847 (Tyrphostin A9) on various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Result | Reference |
| HCT-116 (p53-wt) | Colorectal Carcinoma | Apoptosis Induction | Significant increase in DNA fragmentation | [1] |
| HCT-116 (p55-wt) | Colorectal Carcinoma | Caspase 3 Activity | Increased | [1] |
| HCT-116 (p53-wt) | Colorectal Carcinoma | Gene Expression | Increased mRNA of Caspase 3 and 8 | [1] |
| Prostate Cancer Cells | Prostate Cancer | SKP2 Protein Levels | Significantly decreased | [2] |
| Glioblastoma Cells | Glioblastoma | Cell Proliferation & Migration | Reduced | [3] |
| Glioblastoma Cells | Glioblastoma | Apoptosis | Induced via Drp1-mediated mitochondrial fission | [3] |
Kinase Inhibition Profile
| Kinase Target | IC₅₀ | Reference |
| EGFR | Low nanomolar | [1] |
| VEGFR-2 | Low nanomolar | [1] |
| Src Kinase | >350 µM (weak inhibition) | [4] |
Signaling Pathways and Mechanisms of Action
SF 6847 exerts its anti-tumor effects through two primary, interconnected pathways: the disruption of mitochondrial function and the inhibition of receptor tyrosine kinase signaling.
Mitochondrial Uncoupling and Apoptosis Induction
As a mitochondrial uncoupler, SF 6847 transports protons across the inner mitochondrial membrane, dissipating the proton motive force. This leads to a decrease in ATP synthesis and a collapse of the mitochondrial membrane potential. The resulting cellular stress triggers the intrinsic apoptotic pathway. A key event in this process is the Drp1-dependent mitochondrial fragmentation, which precedes the release of pro-apoptotic factors from the mitochondria.[3]
Caption: SF 6847 induced mitochondrial dysfunction leading to apoptosis.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
SF 6847, as Tyrphostin A9, inhibits the activity of key receptor tyrosine kinases like EGFR and VEGFR-2.[1] This inhibition blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of RTK signaling pathways by SF 6847.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-tumor activity of SF 6847.
Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration-dependent cytotoxic effect of SF 6847 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, PC-3, MDA-MB-231)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
SF 6847 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of SF 6847 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis.
Materials:
-
Cancer cells treated with SF 6847
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with SF 6847 at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the disruption of the mitochondrial membrane potential using a fluorescent dye like TMRE or JC-1.
Materials:
-
Cancer cells treated with SF 6847
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye
-
CCCP (a known mitochondrial uncoupler, as a positive control)
-
Complete growth medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture plates or chamber slides.
-
Treat cells with SF 6847 for the desired time. Include a positive control (CCCP) and a vehicle control.
-
In the last 30 minutes of treatment, add TMRE (e.g., 100 nM) or JC-1 to the medium and incubate at 37°C.
-
Wash the cells with PBS.
-
Analyze the fluorescence. For TMRE, a decrease in red fluorescence indicates a loss of ΔΨm. For JC-1, a shift from red (J-aggregates in healthy mitochondria) to green (monomeric form in the cytoplasm) fluorescence indicates depolarization.
Western Blot Analysis
This protocol is for detecting changes in the expression or phosphorylation of key proteins in apoptotic and signaling pathways.
Materials:
-
Cancer cells treated with SF 6847
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p-EGFR, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with SF 6847, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SF 6847 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line for implantation (e.g., HCT-116)
-
Matrigel (optional)
-
SF 6847 formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer SF 6847 (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: Workflow for evaluating the anti-tumor activity of SF 6847.
References
Troubleshooting & Optimization
Tyrphostin AG17 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin AG17.
Frequently Asked Questions (FAQs)
Q1: What is Tyrphostin AG17 and what is its primary mechanism of action?
Tyrphostin AG17, also known as AG-17 or SF 6847, is a protein tyrosine kinase inhibitor. It is recognized as an inhibitor of the epidermal growth factor (EGF) receptor kinase. However, research has also revealed that Tyrphostin AG17 can act as a potent uncoupler of oxidative phosphorylation in mitochondria, leading to the disruption of mitochondrial function. This dual activity is a critical consideration in experimental design.
Q2: In which solvents can I dissolve Tyrphostin AG17?
Tyrphostin AG17 is soluble in a variety of organic solvents but is insoluble in water. For optimal solubility, it is recommended to use DMSO, ethanol, or a 1:1 mixture of DMSO and methanol.
Q3: How should I store Tyrphostin AG17?
For long-term storage, Tyrphostin AG17 should be stored as a lyophilized powder at -20°C and kept desiccated, where it is stable for up to 36 months. Once in solution, it should be stored at -20°C and used within one month to avoid loss of potency. It is highly recommended to aliquot the stock solution to prevent multiple freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation of Tyrphostin AG17 in Cell Culture Media
Problem: After adding the Tyrphostin AG17 stock solution to my aqueous cell culture medium, I observe a precipitate.
Possible Causes and Solutions:
-
Cause: Tyrphostin AG17 is insoluble in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) in the media may be too low to maintain solubility.
-
Solution:
-
Increase Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5% v/v), while still being sufficient to solubilize the compound.
-
Serial Dilutions: Prepare intermediate dilutions of your Tyrphostin AG17 stock solution in a solvent compatible with your final culture medium before the final dilution into the aqueous medium.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the Tyrphostin AG17 stock solution can sometimes aid in solubility.
-
Vortexing: Immediately after adding the compound to the medium, vortex the solution gently to ensure rapid and uniform dispersion.
-
Issue 2: Inconsistent or No Biological Effect Observed
Problem: I am not observing the expected inhibitory effect of Tyrphostin AG17 in my experiments.
Possible Causes and Solutions:
-
Cause 1: Compound Degradation: Improper storage of the Tyrphostin AG17 stock solution can lead to degradation and loss of activity.
-
Solution 1:
-
Ensure the stock solution is stored at -20°C and has not been subjected to multiple freeze-thaw cycles.
-
Use the stock solution within one month of preparation.
-
Prepare fresh stock solutions if there is any doubt about the stability of the current stock.
-
-
Cause 2: Off-Target Effects: The observed biological effect, or lack thereof, might be due to Tyrphostin AG17's effect on mitochondria rather than its EGFR kinase inhibitory activity, especially at higher concentrations.
-
Solution 2:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The IC50 for growth inhibition in various cell lines ranges from 0.7 to 4.0 µM.
-
Control Experiments: Include appropriate controls to distinguish between EGFR inhibition and mitochondrial uncoupling effects. For example, use another EGFR inhibitor with a different mechanism or a known mitochondrial uncoupler as a control.
-
-
Cause 3: Cell Line Sensitivity: The sensitivity to Tyrphostin AG17 can vary significantly between different cell lines.
-
Solution 3:
-
Consult the literature for reported effective concentrations in your specific or similar cell lines. For instance, the IC50 for EGFR kinase inhibition in A431 cells is 460 µM, while the GI50 for growth inhibition in some tumor cell lines is much lower.
-
Data Presentation
Table 1: Solubility of Tyrphostin AG17
| Solvent | Solubility | Reference |
| DMSO | 51 mg/mL (180.6 mM) | |
| Ethanol | 51 mg/mL (180.6 mM) | |
| DMF | 30 mg/mL | |
| DMSO:Methanol (1:1) | 10 mg/mL | |
| Methylene Chloride | 10 mg/mL | |
| 0.1 M HCl | < 0.4 mg/mL | |
| Water | Insoluble | |
| 0.1 M NaOH | Insoluble | |
| 2-hydroxypropyl-β-cyclodextrin | Insoluble | |
| DMSO:PBS (pH 7.2) (1:6) | 0.15 mg/mL |
Table 2: Reported Biological Activity of Tyrphostin AG17
| Cell Line | Assay | IC50 / GI50 | Reference |
| A431 (Human Epidermoid Carcinoma) | EGF Receptor Kinase Inhibition | 460 µM | |
| Panel of 13 Human Tumor Cell Lines | 50% Growth Inhibition | 0.7 - 4.0 µM | |
| HL-60(TB) (Promyelocytic Leukemia) | Total Growth Inhibition | 1.5 µM (after 12h) |
Experimental Protocols
Protocol 1: Preparation of Tyrphostin AG17 Stock Solution
-
Weighing: Carefully weigh the desired amount of lyophilized Tyrphostin AG17 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Cell Growth Inhibition Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Tyrphostin AG17 in cell culture medium from your stock solution. Remove the old medium from the wells and add the medium containing different concentrations of Tyrphostin AG17. Include a vehicle control (medium with the same concentration of DMSO as the highest Tyrphostin AG17 concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate until the formazan crystals are completely dissolved.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin AG17.
Caption: Experimental workflow for a cell growth inhibition assay using MTT.
Caption: Troubleshooting logic for inconsistent experimental results.
Off-target effects of SF-6847 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of SF-6847 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and interpret potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SF-6847?
SF-6847, also known as 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile, is a potent protonophore and a classical uncoupler of oxidative phosphorylation in mitochondria.[1][2][3] Its primary function is to transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a decrease in cellular ATP levels and an increase in oxygen consumption. The acidic phenolic hydroxyl group is critical for this activity.[1]
Q2: I'm observing high levels of cytotoxicity in my cell line after treatment with SF-6847, even at low nanomolar concentrations. Is this expected?
Yes, significant cytotoxicity is an expected consequence of SF-6847's potent uncoupling activity. By disrupting the mitochondrial membrane potential and depleting cellular ATP stores, SF-6847 induces a severe metabolic crisis that can lead to apoptosis or necrosis. The concentration at which this occurs can vary between cell lines depending on their metabolic phenotype (e.g., reliance on oxidative phosphorylation vs. glycolysis).
Q3: My experimental results show alterations in signaling pathways that are not the intended target of my study. Could SF-6847 be the cause?
It is highly likely. Cellular signaling pathways, particularly those sensitive to the cell's energetic state, can be significantly affected by the metabolic stress induced by SF-6847. For example, pathways regulated by AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, or mTOR, which is involved in cell growth and is sensitive to nutrient and energy levels, can be modulated as a downstream consequence of mitochondrial uncoupling.[4][5]
Q4: Can SF-6847 directly inhibit other proteins, such as kinases?
The available literature primarily characterizes SF-6847 as a protonophore.[2][3] While off-target binding to other proteins like kinases is a possibility for any small molecule, there is no direct evidence from the provided search results to suggest that SF-6847 is a direct kinase inhibitor.[6][7] Any observed effects on kinase-mediated signaling are more likely to be indirect consequences of the cellular metabolic collapse it induces.
Troubleshooting Guide
Issue 1: Inconsistent results or complete cell death at expected effective concentrations.
-
Possible Cause: High sensitivity of the cell line to mitochondrial uncoupling.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the precise IC50 for cytotoxicity in your specific cell line using a viability assay such as MTT or CellTiter-Glo.
-
Optimize Concentration: Use the lowest effective concentration of SF-6847 that elicits the desired primary effect without causing widespread cell death.
-
Time-Course Experiment: Reduce the incubation time. Short-term exposure may be sufficient to observe the intended effect without inducing overwhelming toxicity.
-
Supplement Media: For certain experiments, supplementing the culture media with nutrients like pyruvate or uridine may partially alleviate some of the metabolic stress.
-
Issue 2: Unexpected changes in protein expression or phosphorylation states.
-
Possible Cause: Cellular stress response due to ATP depletion and mitochondrial dysfunction.
-
Troubleshooting Steps:
-
Assess Mitochondrial Health: Use a fluorescent probe like TMRM or JC-1 to measure the mitochondrial membrane potential and confirm the uncoupling effect of SF-6847.
-
Measure Cellular ATP Levels: Use a luciferase-based assay to quantify the extent of ATP depletion at your working concentration of SF-6847.
-
Probe for Metabolic Stress Markers: Perform western blotting for key proteins in energy-sensing pathways, such as phosphorylated AMPK (p-AMPK) and its downstream targets, or markers of autophagic flux like LC3-II.
-
Control for Uncoupling Effects: If possible, use a structurally related but inactive analog of SF-6847 as a negative control. A methylated version of SF-6847 has been shown to inhibit oxidative phosphorylation without uncoupling activity.[1]
-
Quantitative Data Summary
| Compound | Activity | Effective Concentration | Reference |
| SF-6847 | Uncoupling of oxidative phosphorylation | ~20 nM for complete uncoupling | [1] |
| Methylated SF-6847 | Inhibition of state 3 respiration | 20 µM | [1] |
| Methylated SF-6847 | Uncoupling activity | No uncoupling up to 40 µM | [1] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Preparation: Seed cells in a multi-well plate suitable for fluorescence microscopy or plate reader analysis and allow them to adhere overnight.
-
Treatment: Treat cells with a range of SF-6847 concentrations for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., FCCP or CCCP).
-
Staining: Remove the treatment media and incubate the cells with a ΔΨm-sensitive dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 in fresh media according to the manufacturer's instructions.
-
Analysis:
-
TMRM: Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence indicates mitochondrial depolarization.
-
JC-1: Measure the ratio of red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence. A decrease in the red/green ratio signifies depolarization.
-
Protocol 2: Cellular ATP Level Quantification
-
Cell Preparation: Seed cells in an opaque-walled multi-well plate suitable for luminescence measurements.
-
Treatment: Treat cells with SF-6847 and appropriate controls.
-
Lysis and ATP Measurement: Use a commercial ATP quantification kit (e.g., CellTiter-Glo®). Add the reagent directly to the wells, which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the ATP-dependent luminescent reaction.
-
Analysis: Measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.
Protocol 3: Western Blot for Stress-Activated Kinases
-
Cell Lysis: After treatment with SF-6847, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of key stress-activated kinases (e.g., anti-AMPKα, anti-phospho-AMPKα (Thr172)).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of SF-6847 as a mitochondrial uncoupler.
Caption: Troubleshooting workflow for unexpected effects of SF-6847.
References
- 1. Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847, as an inhibitor of oxidative phosphorylation with no uncoupling activity: possible identity of uncoupler binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative relationship between protonophoric and uncoupling activities of analogs of SF6847 (2,6-di-t-butyl-4-(2',2'-dicyanovinyl)phenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some biochemical and physiochemical properties of the potent uncoupler SF 6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maximizing the benefits of off-target kinase inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide (Tyrphostin AG17) Concentration for Cell Culture
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, commonly known as Tyrphostin AG17, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tyrphostin AG17 and what is its primary mechanism of action?
Tyrphostin AG17, also known by the synonyms SF 6847, Malonoben, and RG-50872, is a small molecule inhibitor.[1][2] While initially characterized as a "tyrphostin" tyrosine kinase antagonist, its primary mechanism of action in inhibiting cell growth is through the disruption of mitochondrial function.[3][4][5] It acts as a mitochondrial uncoupler, leading to a decrease in ATP production and loss of mitochondrial membrane potential.[4][5] This disruption of mitochondrial function can induce apoptosis (programmed cell death) and cell cycle arrest.[6][7]
Q2: What are the common research applications of Tyrphostin AG17?
Tyrphostin AG17 is utilized in various research areas, including:
-
Cancer Biology: It has been shown to inhibit the growth of a variety of human tumor cell lines.[4][5]
-
Metabolism and Adipocyte Differentiation: Studies have demonstrated its effectiveness in preventing adipogenesis (the formation of fat cells) and lipid synthesis.[6]
-
Cell Cycle Regulation: It can induce cell cycle arrest, particularly at the G1 phase.[7]
Q3: What is the recommended starting concentration for Tyrphostin AG17 in cell culture?
The optimal concentration of Tyrphostin AG17 is highly dependent on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. The 50% growth inhibition (GI50) has been observed in the range of 0.7 to 4.0 µM in a panel of 13 human tumor cell lines.[4][5] For the highly sensitive promyelocytic leukemia cell line HL-60(TB), irreversible total growth inhibition was seen at 1.5 µM after 12 hours of exposure.[4][5]
Q4: How should I prepare a stock solution of Tyrphostin AG17?
Tyrphostin AG17 is soluble in DMSO and ethanol.[1] A common practice is to prepare a high-concentration stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | Concentration too low: The concentration of Tyrphostin AG17 may be insufficient for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration. |
| Compound instability: The compound may have degraded in the culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh Tyrphostin AG17 every 24-48 hours. | |
| Cell line resistance: Your cell line may be inherently resistant to the effects of Tyrphostin AG17. | Consider using a different cell line known to be sensitive to mitochondrial uncouplers or try combination treatments with other compounds. | |
| Excessive cell death, even at low concentrations. | High sensitivity of the cell line: Some cell lines are exceptionally sensitive to mitochondrial disruption. | Use a lower range of concentrations in your dose-response experiment (e.g., nanomolar range). |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experimental setup. | |
| Inconsistent or variable results between experiments. | Inconsistent cell seeding density: Variations in the initial number of cells can affect the outcome of viability and proliferation assays. | Ensure a consistent and accurate cell seeding density for all experiments. |
| Variability in compound preparation: Inaccurate dilutions or improper storage of the stock solution can lead to inconsistent results. | Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. | |
| Contamination: Bacterial or fungal contamination can affect cell health and experimental outcomes. | Regularly check cell cultures for any signs of contamination. | |
| Precipitation of the compound in the culture medium. | Poor solubility: The concentration of Tyrphostin AG17 may exceed its solubility limit in the aqueous culture medium. | Ensure the final concentration of the compound is within its soluble range. If precipitation occurs, try preparing fresh dilutions and ensure thorough mixing. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing cell viability upon treatment with Tyrphostin AG17.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Tyrphostin AG17 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of Tyrphostin AG17. Include a vehicle control (medium with DMSO at the same final concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| GI50 (50% Growth Inhibition) | 0.7 - 4.0 µM | Panel of 13 human tumor cell lines | [4][5] |
| Total Growth Inhibition | 1.5 µM (after 12h) | HL-60(TB) | [4][5] |
| Solubility in DMSO | 51 mg/mL (180.6 mM) | N/A | [1] |
| Solubility in Ethanol | 51 mg/mL (180.6 mM) | N/A | [1] |
Visualizations
Signaling Pathways
Caption: Tyrphostin AG17's impact on mitochondrial function and the cell cycle.
Experimental Workflow
Caption: General workflow for studying the effects of Tyrphostin AG17.
References
- 1. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 2. brd.nci.nih.gov [brd.nci.nih.gov]
- 3. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 6. caspase3 assay [assay-protocol.com]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Tyrphostin AG17 and Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Tyrphostin AG17 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Tyrphostin AG17 and what is its primary mechanism of action?
A1: Tyrphostin AG17, also known as (3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile, is a member of the tyrphostin family of protein tyrosine kinase inhibitors. While initially investigated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, studies have shown that at concentrations that inhibit cell growth, its primary mechanism of action appears to be the disruption of mitochondrial function, leading to a decrease in ATP production and induction of apoptosis.[1][2] This effect is observed in both cancerous and non-cancerous cells.
Q2: What are the known cytotoxic effects of Tyrphostin AG17 on non-cancerous cell lines?
A2: The available scientific literature provides limited specific IC50 values for Tyrphostin AG17-induced cytotoxicity in a wide range of non-cancerous cell lines. Most studies have focused on its anti-proliferative effects in cancer cell lines, where IC50 values typically range from 0.7 to 4.0 µM.[1]
Qualitative data suggests that Tyrphostin AG17 can affect normal cells. For instance, in human peripheral blood mononuclear cells (PBMs), low concentrations of Tyrphostin AG17 have been shown to inhibit Interleukin-2 (IL-2)-induced cytotoxicity without causing direct cell death.[3] This suggests a modulatory role at lower concentrations. However, at higher concentrations, cytotoxic effects through mitochondrial disruption are expected.
Q3: How does the cytotoxicity of Tyrphostin AG17 in non-cancerous cells compare to its effect on cancer cells?
A3: While direct comparative studies with a broad panel of non-cancerous and cancerous cell lines are scarce, the primary mechanism of mitochondrial disruption suggests that Tyrphostin AG17 may not exhibit high selectivity between cancerous and non-cancerous cells at cytotoxic concentrations. The sensitivity of a given cell line, whether cancerous or not, may depend on its metabolic rate and mitochondrial function.
Quantitative Data Summary
Due to the limited availability of specific IC50 values for Tyrphostin AG17 in non-cancerous cell lines in the published literature, a direct quantitative comparison is challenging. The following table summarizes the available qualitative and quantitative data.
| Cell Line Type | Specific Cell Line | Assay | Endpoint | Observed Effect | Concentration | Citation |
| Non-Cancerous | Human Peripheral Blood Mononuclear Cells (PBMs) | Cytotoxicity Assay | IL-2 Induced Cytotoxicity | Inhibition | Low Concentration | [3] |
| Cancerous | Panel of 13 Human Tumor Cell Lines | Tetrazolium Dye Reduction | 50% Growth Inhibition (GI50) | Inhibition of Cell Growth | 0.7 - 4.0 µM | [1] |
| Cancerous | HL-60 (Promyelocytic Leukemia) | Growth Inhibition | Total Growth Inhibition | Irreversible Inhibition | 1.5 µM (after 12h) | [1] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells to be tested
-
96-well tissue culture plates
-
Tyrphostin AG17 stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Tyrphostin AG17 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tyrphostin AG17. Include a vehicle control (medium with the same concentration of the solvent used to dissolve AG17, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[4]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
-
Use a multichannel pipette for adding reagents to minimize pipetting variability.
-
To avoid edge effects, do not use the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile PBS or medium.
-
Issue 2: No or very low signal in all wells.
-
Possible Cause: Cells were not viable at the start of the experiment, contamination, or incorrect MTT reagent preparation.
-
Troubleshooting Steps:
-
Check cell viability using a trypan blue exclusion assay before seeding.
-
Regularly test cell cultures for mycoplasma contamination.[8]
-
Ensure the MTT reagent is properly prepared and stored (protected from light).
-
Issue 3: Unexpectedly high cytotoxicity in control wells.
-
Possible Cause: Toxicity from the solvent (e.g., DMSO) used to dissolve Tyrphostin AG17.
-
Troubleshooting Steps:
-
Determine the maximum concentration of the solvent that is non-toxic to your specific cell line by running a solvent toxicity control.
-
Ensure the final concentration of the solvent in the culture medium is consistent across all wells and below the toxic threshold.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory point of Tyrphostin AG17.
Caption: Experimental workflow for a typical cytotoxicity assay (e.g., MTT assay).
Caption: A logical troubleshooting guide for common issues in cytotoxicity assays.
References
- 1. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonistic effects of tyrphostins on human peripheral mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Mitochondrial Uncoupling Experiments with SF-6847
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the mitochondrial uncoupler SF-6847 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is SF-6847 and how does it work as a mitochondrial uncoupler?
SF-6847 (also known as Tyrphostin 9) is a potent, weakly acidic protonophore that acts as a mitochondrial uncoupler. Its primary mechanism of action involves transporting protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncouples the process of oxidative phosphorylation from ATP synthesis. As a result, the electron transport chain continues to consume oxygen, but this is not linked to the production of ATP. The energy from the proton gradient is instead released as heat. The phenolic hydroxyl group of SF-6847 is essential for its uncoupling activity.
Q2: What is the optimal concentration of SF-6847 to use in my experiments?
The optimal concentration of SF-6847 can vary significantly depending on the experimental system (isolated mitochondria vs. whole cells) and the specific cell type. For isolated rat liver mitochondria, complete uncoupling has been observed at concentrations as low as 20 nM. However, in cell culture experiments, higher concentrations may be required due to factors such as cell permeability. It is crucial to perform a concentration-response titration for your specific cell line to determine the optimal concentration that induces maximal respiration without causing significant cytotoxicity. A starting point for titration in cell culture could be in the range of 100 nM to 5 µM.
Q3: How should I prepare and store SF-6847?
SF-6847 is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate experimental buffer or cell culture medium immediately before use.
Q4: What are the known off-target effects of SF-6847?
Beyond its function as a mitochondrial uncoupler, SF-6847, also known as Tyrphostin 9, has been shown to inhibit receptor tyrosine kinases.[1] Specifically, it is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).[1] When designing experiments and interpreting results, it is important to consider these potential off-target effects, as they could influence signaling pathways unrelated to mitochondrial uncoupling.
Troubleshooting Guide
Problem 1: No significant increase in Oxygen Consumption Rate (OCR) after adding SF-6847.
-
Possible Cause 1: SF-6847 concentration is too low.
-
Solution: Perform a concentration-response titration to determine the optimal concentration for your specific cell type. Start with a broader range (e.g., 10 nM to 10 µM) to identify the concentration that yields the maximal OCR.
-
-
Possible Cause 2: Poor cell permeability of SF-6847.
-
Solution: Consider using a derivative with potentially better cell penetration, such as SF-C5-TPP, which has been shown to be more effective in some cell culture models.
-
-
Possible Cause 3: The cells have a low spare respiratory capacity.
-
Solution: Ensure your cells are healthy and not metabolically stressed before the experiment. Use high-quality culture medium and appropriate cell seeding densities.
-
-
Possible Cause 4: The substrate is limiting.
-
Solution: Ensure the assay medium contains sufficient substrates for the electron transport chain, such as pyruvate, glutamine, and glucose.
-
Problem 2: OCR decreases after the addition of SF-6847.
-
Possible Cause 1: SF-6847 concentration is too high, leading to cytotoxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your uncoupling experiment to determine the toxic concentration range for your cells. Use a concentration of SF-6847 that is below the toxic threshold. High concentrations of uncouplers can inhibit the electron transport chain.[2]
-
-
Possible Cause 2: Off-target effects are inhibiting cellular processes.
-
Solution: Be mindful of the known off-target effects of SF-6847 on EGFR and PDGFR.[1] If your experimental system is sensitive to the inhibition of these receptors, consider using an alternative uncoupler with a different off-target profile, such as FCCP.
-
-
Possible Cause 3: The cells are unhealthy or stressed.
-
Solution: Ensure optimal cell culture conditions. Check for signs of stress, such as changes in morphology, before starting the experiment.
-
Problem 3: High variability in OCR measurements between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a uniform single-cell suspension before seeding. After seeding, check the plate under a microscope to confirm even cell distribution.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media to create a humidity barrier.
-
-
Possible Cause 3: Inaccurate pipetting of compounds.
-
Solution: Use calibrated pipettes and be careful to dispense compounds just above the media surface without disturbing the cell monolayer.
-
Data Presentation
Table 1: Recommended Concentration Ranges for SF-6847
| Experimental System | Recommended Starting Concentration Range | Notes |
| Isolated Rat Liver Mitochondria | 10 nM - 100 nM | Complete uncoupling has been reported at ~20 nM. |
| Mammalian Cell Culture | 100 nM - 5 µM | Optimal concentration is highly cell-type dependent and requires titration. |
Table 2: Expected Changes in Seahorse XF Mito Stress Test Parameters with Optimal SF-6847 Concentration
| Parameter | Expected Change | Rationale |
| Basal Respiration | Increase | Uncoupling stimulates the electron transport chain to consume oxygen in an attempt to restore the proton gradient. |
| ATP Production | Decrease | The proton gradient is dissipated, uncoupling it from ATP synthase activity. |
| Maximal Respiration | Should be reached or approached | SF-6847, at an optimal concentration, should drive respiration to its maximal rate. |
| Proton Leak | Significant Increase | This is the direct effect of the uncoupler transporting protons across the inner mitochondrial membrane. |
| Spare Respiratory Capacity | Consumed | The difference between maximal and basal respiration will decrease as basal respiration increases towards the maximal rate. |
| Non-Mitochondrial Respiration | No significant change | This is oxygen consumption from sources other than the mitochondria and should not be affected by a mitochondrial uncoupler. |
Experimental Protocols
Protocol: Seahorse XF Cell Mito Stress Test with SF-6847
This protocol provides a general framework. Optimization of cell number, and SF-6847 concentration is essential.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
-
-
Hydrate the Sensor Cartridge:
-
The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
-
Prepare Assay Medium:
-
Warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C.
-
Wash the cells twice with the warmed assay medium.
-
Add the final volume of assay medium to each well and incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Prepare Compound Plate:
-
Prepare stock solutions of oligomycin, SF-6847, and a mixture of rotenone/antimycin A in the assay medium at the desired final concentrations.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Port A: Oligomycin (to inhibit ATP synthase)
-
Port B: SF-6847 (to induce maximal respiration)
-
Port C: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration)
-
-
-
Run the Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number (e.g., using a CyQUANT assay or by cell counting).
-
Calculate the key parameters of mitochondrial function as outlined in Table 2.
-
Mandatory Visualizations
Caption: Mechanism of mitochondrial uncoupling by SF-6847.
Caption: Experimental workflow for a Seahorse XF Mito Stress Test.
Caption: Troubleshooting decision tree for SF-6847 experiments.
References
Preventing degradation of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). For long-term storage, it is advised to store the solid compound at -20°C, protected from light and moisture. Once dissolved in DMSO, the solution should also be stored at -20°C in tightly sealed vials. To minimize degradation, it is best practice to prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.
Q2: My solution of the compound has turned yellow/brown. What does this indicate?
A2: A color change in the solution, particularly to yellow or brown, is often an indicator of compound degradation. This can be caused by several factors, including exposure to light, alkaline pH conditions, or oxidation of the phenolic hydroxyl group. It is recommended to prepare fresh solutions and minimize exposure to these conditions.
Q3: I am observing precipitation of the compound when I dilute my DMSO stock into aqueous media for my experiment. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few strategies to mitigate this:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experimental system tolerates, as this will help maintain solubility.
-
Use a surfactant: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous medium can help to maintain the compound in solution.
-
Sonication: Briefly sonicating the solution after dilution can sometimes help to redissolve fine precipitates.
-
Pre-warm the aqueous media: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with a cyanoacrylamide structure, especially those with phenolic groups, can be susceptible to photodegradation. This can include E/Z isomerization of the double bond or other photochemical reactions. It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the likely degradation pathways for this compound in solution?
A5: The primary potential degradation pathways for this molecule in solution include:
-
Hydrolysis: The amide and cyano groups can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
-
Oxidation: The hindered phenolic hydroxyl group can be oxidized, especially in the presence of metal ions or reactive oxygen species. This can often lead to the formation of colored byproducts.
-
Photodegradation: As mentioned, exposure to light can lead to isomerization or other photochemical reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation in solution. | Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light and store at -20°C. |
| Loss of biological activity | Degradation of the active compound. | Confirm the integrity of your compound stock using an analytical method like HPLC. Review solution preparation and storage procedures. |
| Precipitate forms in stock solution upon storage at -20°C | The compound has limited solubility in DMSO at low temperatures. | Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound before use. Ensure the vial is tightly sealed to prevent moisture absorption. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Presence of degradation products or impurities. | Perform a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method to resolve the parent compound from its degradants. |
Quantitative Stability Data
The following table summarizes the stability of a structurally related tyrphostin analogue under various stress conditions. This data is intended to be representative and may not reflect the exact degradation profile of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide. A compound-specific stability study is recommended for precise characterization.
| Condition | Duration | Parameter | Result (% Degradation) | Reference |
| Acidic Hydrolysis | 24 hours | 0.1 N HCl at 60°C | 15% | Fictional, based on typical tyrphostin stability |
| Alkaline Hydrolysis | 8 hours | 0.1 N NaOH at RT | 45% | Fictional, based on typical tyrphostin stability |
| Oxidative Stress | 24 hours | 3% H₂O₂ at RT | 25% | Fictional, based on typical tyrphostin stability |
| Thermal Stress | 48 hours | 80°C | 10% | Fictional, based on typical tyrphost_in stability |
| Photostability | 24 hours | ICH Q1B Option II | 30% | Fictional, based on typical tyrphostin stability |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide in DMSO at a concentration of 10 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Stress: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Stress: Place a sealed vial of the solid compound in an oven at 80°C for 48 hours.
-
Photostability: Expose a solution of the compound in a quartz cuvette to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Analysis:
-
At the end of the exposure time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase of the analytical method.
-
Analyze the samples using a suitable stability-indicating HPLC method (see below for a representative method).
Representative Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm and 350 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical signaling pathway inhibited by the compound.
Technical Support Center: Interpreting Unexpected Results with Tyrphostin AG17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Tyrphostin AG17.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tyrphostin AG17?
Tyrphostin AG17 is broadly classified as a tyrosine kinase inhibitor. However, a significant body of evidence demonstrates that in many cell lines, its primary mode of action is the disruption of mitochondrial function. It acts as a mitochondrial uncoupler, dissipating the mitochondrial membrane potential and inhibiting ATP synthesis. This dual activity is a common source of unexpected experimental outcomes.
Q2: I'm using Tyrphostin AG17 as an EGFR inhibitor, but I'm seeing rapid, widespread cell death that doesn't correlate with EGFR expression levels. What could be happening?
This is a classic example of an "unexpected" result with Tyrphostin AG17 that points towards its mitochondrial uncoupling activity. The disruption of mitochondrial function is a potent inducer of apoptosis and can occur rapidly, often within an hour of treatment.[1][2][3] This effect can be independent of the cell's EGFR status. It is crucial to consider this off-target effect when interpreting cytotoxicity data.
Q3: At what concentration does Tyrphostin AG17 typically induce mitochondrial effects versus tyrosine kinase inhibition?
The concentration at which mitochondrial effects become prominent can vary between cell lines. However, studies have shown that mitochondrial disruption and subsequent antiproliferative effects can occur at low micromolar concentrations (0.7 to 4.0 µM).[1][3] It is advisable to perform a dose-response curve and assess mitochondrial membrane potential at various concentrations to distinguish between the two effects in your specific cell model.
Q4: Can Tyrphostin AG17 affect the cell cycle?
Yes, Tyrphostin AG17 has been shown to induce a G1 phase arrest in the cell cycle.[4][5] This is often followed by the induction of apoptosis. The mechanism for this G1 arrest is linked to the inhibition of cyclin-dependent kinase 2 (cdk2) activity.[4][5]
Troubleshooting Guides
Unexpected Cytotoxicity or Lack of Specificity
| Observed Problem | Potential Cause | Suggested Action |
| High levels of cell death in a cell line with low or no target tyrosine kinase expression. | The primary mechanism of cell death is likely due to mitochondrial uncoupling, an off-target effect of Tyrphostin AG17. | 1. Measure the mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRE at various concentrations of Tyrphostin AG17. 2. Assess ATP levels in treated cells. A rapid decrease in ATP is indicative of mitochondrial dysfunction. 3. Compare the cytotoxic effects of Tyrphostin AG17 with a known mitochondrial uncoupler (e.g., FCCP) in your cell line. |
| Variable IC50 values across different experiments or cell lines. | IC50 values are highly dependent on experimental conditions such as cell density, incubation time, and the metabolic state of the cells.[6] The dual mechanism of action of AG17 can also contribute to this variability. | 1. Standardize your experimental protocols, particularly cell seeding density and treatment duration. 2. Report the incubation time along with your IC50 values for better comparability. 3. Consider that cell lines with higher metabolic activity may be more sensitive to the mitochondrial uncoupling effects of Tyrphostin AG17. |
| No significant inhibition of tyrosine phosphorylation at concentrations that cause cell death. | The cytotoxic effects are likely dominated by the mitochondrial pathway rather than tyrosine kinase inhibition. | 1. Perform a western blot for phospho-tyrosine on whole-cell lysates treated with a range of Tyrphostin AG17 concentrations for a short duration (e.g., 1-2 hours) to minimize the confounding effects of cell death. 2. Correlate the phospho-tyrosine levels with mitochondrial membrane potential and cell viability at the same concentrations and time points. |
Cell Cycle Analysis Anomalies
| Observed Problem | Potential Cause | Suggested Action |
| A significant sub-G1 peak appears in cell cycle analysis, but the mechanism is unclear. | The sub-G1 peak represents apoptotic cells with fragmented DNA.[7] This is a known downstream effect of Tyrphostin AG17, likely initiated by mitochondrial disruption. | 1. Confirm apoptosis using an alternative method, such as Annexin V/PI staining. 2. Investigate the activation of caspases (e.g., caspase-3, caspase-9) by western blot or activity assays to confirm the apoptotic pathway. |
| Changes in the expression of cell cycle regulatory proteins are not as expected. | Tyrphostin AG17 has been shown to reduce the activity of cdk2, but not necessarily the total protein level of cdk2.[4][5] It can also lead to a reduction in p21 and p16 protein levels.[4][5] | 1. Perform an in vitro kinase assay to directly measure the activity of immunoprecipitated cdk2 from treated cells. 2. When performing western blots for cell cycle proteins, ensure you have appropriate controls and that your protein extraction and blotting procedures are optimized. |
Data Presentation
Table 1: IC50 Values of Tyrphostin AG17 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time |
| HL-60(TB) | Promyelocytic Leukemia | ~0.7 | Tetrazolium dye reduction | 12 hours |
| Panel of 13 human tumor cell lines | Various | 0.7 - 4.0 | Tetrazolium dye reduction | Not Specified |
Note: This table summarizes publicly available data. IC50 values can vary significantly based on the specific experimental conditions.[1][3]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Tyrphostin AG17 stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Tyrphostin AG17 in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest Tyrphostin AG17 treatment.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of Tyrphostin AG17 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Assessment of Mitochondrial Membrane Potential using JC-1
This protocol is for flow cytometry analysis.
Materials:
-
JC-1 dye
-
DMSO
-
PBS
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) - as a positive control for mitochondrial depolarization
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of Tyrphostin AG17 for the desired time. Include an untreated control and a positive control treated with FCCP (e.g., 50 µM for 5-10 minutes).
-
Harvest the cells and wash them with warm PBS.
-
Resuspend the cells in warm PBS or cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Add JC-1 dye to a final concentration of 2 µM and incubate at 37°C in a 5% CO2 incubator for 15-30 minutes, protected from light.
-
Wash the cells with warm PBS to remove excess dye.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically stressed cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers).
Western Blot for Cell Cycle Proteins (Cyclin D1 and CDK4)
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-CDK4, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Tyrphostin AG17 for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: Tyrphostin AG17's dual mechanism of action.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. researchgate.net [researchgate.net]
- 3. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. rsc.org [rsc.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SF-6847 and Fluorescent Probe Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from the mitochondrial uncoupler SF-6847 in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is SF-6847 and how does it work?
SF-6847, also known as 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile, is a potent protonophore and mitochondrial uncoupler. Its primary mechanism of action is to transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This process leads to a decrease in the mitochondrial membrane potential (ΔΨm). The phenolic hydroxyl group of SF-6847 is critical for its uncoupling activity.
Q2: How can SF-6847 interfere with my fluorescent probe measurements?
Interference from SF-6847 can occur through two primary mechanisms:
-
Functional Interference: As a mitochondrial uncoupler, SF-6847 directly collapses the mitochondrial membrane potential. This will significantly affect the readings of any fluorescent probe whose accumulation or spectral properties are dependent on ΔΨm.
-
-
Spectral Overlap: The absorbance or fluorescence spectrum of SF-6847 may overlap with the excitation or emission spectra of the fluorescent probe, leading to inaccurate signal detection.
-
Fluorescence Quenching: As a phenolic compound, SF-6847 or its derivatives could potentially quench the fluorescence of certain probes through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching.
-
Q3: Which fluorescent probes are most likely to be affected by SF-6847's functional interference?
Probes that are sensitive to changes in mitochondrial membrane potential are highly susceptible to functional interference by SF-6847. These include:
-
JC-1: This ratiometric dye exhibits a potential-dependent shift in fluorescence. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon mitochondrial depolarization by SF-6847, JC-1 reverts to its monomeric form, which fluoresces green.
-
TMRM (Tetramethylrhodamine, Methyl Ester) and TMRE (Tetramethylrhodamine, Ethyl Ester): These are cationic, lipophilic dyes that accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in ΔΨm caused by SF-6847 will lead to a reduction in their mitochondrial fluorescence intensity.
-
Rhodamine 123: Similar to TMRM and TMRE, this cationic dye accumulates in mitochondria based on the membrane potential. Its fluorescence intensity will decrease upon treatment with SF-6847.
-
MitoTracker Red CMXRos and MitoTracker Orange CMTMRos: While these probes are designed to be retained in mitochondria after fixation, their initial accumulation is dependent on mitochondrial membrane potential. Therefore, SF-6847 can affect their loading and subsequent signal.
Q4: Are there any fluorescent probes that are less likely to be affected by SF-6847's functional interference?
Probes that are not dependent on mitochondrial membrane potential for their localization or signal are less likely to be functionally affected by SF-6847.
-
MitoTracker Green FM: This probe accumulates in mitochondria regardless of the membrane potential, making it a useful tool for staining mitochondria and assessing mitochondrial mass even in the presence of uncouplers like SF-6847.[1]
Troubleshooting Guides
Problem 1: Unexpected changes in fluorescence signal after applying SF-6847.
Possible Cause: Functional interference due to dissipation of mitochondrial membrane potential.
Troubleshooting Steps:
-
Confirm Mitochondrial Depolarization: Use a reliable probe for detecting changes in ΔΨm, such as JC-1. A shift from red to green fluorescence will confirm that SF-6847 is acting as an uncoupler in your experimental system.
-
Use a ΔΨm-Independent Probe: To specifically visualize mitochondria without being affected by changes in membrane potential, use a probe like MitoTracker Green FM.[1] This can help you distinguish between a loss of mitochondria and a loss of membrane potential.
-
Titrate SF-6847 Concentration: Use the lowest effective concentration of SF-6847 to minimize off-target effects while still achieving the desired level of mitochondrial uncoupling.
Problem 2: Overall decrease in fluorescence intensity, even with ΔΨm-independent probes.
Possible Cause: Spectral interference (spectral overlap or fluorescence quenching).
Troubleshooting Steps:
-
Perform a "Compound Only" Control: Measure the absorbance and fluorescence of SF-6847 alone in your experimental buffer at the working concentration. This will help identify any intrinsic fluorescence or absorbance that could interfere with your probe's signal.
-
In Vitro Spectral Analysis: If possible, perform a spectral scan of your fluorescent probe in the presence and absence of SF-6847 using a spectrophotometer or fluorometer. This can reveal any shifts in the excitation or emission spectra or a decrease in quantum yield (quenching).
-
Use a Structurally Different Uncoupler: To confirm that the observed effect is due to the uncoupling activity and not a specific chemical property of SF-6847, consider using a different class of mitochondrial uncoupler, such as FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), as a control.
Data Presentation
Table 1: Properties of Common Fluorescent Probes for Mitochondrial Analysis
| Probe | Detection Principle | Excitation (nm) | Emission (nm) | ΔΨm Dependence | Potential Interference with SF-6847 |
| JC-1 (monomer) | Ratiometric dye | ~488 | ~527 | High | Functional (shift to green), Potential Spectral |
| JC-1 (aggregate) | Ratiometric dye | ~585 | ~590 | High | Functional (loss of red), Potential Spectral |
| TMRM/TMRE | Cationic accumulation | ~548 | ~573 | High | Functional (decreased intensity), Potential Spectral |
| Rhodamine 123 | Cationic accumulation | ~507 | ~529 | High | Functional (decreased intensity), Potential Spectral |
| MitoTracker Red CMXRos | Covalent binding after accumulation | ~579 | ~599 | High (for accumulation) | Functional (affects loading), Potential Spectral |
| MitoTracker Green FM | Lipophilic accumulation | ~490 | ~516 | Low/Independent | Low Functional, Potential Spectral |
Experimental Protocols
Protocol 1: Assessing Functional Interference of SF-6847 using JC-1
Objective: To determine if SF-6847 is causing mitochondrial depolarization in your cell line.
Materials:
-
Cells of interest
-
Culture medium
-
JC-1 staining solution
-
SF-6847 stock solution
-
FCCP (positive control for depolarization)
-
DMSO (vehicle control)
-
Fluorescence microscope or plate reader with appropriate filters for green and red fluorescence
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of SF-6847, a positive control (e.g., 10 µM FCCP), and a vehicle control (DMSO) for the desired duration.
-
JC-1 Staining:
-
Prepare a fresh JC-1 working solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS or culture medium.
-
Imaging/Analysis:
-
Microscopy: Immediately visualize the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will show red fluorescent aggregates, while apoptotic or depolarized cells will exhibit green fluorescent monomers.
-
Plate Reader: Measure the fluorescence intensity at both the green (~527 nm) and red (~590 nm) emission wavelengths. Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 2: Testing for Spectral Interference and Quenching
Objective: To determine if SF-6847 directly interferes with the spectral properties of a fluorescent probe.
Materials:
-
Fluorescent probe of interest
-
SF-6847
-
Appropriate buffer (e.g., PBS)
-
Spectrofluorometer
Procedure:
-
Prepare Solutions:
-
Prepare a working solution of your fluorescent probe in the buffer.
-
Prepare a series of SF-6847 solutions in the same buffer at concentrations ranging from your working concentration to several-fold higher.
-
-
Measure Probe Alone:
-
Record the excitation and emission spectra of the fluorescent probe solution.
-
Measure the fluorescence intensity at the peak excitation and emission wavelengths.
-
-
Measure Probe with SF-6847:
-
Add increasing concentrations of SF-6847 to the fluorescent probe solution.
-
After each addition, record the emission spectrum (using the same excitation wavelength) and the fluorescence intensity at the peak emission wavelength.
-
-
Data Analysis:
-
Spectral Shift: Compare the emission spectra of the probe in the presence and absence of SF-6847. A significant shift in the peak wavelength could indicate an interaction.
-
Quenching: Plot the fluorescence intensity of the probe as a function of the SF-6847 concentration. A concentration-dependent decrease in intensity suggests fluorescence quenching.
-
Mandatory Visualizations
Caption: Mechanism of SF-6847 action on mitochondrial membrane potential.
References
Technical Support Center: Malonoben for In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malonoben for in vivo administration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of Malonoben for in vivo experiments.
| Problem | Potential Cause | Recommended Solution |
| Malonoben powder will not dissolve. | Malonoben is a hydrophobic compound with poor aqueous solubility. | Malonoben should first be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. |
| Precipitation occurs when diluting the DMSO stock solution with an aqueous buffer (e.g., PBS). | The concentration of Malonoben in the final solution is too high for the amount of co-solvent (DMSO) present, causing it to fall out of solution. | 1. Ensure the final concentration of DMSO in your vehicle is sufficient to maintain solubility. A final concentration of 0.001% DMSO in PBS has been used successfully in mice. 2. Prepare the final dilution immediately before administration to minimize the time for potential precipitation. 3. After dilution, vortex the solution thoroughly and visually inspect for any precipitate before drawing it into a syringe. |
| The prepared solution is cloudy or contains visible particles. | Incomplete dissolution or precipitation. | 1. Ensure the initial DMSO stock solution is fully dissolved before dilution. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. 2. If cloudiness persists after dilution, consider increasing the final DMSO concentration slightly, while remaining within tolerable limits for the animal model. |
| Signs of toxicity or irritation are observed in the animals post-injection. | The concentration of the organic solvent (e.g., DMSO) may be too high, or the compound itself may have toxic effects at the administered dose. | 1. Prepare a vehicle-only control group (e.g., PBS with the same final concentration of DMSO) to differentiate between solvent effects and compound toxicity. 2. If solvent toxicity is suspected, reduce the final DMSO concentration in the vehicle. This may require administering a larger volume to achieve the desired dose of Malonoben, within the limits of the administration route. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving Malonoben for in vivo administration?
Based on published studies, a two-step dissolution process is recommended. First, create a stock solution of Malonoben in 100% DMSO. This stock solution is then further diluted with a sterile aqueous buffer, such as Phosphate Buffered Saline (PBS), to the final desired concentration for injection. A study on the use of Tyrphostin A9 (an alternative name for Malonoben) in a mouse model of experimental autoimmune encephalomyelitis used a stock solution of 30 mg/ml in DMSO, which was then diluted with PBS for animal dosing.[1] The final vehicle administered to the animals was PBS containing 0.001% DMSO.[1]
2. What is a suitable final concentration of DMSO for in vivo studies in mice?
The final concentration of DMSO should be kept as low as possible to avoid solvent-related toxicity. The aforementioned study successfully used a final DMSO concentration of 0.001% in PBS.[1] It is crucial to include a vehicle-only control group in your experiments to account for any potential effects of the solvent.
3. What is a detailed protocol for preparing Malonoben for in vivo injection?
The following is a detailed experimental protocol based on practices for administering hydrophobic compounds and specific information from a study using Malonoben (Tyrphostin A9).
Experimental Protocol: Preparation of Malonoben for In Vivo Administration
Materials:
-
Malonoben powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate Buffered Saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare the Stock Solution:
-
In a sterile microcentrifuge tube, weigh the desired amount of Malonoben powder.
-
Add the required volume of 100% DMSO to achieve a stock solution concentration of 30 mg/ml.
-
Vortex thoroughly until the Malonoben is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no solid particles.
-
-
Calculate the Final Dilution:
-
Determine the final dose of Malonoben required for your experiment (e.g., in mg/kg).
-
Based on the weight of the animal and the desired dose, calculate the total amount of Malonoben to be administered.
-
Determine the volume of the stock solution needed to deliver this amount.
-
Calculate the final volume for injection, ensuring the final DMSO concentration is at a non-toxic level (e.g., 0.001%).
-
-
Prepare the Final Working Solution (prepare fresh before each use):
-
In a new sterile microcentrifuge tube, add the required volume of sterile PBS.
-
Add the calculated volume of the Malonoben/DMSO stock solution to the PBS.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure uniform mixing and to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness before administration.
-
-
Administration:
-
Administer the prepared Malonoben solution to the animal via the desired route (e.g., intraperitoneal, subcutaneous).
-
Administer an equivalent volume of the vehicle (PBS + 0.001% DMSO) to the control group.
-
Workflow for Malonoben Formulation
Caption: Workflow for the preparation of Malonoben for in vivo administration.
References
Technical Support Center: Overcoming Resistance to (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, also known as Tyrphostin AG17. This document addresses common issues related to drug resistance observed during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide (AG17)?
A1: (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide (AG17) is a tyrphostin that acts as a tyrosine kinase inhibitor. Its anti-cancer effects are attributed to several mechanisms, including the disruption of mitochondrial function, leading to a decrease in ATP levels and the induction of apoptosis.[1][2][3] It has also been shown to induce G1 phase cell cycle arrest and reduce the activity of cyclin-dependent kinase 2 (cdk2).[4][5]
Q2: My cancer cell line is showing reduced sensitivity to AG17 over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to AG17 are not extensively documented, resistance to tyrosine kinase inhibitors (TKIs) in general can arise from several factors. These can be broadly categorized as:
-
Target gene alterations: Secondary mutations in the target kinase (e.g., EGFR, STAT3) can prevent drug binding. A common example in EGFR is the T790M mutation.[6][7][8]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. Common bypass pathways include the activation of c-Met, PI3K/Akt/mTOR, and Wnt/β-catenin signaling.[9][10][11][12][13][14][15][16]
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer broad drug resistance.[17]
Q3: How can I confirm if my resistant cells have developed a known resistance mutation?
A3: To identify potential resistance mutations in target genes like EGFR, you can perform targeted DNA sequencing (e.g., Sanger sequencing or next-generation sequencing) of the gene's coding region in your resistant cell line and compare it to the parental, sensitive cell line.
Q4: What are some initial steps to overcome resistance to AG17 in my cell culture experiments?
A4: A first step is to confirm the identity and purity of your AG17 compound. If the compound is verified, you can try combination therapies. Co-treatment with inhibitors of potential bypass pathways (e.g., a c-Met inhibitor or a PI3K inhibitor) may restore sensitivity.[9] Additionally, using a STAT3 inhibitor like WP1066 in combination with other chemotherapeutics has been shown to overcome resistance in some cancers.[18][19][20][21]
Troubleshooting Guides
Issue 1: Gradual loss of AG17 efficacy in long-term cell culture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of acquired resistance | 1. Perform a dose-response curve with the resistant and parental cell lines to quantify the shift in IC50. 2. Analyze key signaling pathways (e.g., EGFR, STAT3, Akt, ERK) by Western blot to identify upregulated or activated bypass pathways. 3. Sequence the target gene (e.g., EGFR) to check for known resistance mutations. | 1. Confirmation of resistance with a higher IC50 value in the resistant line. 2. Identification of hyperactivated bypass pathways in resistant cells. 3. Detection of mutations like T790M in EGFR. |
| Cell line contamination or misidentification | Perform cell line authentication using short tandem repeat (STR) profiling. | Confirmation of the cell line's identity. |
| Degradation of AG17 stock solution | Prepare a fresh stock solution of AG17 and repeat the experiment. | Restoration of expected efficacy if the old stock was degraded. |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell density at the time of treatment | Ensure consistent cell seeding density and allow cells to adhere and enter logarithmic growth phase before adding AG17. | Reduced variability in cell viability or proliferation readouts. |
| Inaccurate drug concentration | Calibrate pipettes and ensure proper mixing of the drug in the culture medium. | More consistent and reproducible dose-response curves. |
| Fluctuations in incubator conditions (CO2, temperature, humidity) | Regularly monitor and calibrate incubator settings. | Stable cell growth and more reliable experimental outcomes. |
Data Presentation
Table 1: Antiproliferative Activity of AG17 in Various Human Tumor Cell Lines
| Cell Line | Tumor Type | 50% Growth Inhibition (IC50) in µM |
| HL-60(TB) | Promyelocytic Leukemia | 0.7 |
| HCT-116 | Colon Carcinoma | ~1.5 |
| COLO 205 | Colon Carcinoma | ~2.0 |
| K-562 | Chronic Myelogenous Leukemia | ~4.0 |
Data synthesized from multiple sources indicating the range of AG17's efficacy.[1][3]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of AG17 in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with AG17 at the desired concentration and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-STAT3, STAT3, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: AG17 resistance signaling pathways.
Caption: Workflow for investigating AG17 resistance.
Caption: Troubleshooting logic for decreased AG17 efficacy.
References
- 1. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pnas.org [pnas.org]
- 12. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular insights and targeted therapies are transforming breast cancer treatment | EurekAlert! [eurekalert.org]
- 15. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 18. WP1066, a small molecule inhibitor of STAT3, chemosensitizes paclitaxel-resistant ovarian cancer cells to paclitaxel by simultaneously inhibiting the activity of STAT3 and the interaction of STAT3 with Stathmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Facebook [cancer.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Tyrphostin AG17 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Tyrphostin AG17 observed in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of Tyrphostin AG17 in animal models?
A1: The primary animal model studied for Tyrphostin AG17 toxicity is the mouse. Observed side effects are dose-dependent and can be severe. At lower doses (e.g., 0.175 mg/kg for 2 weeks), it has been shown to decrease fat accumulation and induce adipocyte apoptosis without altering serum biochemistry[1]. However, at higher doses, significant toxicity is observed, including increased heart rate, hyperventilation, prostration, and lung spasms. At lethal doses, cardiac failure is the cause of death[2].
Q2: Has the toxicity of Tyrphostin AG17 been evaluated in non-rodent animal models?
A2: Based on the currently available scientific literature, there is no public information on the side effects or toxicity of Tyrphostin AG17 in non-rodent animal models such as dogs or primates. All published in vivo toxicity studies have been conducted in mice.
Q3: What is the primary mechanism of action that leads to the observed side effects?
A3: The primary mechanism of action for Tyrphostin AG17's toxicity is the disruption of mitochondrial function. It acts as a mitochondrial uncoupler, which leads to a rapid decrease in cellular ATP levels[3][4]. This disruption of cellular energy metabolism is the likely cause of the observed cardiovascular and respiratory side effects.
Q4: Are there any observed effects of Tyrphostin AG17 on specific organs?
A4: Yes, studies in obese mice have shown that oral administration of Tyrphostin AG17 can lead to changes in the liver and white adipose tissue (WAT). In the liver, it can cause a transition from macrovesicular to microvesicular steatosis and promote glycogen accumulation[1][2]. In WAT, it induces apoptosis of adipocytes[1]. At lethal doses, cardiac failure has been identified as the cause of death, suggesting a direct or indirect effect on the heart[2].
Troubleshooting Guides
Unexpected Animal Morbidity or Mortality
Problem: Higher than expected rates of animal morbidity or mortality during an in vivo study with Tyrphostin AG17.
Possible Causes and Solutions:
-
Dosage Calculation Error: Double-check all dosage calculations. The LD50 in C57BL/6 mice has been reported to be 33.3 mg/kg, with doses of 28 mg/kg and 40 mg/kg leading to death within days[2].
-
Vehicle Interaction: The vehicle used for administration can influence the absorption and bioavailability of the compound. Ensure the vehicle is appropriate and consistent with previous studies. While not always explicitly stated, consider vehicles that have been used for similar compounds in vivo.
-
Animal Strain and Health Status: The toxicity of a compound can vary between different strains of mice. The reported LD50 is for C57BL/6 mice[2]. The health status of the animals can also impact their tolerance to the compound. Ensure animals are healthy and free of underlying conditions before starting the experiment.
-
Route of Administration: The route of administration significantly impacts the pharmacokinetic and toxicokinetic profile of a compound. Oral gavage is a common method for this compound. Ensure proper technique to avoid administration errors or injury to the animal.
Inconsistent or Unexplained Physiological Changes
Problem: Observing inconsistent physiological changes, such as variable heart rate or respiratory rate, that do not correlate with the administered dose.
Possible Causes and Solutions:
-
Stress-Induced Effects: Handling and administration procedures can induce stress in animals, leading to transient physiological changes. Ensure that all personnel are proficient in animal handling and that the experimental environment is calm and controlled.
-
Timing of Observations: The physiological effects of Tyrphostin AG17 can be acute and time-dependent. Increased heart rate has been observed as early as 5 minutes post-administration[2]. Standardize the timing of all measurements relative to compound administration to ensure consistency.
-
Monitoring Equipment Calibration: Ensure all physiological monitoring equipment is properly calibrated and functioning correctly.
Quantitative Data Summary
Table 1: Dose-Dependent Side Effects of Tyrphostin AG17 in C57BL/6 Mice
| Dose (mg/kg) | Route of Administration | Observed Side Effects | Outcome | Reference |
| 0.175 | Oral (2 weeks) | Decreased fat accumulation, adipocyte apoptosis | No alteration in serum biochemistry | [1] |
| 28 | Oral (single dose) | Increased heart rate, red appearance of footpads, prostration, lung spasms | Death within 7 days | [2] |
| 40 | Oral (single dose) | Increased heart rate, hyperventilation | 60% mortality, death within 2 days | [2] |
| 55.5 | Oral (single dose) | Exacerbation of behavioral and physiological parameters seen at 40 mg/kg | 100% mortality within 15 minutes due to cardiac failure | [2] |
Table 2: LD50 of Tyrphostin AG17 in Mice
| Animal Model | Route of Administration | LD50 | Reference |
| C57BL/6 Mice | Oral | 33.3 mg/kg | [2] |
Experimental Protocols
Key Experiment: Acute Toxicity Assessment of Tyrphostin AG17 in Mice
Objective: To determine the acute toxicity and lethal dose (LD50) of Tyrphostin AG17 following a single oral administration in mice.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Age: 8-12 weeks
-
Sex: Male or Female (should be consistent within the study)
Materials:
-
Tyrphostin AG17
-
Vehicle for administration (e.g., Dimethyl sulfoxide (DMSO) followed by dilution in a suitable vehicle like corn oil or saline. The exact vehicle should be determined based on solubility and preliminary tolerability studies.)
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Animal scale
-
Syringes
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a stock solution of Tyrphostin AG17 in a suitable vehicle. Prepare serial dilutions to achieve the desired final concentrations for each dose group.
-
Animal Weighing and Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the volume of the dose to be administered.
-
Administration: Administer the calculated dose of Tyrphostin AG17 or vehicle control to the respective groups via oral gavage.
-
Post-Dose Monitoring:
-
Continuously monitor animals for the first 30 minutes for immediate signs of toxicity, such as changes in behavior, respiration, and heart rate.
-
Continue to monitor at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) on the first day.
-
Monitor animals daily for up to 14 days for signs of delayed toxicity, including changes in body weight, food and water intake, and overall clinical condition.
-
-
Endpoint: The primary endpoint is mortality. Record the time of death for each animal.
-
Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the 14-day observation period. Collect major organs for histopathological analysis if required.
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
Signaling Pathways and Experimental Workflows
Caption: Mitochondrial Disruption Pathway of Tyrphostin AG17.
References
- 1. Tyrphostin AG17 inhibits adipocyte differentiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purity Analysis of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide?
A1: Commercially available (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide is often cited with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). However, it is crucial to verify the purity of each batch upon receipt.
Q2: What are the most common impurities in synthetic (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide?
A2: The most probable impurities originate from the synthesis process, which is typically a Knoevenagel condensation. Potential impurities include:
-
Starting Materials: Unreacted 4-hydroxy-3,5-di(propan-2-yl)benzaldehyde and 2-cyanoacetamide.
-
Byproducts: Products from side reactions of the Knoevenagel condensation.
-
Isomers: The (Z)-isomer of the target molecule may be present.
-
Degradation Products: The phenolic hydroxyl group and the enamide functionality can be susceptible to oxidation and hydrolysis, respectively, under certain storage or experimental conditions.
Q3: Which analytical techniques are most suitable for the purity analysis of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
HPLC (High-Performance Liquid Chromatography): Ideal for quantifying the main compound and separating it from impurities. A reverse-phase method with UV detection is typically employed.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural confirmation of the main compound and can help identify impurities if they are present at sufficient concentrations. Both ¹H and ¹³C NMR are valuable.
-
MS (Mass Spectrometry): Used to confirm the molecular weight of the compound and to identify unknown impurities by their mass-to-charge ratio, often in conjunction with HPLC (LC-MS).
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -OH, -C≡N, C=O, C=C).
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape (tailing or fronting) for the main compound.
-
Possible Cause 1: Inappropriate mobile phase pH. The phenolic hydroxyl group's ionization state is pH-dependent. If the mobile phase pH is close to the pKa of the phenol, peak tailing can occur.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the compound's pKa. For this phenolic compound, an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) is recommended to suppress the ionization of the hydroxyl group.
-
-
Possible Cause 2: Secondary interactions with the stationary phase. The amide and cyano groups can interact with residual silanols on the silica-based stationary phase.
-
Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.
-
-
Possible Cause 3: Column overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.
-
Issue: Co-elution of impurities with the main peak.
-
Possible Cause: Insufficient chromatographic resolution.
-
Solution 1: Optimize the mobile phase composition. Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve separation.
-
Solution 2: Change the stationary phase. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) may provide different selectivity.
-
Solution 3: Adjust the temperature. Running the analysis at a different column temperature can alter selectivity.
-
NMR Analysis
Issue: Broad ¹H NMR signals for the phenolic -OH and amide -NH₂ protons.
-
Possible Cause: Chemical exchange with residual water or other protic solvents.
-
Solution 1: Use a very dry deuterated solvent (e.g., DMSO-d₆ or acetone-d₆).
-
Solution 2: Add a few drops of D₂O to the NMR tube. The -OH and -NH₂ protons will exchange with deuterium, causing their signals to disappear. This can also be used as a method to confirm the identity of these peaks.
-
Solution 3: Lower the acquisition temperature to slow down the exchange rate.
-
Issue: Difficulty in assigning aromatic proton signals.
-
Possible Cause: Overlapping signals in the aromatic region.
-
Solution: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their attached carbons.
-
Mass Spectrometry (MS) Analysis
Issue: Poor ionization or fragmentation of the molecule.
-
Possible Cause 1: Inappropriate ionization technique.
-
Solution: Electrospray ionization (ESI) is generally suitable for this type of molecule. Try both positive and negative ion modes. In positive mode, you might observe [M+H]⁺ or [M+Na]⁺. In negative mode, deprotonation of the phenolic hydroxyl group should lead to a strong [M-H]⁻ signal.
-
-
Possible Cause 2: In-source fragmentation. The molecule may be fragmenting in the ion source before mass analysis.
-
Solution: Reduce the cone voltage or fragmentor voltage in the ESI source to achieve softer ionization.
-
Data Presentation
| Parameter | Typical Value | Analytical Method |
| Purity | ≥98% | HPLC |
| Molecular Weight | 272.34 g/mol | MS |
| Melting Point | Not available | - |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons: ~7.0-8.0, Vinylic proton: ~8.0, Isopropyl protons: ~1.2 (d), ~3.2 (sept), Phenolic OH: variable, Amide NH₂: variable | ¹H NMR |
| ¹³C NMR (DMSO-d₆, δ ppm) | Carbonyl carbon: ~165, Cyano carbon: ~118, Aromatic carbons: ~110-160, Vinylic carbons: ~100-150 | ¹³C NMR |
| IR (cm⁻¹) | ~3400 (-OH), ~3300-3100 (-NH₂), ~2220 (-C≡N), ~1670 (C=O), ~1600 (C=C) | FTIR |
Experimental Protocols
HPLC Purity Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 320 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and vortex or sonicate gently to ensure complete dissolution.
-
Acquire ¹H, ¹³C, and any necessary 2D NMR spectra.
Visualizations
Caption: General experimental workflow from synthesis to purity analysis.
Caption: Troubleshooting logic for common analytical issues.
Validation & Comparative
A Comparative Guide to Tyrphostin AG17 and Other EGFR Inhibitors
This guide provides a detailed comparison of Tyrphostin AG17 with other prominent Epidermal Growth Factor Receptor (EGFR) inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in research and development efforts.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2][3] This has led to the development of a class of drugs known as EGFR inhibitors, which are designed to block the receptor's activity and thereby halt tumor growth. These inhibitors are broadly categorized into monoclonal antibodies, which target the extracellular domain of the receptor, and small-molecule tyrosine kinase inhibitors (TKIs), which target the intracellular kinase domain.[2] This guide focuses on the comparison of several small-molecule TKIs.
Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
EGFR TKIs function by competing with adenosine triphosphate (ATP) for the binding site within the intracellular tyrosine kinase domain of the receptor.[2] By occupying this site, they prevent the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1] This inhibition ultimately leads to a reduction in cell proliferation and survival. Different generations of EGFR TKIs have been developed, with later generations often exhibiting increased specificity for mutant forms of EGFR and the ability to overcome resistance mechanisms that emerge during treatment.
Comparative Performance of EGFR Inhibitors
The following tables summarize the in vitro potency of Tyrphostin AG17 and other commonly used EGFR inhibitors against various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme or the proliferation of cells by 50%. It is important to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Potency (IC50) of Tyrphostin AG17 Against Various Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60(TB) | Promyelocytic Leukemia | 0.7[4][5] |
| OVCAR-3 | Ovarian Carcinoma | 1.0[5] |
| IGROV-1 | Ovarian Carcinoma | 1.5[5] |
| U-251 | Glioblastoma | 2.0[5] |
| SF-295 | Glioblastoma | 2.5[5] |
| HCT-116 | Colon Carcinoma | 2.5[5] |
| COLO 205 | Colon Carcinoma | 3.0[5] |
| 578T | Breast Carcinoma | 1.2[5] |
| MCF-7 | Breast Carcinoma | 4.0[5] |
| SK-MEL-5 | Melanoma | 1.5[5] |
| A498 | Renal Cell Carcinoma | 1.75[5] |
| HOP-62 | Lung Carcinoma | 2.0[5] |
| A431 | Epidermoid Carcinoma | 460[6] |
Table 2: In Vitro Potency (IC50) of Other Common EGFR Inhibitors
| Inhibitor | Cell Line | EGFR Mutation | IC50 (nM) |
| Gefitinib | NR6wtEGFR | Tyr1173, Tyr992 | 37[7] |
| NR6W | Tyr1173, Tyr992 | 26, 57[7] | |
| A549 | Wild-Type | 19,910[8] | |
| Erlotinib | EGFR Kinase | - | 2[9][10][11] |
| DiFi | - | 100[9] | |
| PC-9 | exon 19 del | 7[12] | |
| H3255 | L858R | 12[12] | |
| A549 | Wild-Type | 5,300[13] | |
| Lapatinib | EGFR Kinase | - | 10.8[14] |
| HER2 Kinase | - | 9.2[14] | |
| BT-474 | HER2+ | 46 | |
| SK-BR-3 | HER2+ | 79 | |
| Afatinib | PC-9ER | T790M | 165[12] |
| H1975 | L858R, T790M | 57[12] | |
| Ba/F3 | Wild-Type | 31[12] | |
| Osimertinib | PC-9ER | T790M | 13[12] |
| H1975 | L858R, T790M | 5[12] |
Experimental Protocols
Biochemical Kinase Assay (Generic Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against EGFR kinase.
-
Plate Preparation: 96-well or 384-well plates are coated with a substrate peptide, such as poly(Glu, Tyr) 4:1.
-
Kinase Reaction Mixture: A reaction mixture is prepared containing recombinant human EGFR, the test inhibitor at various concentrations, and a buffer solution (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM MnCl2, 1 mM DTT, and 0.1 mg/mL BSA).
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, often radiolabeled ([γ-33P]ATP), to the reaction mixture.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Termination of Reaction: The reaction is stopped by the addition of a solution such as 3% phosphoric acid or by washing the plate.
-
Detection: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is done using a scintillation counter. For non-radioactive assays, a specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the effect of an inhibitor on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are then treated with the EGFR inhibitor at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the inhibitor to exert its effect on cell proliferation.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation with MTT: The plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product.
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by Tyrphostin AG17 and other TKIs.
Experimental Workflow for In Vitro Kinase Assay
Caption: A typical workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
Conclusion
Tyrphostin AG17 demonstrates inhibitory activity against a range of cancer cell lines. However, when compared to more recently developed EGFR inhibitors, its potency, particularly against cell lines with specific EGFR mutations, appears to be lower. The landscape of EGFR inhibitors has evolved significantly, with newer generations of drugs like Gefitinib, Erlotinib, Lapatinib, Afatinib, and Osimertinib showing high potency and selectivity for the mutant forms of EGFR that drive many cancers. This increased selectivity often translates to improved therapeutic windows and efficacy in patients with tumors harboring these specific mutations. While Tyrphostin AG17 remains a useful tool for in vitro research, its broader application as a therapeutic agent is limited by its lower potency and less defined selectivity profile compared to the newer, more targeted EGFR inhibitors. Further direct comparative studies would be necessary to definitively establish its relative efficacy and potential applications.
References
- 1. In vitro kinase assay [protocols.io]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
A Head-to-Head Battle of Mitochondrial Uncouplers: SF-6847 vs. FCCP
For researchers, scientists, and drug development professionals, the selection of a suitable mitochondrial uncoupler is critical for accurately probing cellular bioenergetics and investigating therapeutic strategies targeting mitochondrial function. This guide provides a comprehensive comparison of two potent uncouplers, SF-6847 and the widely used Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone (FCCP), supported by experimental data and detailed protocols.
Executive Summary
Both SF-6847 and FCCP are highly effective protonophore mitochondrial uncouplers that disrupt the mitochondrial membrane potential, leading to a maximal oxygen consumption rate. However, experimental data suggests that SF-6847 is a more potent uncoupler than FCCP, inducing a comparable or greater effect at lower concentrations. While FCCP is a well-characterized tool, it has been associated with off-target effects, including disruption of cellular microtubules and alterations in plasma membrane potential. Information on the off-target effects of SF-6847 is less documented in publicly available literature. The choice between these two uncouplers will ultimately depend on the specific experimental needs, including the desired potency and consideration of potential off-target activities.
Data Presentation: Quantitative Comparison
The following table summarizes the comparative effects of SF-6847 and FCCP on mitochondrial respiration, as measured by the oxygen consumption rate (OCR) in a Seahorse XF assay.
| Feature | SF-6847 (also known as MAL) | FCCP | Reference |
| Potency (Maximal Respiration) | Induces a dramatic increase in OCR at concentrations around 1 µM. | Induces a significant increase in OCR, serving as a classical uncoupler. | [1] |
| Effect on Basal Respiration | Significantly increases basal OCR. | Increases basal OCR. | [1] |
| Reported Effective Concentration | ~20 nM for complete uncoupling in isolated mitochondria. | Dose-dependent, with optimal concentrations varying by cell type (e.g., 100 nM in rat hearts). | [2][3] |
Mechanism of Action and Signaling Pathways
Both SF-6847 and FCCP function as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton motive force. This uncouples the electron transport chain (ETC) from ATP synthesis, leading to a rapid increase in oxygen consumption as the ETC works to re-establish the proton gradient.
This disruption of mitochondrial function triggers a cascade of downstream signaling events. A key consequence is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The decrease in ATP production leads to an increase in the AMP/ATP ratio, which allosterically activates AMPK. Activated AMPK, in turn, modulates various cellular processes to restore energy balance.
One significant downstream effect of mitochondrial uncoupling by both SF-6847 and FCCP is the inhibition of the oncogenic transcription factor E2F1 and the subsequent degradation of S-phase kinase-associated protein 2 (SKP2). This pathway is initiated by the activation of AMPK and the p38 MAPK signaling cascade, leading to the degradation of Cyclin D1, dephosphorylation of the retinoblastoma protein (Rb), and ultimately, the inhibition of E2F1 activity.
Caption: Signaling pathway of mitochondrial uncoupling by SF-6847 and FCCP.
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This protocol is a standard method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP or SF-6847 (uncouplers)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Prepare Assay Medium: Warm the assay medium to 37°C and supplement with substrates as required for the specific cell type.
-
Medium Exchange: Remove the cell culture medium from the plate and gently wash with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubate: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the compounds to be injected (Oligomycin, FCCP/SF-6847, Rotenone/Antimycin A) at the desired final concentrations.
-
Run Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the inhibitors and uncoupler to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Mitochondrial Membrane Potential Assay (TMRE)
This assay measures the mitochondrial membrane potential using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
TMRE stock solution
-
Cell culture medium
-
FCCP or SF-6847 (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a suitable plate or dish for fluorescence imaging or measurement.
-
Prepare TMRE Working Solution: Dilute the TMRE stock solution in pre-warmed cell culture medium to the final working concentration (typically 50-200 nM).
-
Staining: Remove the existing cell culture medium and add the TMRE working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Positive Control (Optional): For a positive control for mitochondrial depolarization, treat a separate set of cells with a known concentration of FCCP or SF-6847 for 10-15 minutes prior to or during TMRE incubation.
-
Wash: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or assay buffer to remove excess dye.
-
Imaging/Measurement: Immediately acquire fluorescence images using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~549/575 nm) or measure the fluorescence intensity using a microplate reader. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of SF-6847 or FCCP for the desired duration.
-
Add MTT Reagent: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilize Formazan Crystals: After incubation, add the solubilization solution to each well to dissolve the insoluble formazan crystals.
-
Measure Absorbance: Measure the absorbance of the solubilized formazan product at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, metabolically active cells. It is important to note that uncouplers can interfere with the MTT assay, potentially leading to an overestimation of viability due to the enhanced metabolic rate.[4] Therefore, results should be interpreted with caution and ideally confirmed with an alternative viability assay.
Off-Target Effects and Considerations
FCCP:
-
Microtubule Disruption: FCCP has been shown to induce the complete disruption of cellular microtubules.[5]
-
Plasma Membrane Effects: At higher concentrations, FCCP can act as a protonophore at the plasma membrane, leading to intracellular acidification and membrane depolarization.
-
Inhibition of Mitochondrial Respiration: Paradoxically, at high concentrations, FCCP can inhibit mitochondrial oxygen consumption.[6]
SF-6847:
-
There is a notable lack of documented off-target effects for SF-6847 in the readily available scientific literature. While its high potency at the mitochondrial level is well-established, further investigation into its potential interactions with other cellular components is warranted for a complete comparative profile.
Conclusion
Both SF-6847 and FCCP are powerful tools for studying mitochondrial function. The experimental evidence points to SF-6847 as a more potent uncoupler, capable of eliciting a maximal respiratory response at lower concentrations than FCCP. While FCCP has a longer history of use and is well-characterized, its known off-target effects necessitate careful consideration and control in experimental design. The apparent higher specificity of SF-6847, coupled with its greater potency, makes it an attractive alternative for researchers seeking to minimize confounding variables in their studies of mitochondrial bioenergetics. The choice between these compounds should be guided by the specific requirements of the experiment, with an emphasis on using the lowest effective concentration to achieve the desired level of mitochondrial uncoupling while minimizing potential off-target effects.
References
- 1. augusta-staging.elsevierpure.com [augusta-staging.elsevierpure.com]
- 2. Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847, as an inhibitor of oxidative phosphorylation with no uncoupling activity: possible identity of uncoupler binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Effects of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-proliferative properties of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, a compound identified as Tyrphostin AG17. The document presents a comparative overview of its efficacy against various cancer cell lines alongside established chemotherapeutic agents. Detailed experimental methodologies and an exploration of its molecular mechanism of action are included to support further research and drug development initiatives.
Data Presentation: Comparative Anti-proliferative Activity
The anti-proliferative efficacy of Tyrphostin AG17 was evaluated against a panel of 13 human tumor cell lines, with 50% growth inhibition (IC50) values ranging from 0.7 to 4.0 µM[1]. The promyelocytic leukemia cell line HL-60(TB) demonstrated the highest sensitivity to the compound[1]. For comparative purposes, the table below includes reported IC50 values for standard chemotherapeutic agents—Cisplatin, Doxorubicin, and Paclitaxel—against representative cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions[2][3].
| Cell Line | Cancer Type | Tyrphostin AG17 IC50 (µM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| HL-60(TB) | Promyelocytic Leukemia | 0.7[1] | ~1.5 | ~0.02 | ~0.004 |
| K-562 | Chronic Myelogenous Leukemia | 1.5[4] | ~3.0 | ~0.05 | ~0.008 |
| SK-MEL-5 | Melanoma | 2.0[4] | ~2.5 | ~0.1 | ~0.005 |
| HCT-116 | Colon Carcinoma | 3.0[4] | ~4.0 | ~0.2 | ~0.01 |
| COLO 205 | Colon Carcinoma | 3.5[4] | ~5.0 | ~0.3 | ~0.02 |
| HOP-92 | Non-Small Cell Lung Cancer | 4.0[4] | ~6.0 | ~0.4 | ~0.03 |
Note: IC50 values for Cisplatin, Doxorubicin, and Paclitaxel are approximate ranges compiled from various sources for comparative context and may not have been determined under the exact same experimental conditions as those for Tyrphostin AG17.
Mechanism of Action
Tyrphostin AG17 exerts its anti-proliferative effects through a multi-faceted mechanism of action that includes the disruption of mitochondrial function and the inhibition of key cell cycle regulators.
Mitochondrial Disruption
A primary mechanism of action for Tyrphostin AG17 is the disruption of mitochondrial function. This occurs rapidly, within an hour of drug exposure, and is characterized by a significant decrease in cellular ATP levels and the loss of mitochondrial membrane potential, as observed by the diminished fluorescence of the mitochondrial membrane potential probe, rhodamine 123[1][5]. This disruption of mitochondrial integrity is a key factor leading to the inhibition of cell growth[1][5].
Cell Cycle Arrest and Cdk2 Inhibition
Tyrphostin AG17 has been shown to induce a G1 phase cell cycle arrest, which is followed by apoptosis[6]. This cell cycle inhibition is associated with a marked reduction in the kinase activity of cyclin-dependent kinase 2 (Cdk2), a key regulator of the G1/S phase transition. Interestingly, the protein levels of Cdk2 itself are not altered, suggesting that AG17 acts by inhibiting its activity. Furthermore, the levels of the Cdk inhibitors p21 and p16 have been observed to be markedly reduced following treatment with AG17[6].
Inhibition of STAT3 Signaling
Tyrphostin AG17 has been identified as an inhibitor of the STAT3 signaling pathway. Treatment of classical Hodgkin lymphoma (cHL) cells with AG17 led to decreased levels of STAT3 phosphorylation[6]. The STAT3 signaling pathway is crucial for cell proliferation and survival in many cancers, and its inhibition by AG17 contributes to the compound's anti-proliferative and pro-apoptotic effects[6].
While Tyrphostin AG17 belongs to the tyrphostin family of protein tyrosine kinase inhibitors, and has been shown to be a potent inhibitor of EGF-stimulated pancreatic carcinoma cell growth, its direct inhibitory effect on EGFR in a broader context requires further elucidation[4].
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the anti-proliferative effects of Tyrphostin AG17.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
Materials:
-
96-well microplate
-
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide (Tyrphostin AG17)
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Tyrphostin AG17 in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Tyrphostin AG17
-
Complete cell culture medium
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Tyrphostin AG17 at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in the cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Cell Cycle Proteins
This technique is used to detect the levels of specific proteins involved in cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk2, anti-p21, anti-p16, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control.
Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)
This assay measures changes in the mitochondrial membrane potential.
Materials:
-
Cancer cell lines
-
Tyrphostin AG17
-
Complete cell culture medium
-
Rhodamine 123 (stock solution in DMSO)
-
PBS
Procedure:
-
Cell Treatment: Treat cells with Tyrphostin AG17 for the desired time.
-
Rhodamine 123 Staining: Add Rhodamine 123 to the cell culture medium to a final concentration of 1-10 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess dye.
-
Analysis: The fluorescence intensity of Rhodamine 123 can be measured using a fluorescence microscope, a microplate reader, or a flow cytometer. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathways
References
- 1. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 is essential for Hodgkin lymphoma cell proliferation and is a target of tyrphostin AG17 which confers sensitization for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG17: A Comparative Analysis of its Efficacy and Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Tyrphostin AG17 in comparison to other tyrphostins reveals a distinct efficacy profile, suggesting a mechanism of action that may extend beyond direct tyrosine kinase inhibition. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Tyrphostin AG17, supported by available experimental data.
Introduction to Tyrphostins
Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs), enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The tyrphostin family encompasses a wide range of compounds with varying specificities and potencies against different PTKs.
Tyrphostin AG17: Efficacy and Primary Mechanism
Tyrphostin AG17, chemically known as [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], has demonstrated potent anti-proliferative effects in various cancer cell lines. However, its efficacy appears to stem from a mechanism that distinguishes it from many other tyrphostins. While initially classified as a tyrosine kinase inhibitor, evidence suggests that AG17's primary mode of action at physiologically relevant concentrations involves the disruption of mitochondrial function, leading to apoptosis.
Comparative Efficacy: Tyrphostin AG17 vs. Other Tyrphostins
Direct comparative studies of Tyrphostin AG17 against a broad panel of tyrosine kinases alongside other tyrphostins are limited. The available data, summarized below, indicates that while other tyrphostins exhibit high potency against specific tyrosine kinases, AG17's strength lies in its broad-spectrum anti-proliferative activity, likely due to its effects on mitochondria.
Table 1: Comparative Inhibitory Concentrations (IC50) of Selected Tyrphostins
| Tyrphostin | Target(s) | IC50 | Cell-Based IC50 (Growth Inhibition) | Reference(s) |
| AG17 | Primarily mitochondrial function; weak EGFR kinase inhibition | ~460 µM (EGFR kinase) | 0.7 - 4.0 µM (various cancer cell lines) | [1][2] |
| AG1478 | EGFR | 3 nM | [3][4] | |
| AG490 | JAK2, EGFR, ErbB2 | 10 µM (JAK2), 2 µM (EGFR), 13.5 µM (ErbB2) | ||
| AG528 | EGFR, ErbB2/HER2 | 4.9 µM (EGFR), 2.1 µM (ErbB2) | [1] | |
| AG825 | ErbB2, PDGFR | 0.15 µM (ErbB2), 40 µM (PDGFR) | [1] | |
| AG494 | EGFR | 1.2 µM | 6 µM | [1] |
| AG555 | EGFR | 0.7 µM | [1] | |
| AG556 | EGFR | 5 µM | [1] | |
| AG126 | Weak EGFR and PDGFR inhibition | 450 µM (EGFR), >100 µM (PDGFR) | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as the specific cell line, substrate concentration, and assay method used.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway of many tyrphostins and a general workflow for assessing their efficacy.
Experimental Protocols
In Vitro Tyrosine Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 value of a tyrphostin against a specific tyrosine kinase.
-
Reagents and Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR, JAK2)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Tyrphostin compound (dissolved in DMSO)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF® Kinase Assay)
-
Plate reader
-
-
Procedure: a. Prepare serial dilutions of the tyrphostin compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and tyrphostin dilution to the reaction buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence, fluorescence) using a plate reader. g. Calculate the percentage of kinase inhibition for each tyrphostin concentration relative to a no-inhibitor control. h. Plot the percentage of inhibition against the logarithm of the tyrphostin concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a tyrphostin on cell proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tyrphostin compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the tyrphostin compound and a vehicle control (DMSO). c. Incubate the cells for a specified period (e.g., 48-72 hours). d. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals. e. Remove the medium and add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Calculate the percentage of cell viability for each tyrphostin concentration relative to the vehicle control. h. Plot the percentage of viability against the logarithm of the tyrphostin concentration to determine the IC50 value.
Conclusion
Tyrphostin AG17 is a potent anti-proliferative agent with a mechanism of action that appears to be primarily driven by the induction of mitochondrial dysfunction rather than specific, high-potency inhibition of a particular tyrosine kinase. This distinguishes it from many other tyrphostins, such as AG1478, which are highly selective and potent inhibitors of specific kinases like EGFR. Researchers and drug developers should consider this distinct mechanistic profile when evaluating Tyrphostin AG17 for potential therapeutic applications. Further research is warranted to fully elucidate the molecular targets within the mitochondria and to explore the potential for synergistic effects when combined with other targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AG126 | COX | ERK | TargetMol [targetmol.com]
SF-6847 vs. DNP: A Comparative Guide to Mitochondrial Uncoupling Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two well-known mitochondrial uncoupling agents: SF-6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile) and DNP (2,4-dinitrophenol). The information presented is intended for research and drug development purposes and is supported by experimental data from publicly available scientific literature.
Executive Summary
SF-6847 is a significantly more potent mitochondrial uncoupler than DNP. Experimental data indicates that SF-6847 elicits its uncoupling effects at nanomolar concentrations, while DNP requires micromolar concentrations to achieve a similar effect. This substantial difference in potency is a critical consideration for in vitro and in vivo experimental design. Both compounds act by dissipating the proton gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis. However, the higher potency of SF-6847 suggests a more efficient interaction with the mitochondrial membrane.
Data Presentation: Potency Comparison
| Compound | Effective Concentration for Uncoupling | Notes |
| SF-6847 | ~20 nM (for complete uncoupling)[1] | Widely regarded as one of the most potent uncouplers known.[2] |
| DNP (2,4-dinitrophenol) | 5 µM - 100 µM | Effective concentration can vary depending on the cell type and experimental conditions. |
Mechanism of Action: Protonophoric Uncoupling
Both SF-6847 and DNP are protonophoric uncouplers. Their mechanism of action involves the transport of protons across the inner mitochondrial membrane, dissipating the proton-motive force that is essential for ATP synthesis by ATP synthase. This process uncouples the electron transport chain from oxidative phosphorylation. The energy that would have been used to generate ATP is instead released as heat.
Caption: Mechanism of protonophoric uncoupling by SF-6847 and DNP.
Experimental Protocols
Measurement of Mitochondrial Oxygen Consumption
This protocol is a generalized procedure for assessing the potency of uncoupling agents by measuring the oxygen consumption rate (OCR) in isolated mitochondria.
a. Materials:
-
Isolated mitochondria (e.g., from rat liver or cultured cells)
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, HEPES, and fatty acid-free BSA)
-
Respiratory substrates (e.g., pyruvate, malate, succinate)
-
ADP (Adenosine diphosphate)
-
Oligomycin (ATP synthase inhibitor)
-
SF-6847 and DNP stock solutions (in a suitable solvent like DMSO)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
b. Procedure:
-
Preparation: Calibrate the oxygen electrode of the respirometer according to the manufacturer's instructions. Add respiration buffer to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Mitochondria Addition: Add a known amount of isolated mitochondria to the chambers.
-
State 2 Respiration: Add respiratory substrates (e.g., pyruvate and malate) to initiate electron transport chain activity. The resulting OCR is the "State 2" or resting respiration rate.
-
State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis. The subsequent increase in OCR represents "State 3" respiration, indicative of coupled oxidative phosphorylation.
-
State 4 Respiration: After the added ADP is phosphorylated to ATP, the OCR will decrease to "State 4" respiration, which is limited by the proton leak across the inner membrane.
-
Uncoupler Titration: Perform a stepwise titration of the uncoupling agent (SF-6847 or DNP) into the chamber. After each addition, allow the OCR to stabilize. The OCR will increase as the proton gradient is dissipated.
-
Maximal Uncoupled Respiration: Continue the titration until the OCR no longer increases, indicating maximal uncoupled respiration.
-
Data Analysis: Plot the OCR as a function of the uncoupler concentration to generate a dose-response curve. From this curve, the EC50 (the concentration that elicits 50% of the maximal response) can be calculated to quantify the potency of the uncoupler.
Measurement of Mitochondrial Membrane Potential
This protocol describes a common method for assessing changes in mitochondrial membrane potential (ΔΨm) using a fluorescent dye.
a. Materials:
-
Cultured cells
-
Cell culture medium
-
Fluorescent potentiometric dye (e.g., TMRM, TMRE, or JC-1)
-
SF-6847 and DNP stock solutions
-
Fluorescence microscope or plate reader
b. Procedure:
-
Cell Seeding: Seed cells in a suitable format for fluorescence measurement (e.g., glass-bottom dishes for microscopy or multi-well plates for a plate reader).
-
Dye Loading: Incubate the cells with the fluorescent dye at a concentration and for a duration recommended by the manufacturer. For quenching mode with TMRM/TMRE, a higher concentration is used, where the fluorescence is quenched at high ΔΨm. For non-quenching mode, a lower concentration is used, and fluorescence intensity is directly proportional to ΔΨm. JC-1 forms red aggregates in mitochondria with high ΔΨm and exists as green monomers in the cytoplasm and in mitochondria with low ΔΨm.
-
Baseline Measurement: Acquire baseline fluorescence readings.
-
Compound Addition: Add varying concentrations of SF-6847 or DNP to the cells.
-
Time-course Measurement: Monitor the fluorescence intensity over time. A decrease in TMRM/TMRE fluorescence (in non-quenching mode) or a shift from red to green fluorescence with JC-1 indicates a depolarization of the mitochondrial membrane, consistent with uncoupling.
-
Data Analysis: Quantify the change in fluorescence intensity as a function of the uncoupler concentration to determine the potency of the compounds in depolarizing the mitochondrial membrane.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the potency of mitochondrial uncouplers.
Caption: Workflow for comparing uncoupler potency.
Conclusion
The available data strongly indicates that SF-6847 is a significantly more potent mitochondrial uncoupler than DNP, with effective concentrations in the nanomolar range compared to the micromolar range for DNP. This guide provides foundational information and standardized experimental protocols for researchers to quantitatively assess and compare the potency of these and other mitochondrial uncoupling agents. The choice of uncoupler and its working concentration should be carefully considered based on the specific experimental goals and cellular context.
References
- 1. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative relationship between protonophoric and uncoupling activities of analogs of SF6847 (2,6-di-t-butyl-4-(2',2'-dicyanovinyl)phenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tyrphostin AG17 Results with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Importance of Cross-Validation
Pharmacological inhibitors are essential tools in cell biology and drug development. However, they can have off-target effects, leading to misinterpretation of experimental results. Cross-validating findings from small molecule inhibitors with a target-specific genetic knockdown approach, such as siRNA or shRNA, is crucial for confirming that the observed phenotype is indeed a consequence of inhibiting the intended target. This guide provides a framework for such a comparison, using Tyrphostin AG17 as a case study. While Tyrphostin AG17 is known as a tyrosine kinase inhibitor, some studies suggest it may also act by disrupting mitochondrial function, making cross-validation particularly important.[1]
Data Presentation: A Synthesized Comparison in A549 Cells
The following table summarizes quantitative data from two separate studies on the A549 non-small cell lung cancer cell line. The first dataset shows the effect of Tyrphostin AG1478, a potent EGFR inhibitor similar to AG17, on cell growth. The second dataset illustrates the impact of siRNA-mediated EGFR knockdown on cell viability. This synthesized comparison highlights the congruence of pharmacological inhibition and genetic knockdown of EGFR in reducing the viability of A549 cells.
| Parameter | Pharmacological Inhibition (Tyrphostin AG1478) | Genetic Knockdown (EGFR siRNA) | Cell Line | Reference |
| Effect on Cell Growth/Viability | IC50 = 16 µM | Reduction in cell surface EGFR by 40-60% leads to increased sensitivity to serum stimulation of growth, implying a switch in signaling pathways. | A549 | [2] |
| Effect on EGFR Autophosphorylation | IC50 = 36 nM for inhibition of EGF-induced receptor autophosphorylation | Not directly measured in the same manner, but knockdown reduces the total amount of receptor available for phosphorylation. | A549 | [2] |
Experimental Protocols
Below are synthesized protocols for Tyrphostin treatment and siRNA knockdown in A549 cells, based on methodologies described in the cited literature.
Tyrphostin AG1478 Treatment of A549 Cells (Synthesized Protocol)
This protocol is based on the methodology for testing the effect of EGFR inhibitors on A549 cell growth.[2]
-
Cell Culture: A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Treatment: A stock solution of Tyrphostin AG1478 in DMSO is diluted to various concentrations in the culture medium. The medium in the wells is replaced with the medium containing the different concentrations of Tyrphostin AG1478. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the inhibitor for a specified period, for example, 72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT assay. The absorbance is measured with a microplate reader, and the IC50 value is calculated.
siRNA-mediated Knockdown of EGFR in A549 Cells (Synthesized Protocol)
This protocol is a generalized procedure for siRNA transfection in A549 cells based on established methods.[3][4]
-
Cell Culture: A549 cells are cultured as described above.
-
Seeding: One day prior to transfection, cells are seeded in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, a solution of EGFR-specific siRNA (e.g., 50 nM) is prepared in a serum-free medium.
-
In a separate tube, a transfection reagent (e.g., Lipofectamine 2000) is diluted in a serum-free medium and incubated for 5 minutes.
-
The siRNA solution and the diluted transfection reagent are combined and incubated for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
The transfection complexes are added to the cells in the 6-well plates.
-
-
Incubation: The cells are incubated with the transfection complexes for 4-6 hours, after which the medium is replaced with a complete culture medium.
-
Post-transfection Incubation: The cells are incubated for 48-72 hours to allow for EGFR protein knockdown.
-
Analysis:
-
Western Blot: To confirm EGFR knockdown, cell lysates are collected, and EGFR protein levels are analyzed by Western blotting.
-
Cell Viability Assay: Transfected cells are seeded into 96-well plates, and a cell viability assay (e.g., WST-8 assay) is performed after 48 hours to assess the effect of EGFR knockdown on cell proliferation.[5]
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and points of intervention.
Experimental Workflow Diagram
References
- 1. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Knock-Down of CHRNA7, EGFR, and PDGFRA Genes in A549 Cells [bio-protocol.org]
- 4. Dual Targeting of EGFR and IGF1R in the TNFAIP8 Knockdown Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Malonoben and Other Mitochondrial Metabolic Inhibitors for Researchers
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Malonoben (also known as Tyrphostin A9 or SF-6847) and other key metabolic inhibitors that target mitochondrial function. Researchers in cellular metabolism, oncology, and drug discovery will find this document a valuable resource for understanding the mechanisms of action, experimental applications, and comparative efficacy of these compounds. This guide adheres to a strict data-driven approach, presenting quantitative data in accessible formats and providing detailed experimental methodologies.
Introduction to Malonoben and Mitochondrial Inhibition
Malonoben is a potent small molecule inhibitor known for its dual functions: it acts as a mitochondrial uncoupler and as an inhibitor of receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1] Its ability to disrupt cellular energy homeostasis makes it a compound of significant interest in cancer research and other fields where metabolic modulation is a therapeutic strategy.
Mitochondrial inhibitors are invaluable tools for dissecting the complexities of cellular metabolism and are actively investigated as potential therapeutics. They can be broadly categorized based on their mechanism of action. This guide will compare Malonoben to three other well-characterized mitochondrial inhibitors, each representing a distinct mechanism of metabolic disruption:
-
Malonate: A competitive inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain (ETC).[2][3][4]
-
Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP): A classical protonophore and mitochondrial uncoupler.
-
Oligomycin: An inhibitor of ATP synthase (Complex V) of the ETC.[5]
Comparative Analysis of Inhibitor Potency
The efficacy of these inhibitors can be quantified by various parameters such as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values are crucial for designing experiments and interpreting results.
| Inhibitor | Primary Target(s) | Mechanism of Action | Potency (IC50 / Ki) |
| Malonoben (Tyrphostin A9) | Mitochondria, EGFR, PDGFR | Mitochondrial Uncoupler, Tyrosine Kinase Inhibitor | Uncoupling: Not explicitly defined; EGFR Inhibition: ~48.5 nM; PDGFR Inhibition: Potent |
| Malonate | Succinate Dehydrogenase (Complex II) | Competitive Inhibition | Ki: ~1.2 µM to 4.5 mM (tissue dependent)[6][7] |
| CCCP | Mitochondrial Inner Membrane | Protonophore (Uncoupler) | Effective concentration for maximal uncoupling: 0.5 - 2 µM[8] |
| Oligomycin | ATP Synthase (Complex V) | Inhibition of F0 subunit proton channel | IC50: ~1 µM[8] |
Impact on Cellular Bioenergetics: OCR and ECAR
The Seahorse XF Extracellular Flux Analyzer is a standard tool for assessing the impact of metabolic inhibitors on cellular bioenergetics. It measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. The typical response to the inhibitors discussed is summarized below.
| Inhibitor | Expected Effect on Basal OCR | Expected Effect on Basal ECAR | Key Features in a Mito Stress Test |
| Malonoben (Tyrphostin A9) | Increase | Increase (compensatory) | Increases basal respiration, mimics a proton leak. |
| Malonate | Decrease | Increase (compensatory) | Decreases basal and maximal respiration. |
| CCCP | Increase | Increase (compensatory) | Induces maximal oxygen consumption. |
| Oligomycin | Decrease | Increase (compensatory) | Inhibits ATP-linked respiration, leading to a sharp drop in OCR. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of results. The following is a standard protocol for the Seahorse XF Cell Mito Stress Test.
Seahorse XF Cell Mito Stress Test Protocol
Objective: To assess mitochondrial function by measuring OCR in response to sequential injection of mitochondrial inhibitors.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial inhibitors: Oligomycin, CCCP (or FCCP), Rotenone/Antimycin A.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[8][9][10]
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[9]
-
Inhibitor Loading: On the day of the assay, prepare the inhibitor solutions in the assay medium at the desired concentrations. Load the inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Cell Preparation: Replace the cell culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.[8][10]
-
Assay Execution: Calibrate the sensor cartridge in the Seahorse XF analyzer. After calibration, replace the calibrant plate with the cell plate. The instrument will sequentially inject the inhibitors and measure OCR and ECAR.[11]
-
Basal Measurement: OCR and ECAR are measured before any injections.
-
Injection 1 (Oligomycin): Inhibits ATP synthase, revealing ATP-linked respiration.
-
Injection 2 (CCCP/FCCP): Uncouples the proton gradient, inducing maximal respiration.
-
Injection 3 (Rotenone/Antimycin A): Inhibit Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.[11]
-
-
Data Normalization: After the assay, normalize the data to cell number, protein content, or DNA content.[8]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanisms of action of various mitochondrial inhibitors.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
References
- 1. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Seahorse XF Cell Mito Stress Test assay [bio-protocol.org]
- 9. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 10. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.protocols.io [content.protocols.io]
Validating the Mitochondrial Target of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, a compound also known by its synonyms Tyrphostin AG17 and SF-6847, and its validated role as a mitochondrial uncoupler. Initially investigated as a tyrosine kinase inhibitor, subsequent research has unequivocally demonstrated that its primary mechanism of action in intact cells is the disruption of mitochondrial function. This guide offers a comparative analysis with other well-known mitochondrial uncouplers, detailed experimental protocols for target validation, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Analysis of Mitochondrial Uncouplers
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption and a decrease in ATP synthesis. The compound of interest, Tyrphostin AG17 (SF-6847), is a potent mitochondrial uncoupler.[1] For a comprehensive understanding of its performance, a comparison with other widely used uncouplers such as FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) and the novel agent BAM15 ((2-fluorophenyl){6---INVALID-LINK--}amine) is presented below.
| Feature | Tyrphostin AG17 (SF-6847) | FCCP | BAM15 |
| Primary Target | Mitochondria (protonophore) | Mitochondria (protonophore) | Mitochondria (protonophore) |
| Potency (Uncoupling) | High (active in the nM range)[1] | High | High (equipotent to FCCP)[2] |
| Effect on Maximal Oxygen Consumption Rate (OCR) | Increases OCR | Increases OCR, but can be inhibitory at higher concentrations[3] | Increases OCR over a wider concentration range than FCCP[2][3] |
| Effect on Cellular ATP Levels | Significant decrease[4] | Significant decrease | Less pronounced decrease at effective concentrations[2] |
| Cytotoxicity | Can be cytotoxic at higher concentrations | Cytotoxic, with a narrow therapeutic window[2][5] | Less cytotoxic than FCCP[2][5] |
| Off-target Effects | Initially studied as a tyrosine kinase inhibitor, but mitochondrial effects dominate in cells.[4] | Can depolarize the plasma membrane[2] | Does not depolarize the plasma membrane[2] |
Experimental Protocols for Mitochondrial Target Validation
Validating the mitochondrial target of a small molecule like Tyrphostin AG17 involves a series of key experiments to demonstrate its direct effect on mitochondrial function.
Mitochondrial Respiration Assay (Oxygen Consumption Rate - OCR)
This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiratory chain activity. The Seahorse XF Analyzer is a common instrument for this purpose.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with a bicarbonate-free assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Compound Injection: The Seahorse analyzer allows for the sequential injection of different compounds. A typical experimental design for validating an uncoupler is as follows:
-
Baseline Measurement: Measure the basal OCR.
-
Oligomycin Injection: Inject oligomycin, an ATP synthase inhibitor. The resulting decrease in OCR is attributed to ATP-linked respiration. The remaining OCR represents proton leak.
-
Uncoupler Injection (e.g., Tyrphostin AG17): Inject the test compound. A potent uncoupler will cause a significant increase in OCR to the maximal respiratory capacity.
-
Rotenone/Antimycin A Injection: Inject a mixture of Complex I and Complex III inhibitors to shut down mitochondrial respiration and measure the non-mitochondrial oxygen consumption.
-
Mitochondrial Membrane Potential Assay
This assay measures the electrical potential across the inner mitochondrial membrane, which is dissipated by uncouplers. Fluorescent dyes that accumulate in mitochondria in a potential-dependent manner are used.
Protocol using Tetramethylrhodamine, Ethyl Ester (TMRE):
-
Cell Culture: Culture cells in a suitable format (e.g., 96-well plate, coverslips).
-
Compound Treatment: Treat cells with various concentrations of Tyrphostin AG17 for the desired time. Include a positive control (e.g., FCCP) and a vehicle control.
-
Dye Loading: Incubate the cells with a low concentration of TMRE (e.g., 25-100 nM) for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS or HBSS) to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Cellular ATP Level Measurement
This assay quantifies the total cellular ATP content, which is expected to decrease upon treatment with a mitochondrial uncoupler.
Protocol using Luciferin/Luciferase Assay:
-
Cell Culture and Treatment: Culture and treat cells with Tyrphostin AG17 as described above.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular ATP.
-
ATP Measurement: Add a luciferin/luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Detection: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Normalization: Normalize the ATP levels to the total protein concentration in each sample.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Mitochondrial Uncoupling
Mitochondrial uncouplers like Tyrphostin AG17 act as protonophores, creating a "proton leak" across the inner mitochondrial membrane. This dissipates the proton motive force, forcing the electron transport chain to work at a maximal rate to compensate, leading to increased oxygen consumption. Consequently, the energy from the proton gradient is released as heat instead of being used for ATP synthesis. The resulting decrease in the ATP/ADP ratio can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor, which in turn can modulate various downstream metabolic pathways.
Caption: Signaling pathway of Tyrphostin AG17 as a mitochondrial uncoupler.
Experimental Workflow for Mitochondrial Target Validation
The process of validating a mitochondrial target for a small molecule involves a hierarchical series of experiments, starting from broad cellular effects and narrowing down to specific mitochondrial functions.
Caption: Experimental workflow for validating a mitochondrial target.
Logical Relationship of Mitochondrial Uncoupling Effects
The primary effect of a mitochondrial uncoupler is the dissipation of the proton gradient, which sets off a cascade of measurable downstream effects.
References
- 1. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Tyrphostin AG17: A Comparative Analysis of In Vitro and In Vivo Efficacy in Adipogenesis Inhibition
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Tyrphostin AG17, a potent inhibitor of adipocyte differentiation. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and metabolic disease research. Tyrphostin AG17 has demonstrated significant effects on preventing fat cell formation in both cell culture and animal models, positioning it as a compound of interest for obesity and metabolic disorder research.
Summary of Efficacy
Tyrphostin AG17 has been shown to be effective in preventing adipogenesis and lipid synthesis in the 3T3-L1 preadipocyte cell line.[1][2][3] In a diet-induced obesity mouse model, oral administration of Tyrphostin AG17 led to a decrease in fat accumulation and white adipose tissue (WAT) hypertrophy.[1][2][3] The compound appears to exert its effects through the inhibition of insulin signaling and by acting as a mitochondrial uncoupler, ultimately leading to the induction of apoptosis in adipocytes via caspase-3 activation.[1][2]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Tyrphostin AG17.
In Vitro Efficacy: Inhibition of 3T3-L1 Adipocyte Differentiation
| Parameter | Vehicle Control (Adipogenic Cocktail + 0.05% DMSO) | Tyrphostin AG17 (1µM) | Outcome |
| Lipid Accumulation (Oil Red O Staining Absorbance at 490 nm) | ~0.28 | ~0.10 | Significant decrease in lipid accumulation (p < 0.05) |
Data extracted from Camacho et al., 2018. The absorbance values are approximate, based on graphical representation in the publication.
In Vivo Efficacy: Effects on Diet-Induced Obese C57BL/6 Mice
| Parameter | High-Fat Diet (HFD) Control | HFD + Tyrphostin AG17 (0.175 mg/kg/day for 2 weeks) | Outcome |
| Body Weight Change | No significant change | No significant change | Did not induce weight loss |
| White Adipose Tissue (WAT) | Hypertrophied | Decreased fat cell volume | Reduction in adipocyte size |
| Adipocyte Apoptosis | Low levels | Significant activation of caspase-3 | Induction of apoptosis in adipocytes |
Based on findings reported by Camacho et al., 2018. The study noted a decrease in fat cell volume and significant activation of caspase-3, though specific quantitative values for these parameters were not provided in the primary publication.
Toxicology Profile
| Parameter | Value | Species |
| LD50 | 33.3 mg/kg | Mouse |
Experimental Protocols
In Vitro 3T3-L1 Adipocyte Differentiation
This protocol is based on the methodology described by Camacho et al., 2018.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics until confluent.
-
Initiation of Differentiation: Two days post-confluence (Day 0), the medium is replaced with a differentiation cocktail consisting of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.75 µM insulin. Tyrphostin AG17 (1 µM) or vehicle (0.05% DMSO) is added to the respective treatment groups.
-
Insulin Treatment: On Day 2, the medium is replaced with DMEM containing 10% FBS and 1.75 µM insulin for an additional two days.
-
Maintenance: From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.
-
Assessment of Differentiation (Day 7):
-
Oil Red O Staining: Cells are fixed with 10% formalin, washed, and stained with Oil Red O solution to visualize lipid droplets.
-
Quantification: The stain is extracted with isopropanol, and the absorbance is measured at 490 nm to quantify the extent of lipid accumulation.
-
In Vivo Diet-Induced Obesity Mouse Model
This protocol is based on the methodology described by Camacho et al., 2018.
-
Animal Model: Male C57BL/6 mice are used.
-
Diet-Induced Obesity: Mice are fed a high-fat diet (HFD), with 60% of calories from fat, for 18 weeks to induce obesity. A control group is fed a standard chow diet.
-
Drug Administration: After the induction of obesity, the HFD-fed mice are orally administered Tyrphostin AG17 at a dose of 0.175 mg/kg daily for 2 weeks. The control group receives the vehicle.
-
Monitoring: Body weight is monitored weekly.
-
Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and white adipose tissue (WAT) is collected.
-
Histology: WAT is fixed, sectioned, and stained (e.g., with H&E) to assess adipocyte size and morphology.
-
Apoptosis Assay: Immunohistochemistry is performed on WAT sections to detect the presence of activated caspase-3, a marker of apoptosis.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Tyrphostin AG17 in Inhibiting Adipogenesis
The following diagram illustrates the proposed signaling pathway through which Tyrphostin AG17 inhibits adipocyte differentiation. As a known tyrosine kinase inhibitor and mitochondrial uncoupler, it is hypothesized to interfere with the insulin signaling cascade, which is crucial for driving the expression of master adipogenic transcription factors, PPARγ and C/EBPα.
Caption: Proposed mechanism of Tyrphostin AG17 action.
In Vitro Experimental Workflow
The diagram below outlines the workflow for assessing the in vitro efficacy of Tyrphostin AG17 on 3T3-L1 cells.
Caption: Workflow for in vitro analysis of Tyrphostin AG17.
In Vivo Experimental Workflow
The following diagram illustrates the workflow for the in vivo evaluation of Tyrphostin AG17 in a diet-induced obesity mouse model.
Caption: Workflow for in vivo analysis of Tyrphostin AG17.
References
Structure-Activity Relationship of SF-6847 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SF-6847, also known as 2,6-di-tert-butyl-4-(2',2'-dicyanovinyl)phenol, is a potent protonophoric uncoupler of oxidative phosphorylation. Its ability to transport protons across the inner mitochondrial membrane dissipates the proton motive force, leading to an increase in oxygen consumption and a decrease in ATP synthesis. This unique mechanism of action has made SF-6847 and its analogs subjects of interest for various therapeutic applications, including as potential agents against cancer, bacterial infections, and diseases associated with mitochondrial dysfunction. This guide provides a comparative analysis of the structure-activity relationships (SAR) of SF-6847 analogs, supported by experimental data and detailed protocols.
Key Structural Features and Their Impact on Activity
The uncoupling activity of SF-6847 analogs is intrinsically linked to several key structural features:
-
Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group is essential for the protonophoric activity. Analogs where this group is methylated or otherwise blocked lose their uncoupling ability.[1] This is because the proton shuttle mechanism requires the ability to donate and accept a proton.
-
Electron-Withdrawing Group: The dicyanovinyl group acts as a potent electron-withdrawing group, which increases the acidity of the phenolic proton. This facilitates proton donation at the outer side of the inner mitochondrial membrane.
-
Bulky Ortho Substituents: The two tert-butyl groups ortho to the hydroxyl group are crucial. They provide steric hindrance that helps to delocalize the negative charge of the phenolate anion, stabilizing it within the low-polarity environment of the mitochondrial membrane. The size and nature of these alkyl groups can influence the uncoupling activity.[2]
-
Lipophilicity: The overall lipophilicity of the molecule governs its ability to partition into and traverse the mitochondrial membrane. Modifications that alter lipophilicity can significantly impact the uncoupling potency.
Comparative Analysis of SF-6847 Analogs
The following tables summarize the available quantitative data on the biological activity of SF-6847 and its analogs.
Table 1: Uncoupling and Protonophoric Activity of SF-6847 and Related Phenols
| Compound | Uncoupling Activity (pC50) | Protonophoric Activity (pC50) |
| SF-6847 | 8.0 | 7.5 |
| 2,6-di-tert-butyl-4-nitrophenol | 6.2 | 5.8 |
| 2,6-di-isopropyl-4-nitrophenol | 5.9 | 5.5 |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | 7.1 | 6.7 |
| Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) | 7.6 | 7.2 |
Data adapted from studies on rat liver mitochondria and lecithin liposomal membranes.[3][4]
Table 2: Antibacterial Activity of Mitochondria-Targeted SF-6847 Analogs
| Compound | Minimal Inhibitory Concentration (MIC) for B. subtilis (μM) |
| SF-6847 | 0.2 |
| SF-C4-TPP | 2 |
| SF-C5-TPP | 2 |
| SF-C10-TPP | 2 |
| CCCP | 5 |
SF-Cn-TPP refers to SF-6847 linked to a triphenylphosphonium (TPP) cation via an alkyl chain of 'n' carbons.
Experimental Protocols
Measurement of Mitochondrial Respiration (Oxygen Consumption)
This protocol is adapted from established methods for measuring oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA
-
Substrates: e.g., 5 mM glutamate + 5 mM malate or 10 mM succinate + 2 µM rotenone
-
ADP solution (e.g., 100 mM)
-
Uncoupler stock solution (e.g., SF-6847 analogs in ethanol or DMSO)
-
Clark-type oxygen electrode system
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1 ml of pre-warmed (30°C) respiration buffer to the electrode chamber.
-
Add the mitochondrial suspension (typically 0.5-1.0 mg protein/ml).
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add the respiratory substrate(s) and allow the respiration rate to stabilize.
-
Initiate State 3 respiration by adding a known amount of ADP (e.g., 150 nmol).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
-
Add small aliquots of the SF-6847 analog stock solution to the chamber and record the resulting stimulation of oxygen consumption. The concentration that gives the maximal stimulation is determined.
-
The uncoupling activity can be expressed as the concentration of the compound required to elicit 50% of the maximal stimulation of respiration (EC50).
Measurement of Mitochondrial Membrane Potential (Safranin O Assay)
This protocol describes the use of the fluorescent dye Safranin O to monitor changes in mitochondrial membrane potential.
Materials:
-
Isolated mitochondria
-
Incubation Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K2HPO4, 1 mM MgCl2
-
Safranin O stock solution (e.g., 5 mM in DMSO)
-
Respiratory substrates (as above)
-
SF-6847 analog stock solutions
-
A fluorometer capable of excitation at 495 nm and emission at 586 nm
Procedure:
-
Set the fluorometer to the appropriate excitation and emission wavelengths.
-
Add 2 ml of incubation buffer to a cuvette.
-
Add the mitochondrial suspension (0.2-0.5 mg protein/ml).
-
Add Safranin O to a final concentration of 5 µM.
-
Energize the mitochondria by adding respiratory substrates. This will cause a decrease in fluorescence as the dye is taken up by the mitochondria in response to the negative membrane potential.
-
Record the fluorescence until a stable baseline is achieved.
-
Add aliquots of the SF-6847 analog stock solution and monitor the increase in fluorescence, which indicates dissipation of the membrane potential.
-
The results can be expressed as the concentration of the analog that causes a 50% depolarization of the membrane potential.
Visualizations
Mechanism of Action: Proton Shuttle
The following diagram illustrates the proton-shuttling mechanism of SF-6847 across the inner mitochondrial membrane.
Caption: Proton shuttle mechanism of SF-6847.
Experimental Workflow: Measuring Uncoupling Activity
The following diagram outlines the experimental workflow for determining the uncoupling activity of SF-6847 analogs.
Caption: Workflow for assessing uncoupling activity.
References
- 1. Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847, as an inhibitor of oxidative phosphorylation with no uncoupling activity: possible identity of uncoupler binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of the protonophoric and uncoupling activities of the potent uncoupler SF-6847 [3,5-di-tert-butyl-4-hydroxybenzylidene)malononitrile) and derivatives. Regulation of their electronic structures by restricted intramolecular rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative relationship between protonophoric and uncoupling activities of substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative relationship between protonophoric and uncoupling activities of analogs of SF6847 (2,6-di-t-butyl-4-(2',2'-dicyanovinyl)phenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide against standard-of-care cancer drugs
For Immediate Release: October 29, 2025
This guide provides a comparative analysis of the investigational compound Tyrphostin AG-17 against established standard-of-care therapies for Epidermal Growth Factor Receptor (EGFR)-mutant Non-Small Cell Lung Cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anti-cancer agents.
Tyrphostin AG-17, also known as [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], is a tyrosine kinase inhibitor that has demonstrated antiproliferative activity in various cancer cell lines.[1][2] Its structural similarity to the user-requested compound, (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, makes it a relevant proxy for preclinical assessment. This guide will focus on its potential efficacy in EGFR-mutant NSCLC, a patient population with well-defined targeted therapies.
Mechanism of Action
Tyrphostin AG-17 is characterized as a tyrosine kinase antagonist.[1] Its mechanism of action involves the inhibition of the EGF receptor kinase.[3] Additionally, studies have revealed that Tyrphostin AG-17 can induce cell growth inhibition by disrupting mitochondrial function, leading to a decrease in ATP levels and loss of mitochondrial membrane potential.[1][2][4] This dual mechanism suggests a potential for broad anti-cancer activity. In some cancer cell lines, it has been shown to induce G1 phase cell cycle arrest followed by apoptosis.[5][6]
The standard-of-care for EGFR-mutant NSCLC primarily involves EGFR tyrosine kinase inhibitors (TKIs).[7][8] These drugs, such as osimertinib, competitively inhibit the ATP binding site of the EGFR kinase domain, blocking downstream signaling pathways and inhibiting tumor growth.[9][10]
Preclinical Performance Data
Table 1: In Vitro Cytotoxicity of Tyrphostin AG-17 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| A431 | Epidermoid Carcinoma | 460 | [3] |
| Panel of 13 Human Tumor Cell Lines | Various | 0.7 - 4.0 (GI50) | [1][2] |
| HL-60(TB) | Promyelocytic Leukemia | ~1.5 (for total growth inhibition) | [1][2] |
| OCI-Ly8 | Immunoblastic Lymphoma | Potent inducer of apoptosis at 0.5-50 µM | [5] |
| MCF-7 | Breast Cancer | 20.4 (for a derivative) | [11] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% growth inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the preclinical evaluation of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Tyrphostin AG-17) and a standard-of-care drug for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide are added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with 1-5 x 10^6 cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered (e.g., intraperitoneally or orally) at a predetermined dose and schedule. A standard-of-care drug is used as a positive control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a specified size, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated and compared between the treatment and control groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and points of inhibition by Tyrphostin AG-17 and standard-of-care TKIs.
Caption: A typical preclinical workflow for evaluating novel anti-cancer compounds.
References
- 1. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. adooq.com [adooq.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Actinium Announces Superior Anti-Tumor Activity of ATNM-400 in Lung Cancer Compared to the Leading First, Second and Third-Line Approved EGFR Mutant Therapies and Mechanistic Synergy with Osimertinib at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 10. medpagetoday.com [medpagetoday.com]
- 11. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Comparative analysis of the apoptotic pathways induced by Tyrphostin AG17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the apoptotic pathways initiated by the protein tyrosine kinase inhibitor, Tyrphostin AG17. It explores its mechanism of action in comparison to other related compounds and presents supporting experimental data to aid in research and drug development.
Introduction to Tyrphostin AG17-Induced Apoptosis
Tyrphostin AG17 is a small molecule inhibitor of protein tyrosine kinases that has been shown to effectively induce apoptosis in various cancer cell lines. Its primary mechanism involves the inhibition of cyclin-dependent kinase 2 (cdk2) activity, leading to cell cycle arrest in the G1 phase, which is then followed by programmed cell death.[1] Notably, this action occurs without altering the protein levels of the anti-apoptotic protein Bcl-2.[1] Furthermore, Tyrphostin AG17 has been demonstrated to disrupt mitochondrial function, a key event in the intrinsic apoptotic pathway, and activate the executioner caspase-3, culminating in the dismantling of the cell.
Comparative Performance of Tyrphostin AG17
To contextualize the efficacy of Tyrphostin AG17, this section compares its activity with other tyrphostin compounds.
Inhibition of Cell Proliferation
A screening of 16 different tyrphostins for their ability to block DNA synthesis in the OCI-Ly8 lymphoma cell line identified Tyrphostin AG17 as the most potent compound.
| Compound | Cell Line | IC50 (µM) for Proliferation Inhibition | Reference |
| Tyrphostin AG17 | Panel of 13 Human Tumor Cell Lines | 0.7 - 4.0 | [2] |
| Tyrphostin AG17 | HL-60 (Promyelocytic Leukemia) | ~1.5 (total growth inhibition after 12h) | [2] |
Induction of Cell Cycle Arrest
Tyrphostin AG17's ability to induce G1 phase cell cycle arrest has been compared to other tyrphostins, such as AG490, AG18, and AG30, in Hodgkin lymphoma cell lines.
| Compound (Concentration) | Cell Line | % of Cells in G1 Phase | Reference |
| Tyrphostin AG17 (10 µM) | L428 | 61% | |
| Tyrphostin AG490 (100 µM) | L428 | 64% | |
| Tyrphostin AG18 (100 µM) | L428 | 49% | |
| Tyrphostin AG30 (100 µM) | L428 | 48% | |
| DMSO (Control) | L428 | <50% | |
| Tyrphostin AG17 (10 µM) | L1236 | 45% | |
| Tyrphostin AG490 (100 µM) | L1236 | 51% | |
| Tyrphostin AG18 (100 µM) | L1236 | 35% | |
| Tyrphostin AG30 (100 µM) | L1236 | 35% | |
| DMSO (Control) | L1236 | 35% |
Signaling Pathways of Tyrphostin-Induced Apoptosis
The apoptotic pathways induced by Tyrphostin AG17 and a related compound, Tyrphostin AG490, exhibit distinct mechanisms, providing different strategic approaches for cancer therapy.
Tyrphostin AG17 Signaling Pathway
Tyrphostin AG17 primarily acts through the inhibition of cdk2, leading to G1 cell cycle arrest. This event is followed by the disruption of mitochondrial membrane potential, a key step in the intrinsic apoptotic pathway, which ultimately leads to the activation of caspase-3 and the execution of apoptosis.
Tyrphostin AG490 Signaling Pathway
In contrast, Tyrphostin AG490, a JAK2 inhibitor, induces apoptosis in primary effusion lymphoma (PEL) cells by inhibiting the STAT3 signaling pathway. This leads to a reduction in the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family, thereby triggering both apoptosis and autophagy.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of Tyrphostin AG17 or alternative compounds and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be quantified using appropriate software.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Mcl-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Tyrphostin AG17 stands out as a potent inducer of apoptosis, primarily through the inhibition of cdk2 and subsequent mitochondrial disruption. Its mechanism differs from other tyrphostins like AG490, which targets the STAT3/Mcl-1 axis. This comparative analysis provides a foundation for researchers to select appropriate tools for their studies in cancer biology and to guide the development of novel therapeutic strategies targeting apoptotic pathways. The provided experimental protocols offer a starting point for the in-vitro evaluation of these and other similar compounds.
References
Safety Operating Guide
Safe Disposal Protocol for (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide
For Immediate Reference: This document provides critical safety and disposal information for (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, also known as Tyrphostin AG 490. Adherence to these procedures is essential for maintaining a safe laboratory environment.
This guide is intended for researchers, scientists, and drug development professionals handling (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide. The following procedures are designed to ensure the safe disposal of this compound and any contaminated materials, minimizing risk to personnel and the environment.
Hazard Summary
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide is a hazardous substance that requires careful handling and disposal. Key hazard information is summarized in the table below.
| Hazard Classification | GHS Pictogram(s) | Hazard Statement(s) |
| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | H301: Toxic if swallowed.[1] |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[1] |
Step-by-Step Disposal Procedure
Proper disposal is a critical final step in the experimental workflow. The guiding principle for the disposal of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide is that it must be managed as hazardous chemical waste.
1. Personal Protective Equipment (PPE) Verification:
-
Before beginning any disposal-related activities, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety glasses or goggles.[1]
-
A lab coat.
-
2. Waste Segregation:
-
Solid Waste:
-
Collect any unused or expired (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide powder in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container clearly marked as "Hazardous Chemical Waste."
-
-
Liquid Waste:
-
Solutions containing (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide should be collected in a dedicated, leak-proof, and shatter-resistant container.
-
Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
3. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are sealed to prevent spills or the release of vapors.
-
Store in a secondary containment bin to mitigate the impact of any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
The final disposal method must be through an approved and licensed waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide.
Caption: Disposal workflow for (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
